molecular formula C13H20O4 B15595113 (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

货号: B15595113
分子量: 240.29 g/mol
InChI 键: DRGFANANRHKQAN-GHMZBOCLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C13H20O4

分子量

240.29 g/mol

IUPAC 名称

(2R)-2-hydroxy-4-[(1S)-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]butanoic acid

InChI

InChI=1S/C13H20O4/c1-8-6-9(14)7-13(2,3)10(8)4-5-11(15)12(16)17/h6,10-11,15H,4-5,7H2,1-3H3,(H,16,17)/t10-,11-/m1/s1

InChI 键

DRGFANANRHKQAN-GHMZBOCLSA-N

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Biosynthetic Pathway of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biosynthetic pathway of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid, a hemiterpenoid isolated from Sedum sarmentosum[1][]. While direct and extensive literature on the biosynthesis of this specific molecule is scarce, its chemical structure strongly suggests a close relationship with the well-characterized biosynthetic pathway of the plant hormone abscisic acid (ABA). This document synthesizes established knowledge of ABA biosynthesis to propose a scientifically grounded, putative pathway for the target compound, offering valuable insights for researchers in natural product chemistry, plant biochemistry, and drug development.

Part 1: Foundational Framework - The Abscisic Acid (ABA) Pathway

The biosynthesis of abscisic acid is a cornerstone of plant physiology, regulating key processes such as seed dormancy and responses to environmental stress[3][4]. It is an indirect pathway that begins with C40 carotenoids in the plastids and culminates in the C15 ABA molecule in the cytosol[5]. Understanding this pathway is critical, as the core carbocyclic ring and initial side-chain structure of our target compound are formed through these initial, well-documented steps.

The ABA biosynthetic pathway can be broadly divided into three phases:

  • Plastidial Phase: Synthesis of the C40 precursor, zeaxanthin, via the methylerythritol 4-phosphate (MEP) pathway, followed by a series of epoxidation and isomerization reactions.

  • Cleavage Reaction: The rate-limiting step where a C40 carotenoid is cleaved to produce the C15 intermediate, xanthoxin[6][7].

  • Cytosolic Phase: A two-step conversion of xanthoxin into abscisic acid[8].

Key Enzymes and Intermediates in ABA Biosynthesis
EnzymeAbbreviationFunctionCellular Location
Zeaxanthin EpoxidaseZEPConverts zeaxanthin to violaxanthin via antheraxanthin.[9]Plastid
Neoxanthin SynthaseNSYInvolved in the conversion of violaxanthin to 9'-cis-neoxanthin.[7]Plastid
9-cis-Epoxycarotenoid DioxygenaseNCEDCleaves 9'-cis-neoxanthin or 9'-cis-violaxanthin to produce xanthoxin.[6][10]Plastid
Xanthoxin DehydrogenaseABA2/SDR1Converts xanthoxin to abscisic aldehyde in the cytosol.[11][12][13]Cytosol
Abscisic Aldehyde OxidaseAAO3Catalyzes the final oxidation of abscisic aldehyde to abscisic acid.[14][15][16]Cytosol
Visualizing the Core ABA Pathway

The following diagram illustrates the established biosynthetic route from the C40 carotenoid precursor to abscisic acid.

ABA_Pathway cluster_plastid Plastid cluster_cytosol Cytosol Zeaxanthin Zeaxanthin (C40) Violaxanthin 9'-cis-Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin 9'-cis-Neoxanthin Violaxanthin->Neoxanthin NSY / Isomerase Xanthoxin_p Xanthoxin (C15) Neoxanthin->Xanthoxin_p NCED Xanthoxin_c Xanthoxin Xanthoxin_p->Xanthoxin_c Export Abscisic_Aldehyde Abscisic Aldehyde Xanthoxin_c->Abscisic_Aldehyde ABA2 ABA Abscisic Acid (ABA) Abscisic_Aldehyde->ABA AAO3

Caption: The established biosynthetic pathway of Abscisic Acid (ABA).

Part 2: The Putative Biosynthetic Pathway of this compound

The structure of this compound shares the same C13 backbone as xanthoxin and abscisic aldehyde but differs in the side chain. Specifically, it features a hydroxylated butyric acid moiety instead of the aldehyde or the pentadienoic acid of ABA. This strongly implies that its biosynthesis diverges from the main ABA pathway after the formation of xanthoxin or abscisic aldehyde.

We propose a plausible biosynthetic route originating from xanthoxin , a key C15 intermediate.

Proposed Enzymatic Conversions
  • Formation of the Core Structure (Shared with ABA): The pathway initiates with the cleavage of 9'-cis-neoxanthin by 9-cis-epoxycarotenoid dioxygenase (NCED) to yield xanthoxin. This step is considered the primary regulatory point in ABA biosynthesis and likely serves the same role here[6][17].

  • Conversion to Abscisic Aldehyde: Xanthoxin is exported to the cytosol and converted to abscisic aldehyde by xanthoxin dehydrogenase (ABA2) , a short-chain dehydrogenase/reductase (SDR) family enzyme that utilizes NAD+ as a cofactor[12][18][19].

  • Divergence Point - The Hypothesized Steps: At the stage of abscisic aldehyde, instead of oxidation to ABA, we hypothesize a reductive and hydrating enzymatic cascade:

    • Reduction of the Side Chain Double Bond: A reductase enzyme could catalyze the reduction of the C2-C3 double bond in the pentadienal side chain of abscisic aldehyde.

    • Hydration/Hydroxylation: Following reduction, a hydratase or a monooxygenase could introduce a hydroxyl group at the C2 position of the butyraldehyde intermediate.

    • Final Oxidation: An aldehyde dehydrogenase would then oxidize the terminal aldehyde group to a carboxylic acid, yielding the final product.

Visualizing the Hypothesized Pathway

This diagram illustrates the proposed biosynthetic route, highlighting the divergence from the canonical ABA pathway.

Putative_Pathway cluster_shared Shared with ABA Pathway cluster_divergent Hypothesized Divergent Pathway Neoxanthin 9'-cis-Neoxanthin Xanthoxin Xanthoxin Neoxanthin->Xanthoxin NCED Abscisic_Aldehyde Abscisic Aldehyde Xanthoxin->Abscisic_Aldehyde ABA2 Intermediate_1 Reduced Aldehyde Intermediate Abscisic_Aldehyde->Intermediate_1 Reductase (putative) Intermediate_2 2-Hydroxy Butyraldehyde Intermediate Intermediate_1->Intermediate_2 Hydratase / Monooxygenase (putative) Final_Product (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl- 4-oxo-cyclohex-2-enyl)-butyric acid Intermediate_2->Final_Product Aldehyde Dehydrogenase (putative)

Caption: Hypothesized biosynthetic pathway for the target compound.

Part 3: Experimental Validation and Protocols

Validating this proposed pathway requires a multi-faceted approach combining enzymology, molecular biology, and analytical chemistry. The following protocols provide a framework for these investigations.

Protocol 1: Heterologous Expression and Assay of Candidate Enzymes

Objective: To functionally characterize putative enzymes from Sedum sarmentosum homologous to known ABA biosynthetic enzymes.

Methodology:

  • Gene Identification: Identify candidate genes in S. sarmentosum by searching transcriptome data for homologs of Arabidopsis thalianaNCED, ABA2, and relevant reductases/dehydrogenases.

  • Cloning and Expression:

    • Amplify the full-length coding sequences of candidate genes via RT-PCR from S. sarmentosum RNA.

    • Clone the amplified sequences into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

    • Transform the expression host and induce protein expression.

  • Protein Purification: Purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Enzyme Assays:

    • Substrates: Synthesize or commercially obtain 9'-cis-neoxanthin, xanthoxin, and abscisic aldehyde.

    • Reaction: Incubate the purified enzyme with its putative substrate in an appropriate buffer. For dehydrogenases, include the necessary cofactor (e.g., NAD+ or NADPH).

    • Analysis: Quench the reaction and analyze the products by HPLC or LC-MS/MS, comparing retention times and mass spectra to authentic standards.

Protocol 2: Gene Expression Analysis via qRT-PCR

Objective: To correlate the expression of candidate biosynthetic genes with the accumulation of the target compound.

Methodology:

  • Plant Material: Grow S. sarmentosum under various conditions (e.g., different light intensities, developmental stages, or stress treatments like drought) that may alter the production of secondary metabolites.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from collected tissues and reverse-transcribe it to cDNA.

  • qRT-PCR:

    • Design primers specific to the candidate genes and a stable reference gene.

    • Perform qRT-PCR using a SYBR Green-based master mix.

    • Calculate the relative expression levels using the ΔΔCt method.

  • Metabolite Analysis: Concurrently, extract and quantify the target compound from parallel tissue samples using LC-MS to establish a correlation between gene expression and metabolite accumulation.

Protocol 3: In Vivo Isotopic Labeling Studies

Objective: To trace the metabolic flow from precursors to the final product within living S. sarmentosum tissue.

Methodology:

  • Precursor Administration: Feed detached leaves or cell cultures of S. sarmentosum with stable isotope-labeled precursors (e.g., ¹³C-pyruvate to label the MEP pathway or D₂O).

  • Incubation: Allow the tissue to metabolize the labeled precursor for a defined period.

  • Metabolite Extraction: Perform a comprehensive metabolite extraction from the labeled tissues.

  • LC-MS/MS Analysis: Analyze the extract using high-resolution mass spectrometry. Look for the incorporation of the isotopic label into downstream intermediates and the final product. This provides definitive evidence of the biosynthetic linkage.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_in_silico In Silico / Molecular Biology cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo / In Planta Analysis A1 Identify Homologs in S. sarmentosum Transcriptome A2 Clone & Express Candidate Genes A1->A2 C1 Gene Expression (qRT-PCR) vs. Metabolite Levels A1->C1 B1 Purify Recombinant Proteins A2->B1 B2 Enzyme Assays with Putative Substrates B1->B2 B3 Product ID via LC-MS B2->B3 C3 Pathway Confirmation B3->C3 C1->C3 C2 Isotopic Labeling Studies C2->C3

Caption: Integrated workflow for the elucidation of the biosynthetic pathway.

Conclusion

The biosynthesis of this compound is putatively a branch of the well-established abscisic acid pathway. The initial steps, from carotenoid precursors to the formation of abscisic aldehyde, likely provide the core chemical scaffold. The pathway is hypothesized to diverge at this point, involving a series of reduction, hydration, and oxidation steps to form the final butyric acid derivative. The experimental frameworks provided in this guide offer a robust strategy for validating this hypothesis, identifying the specific enzymes involved, and fully elucidating this novel biosynthetic route. Such knowledge is invaluable for metabolic engineering efforts and the potential synthesis of this and related bioactive compounds.

References

An In-depth Technical Guide to the Chemical Synthesis of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (+)-Abscisic Acid

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid, commonly known as (+)-abscisic acid (ABA), is a sesquiterpenoid plant hormone of paramount importance.[1][2] It plays a crucial role in regulating a wide array of physiological processes in plants, including seed dormancy and germination, stomatal closure, and responses to environmental stressors such as drought and salinity.[2] Its profound impact on plant development and stress tolerance has made it a molecule of significant interest to researchers in agriculture, plant science, and chemical biology. The naturally occurring and biologically active enantiomer is the (+)-(S)-form.

The intricate stereochemistry of (+)-ABA, featuring a chiral center at C-1' and a Z-configured double bond in the side chain, presents a formidable challenge for synthetic chemists. This guide provides an in-depth technical overview of the key chemical synthesis methods developed to access this vital molecule, aimed at researchers, scientists, and professionals in drug development. We will delve into the evolution of synthetic strategies, from early pioneering efforts to modern, highly stereoselective routes, offering a comparative analysis to inform future synthetic endeavors.

Evolution of Synthetic Strategies: A Historical Perspective

The journey to conquer the chemical synthesis of abscisic acid has been marked by ingenuity and the development of novel synthetic methodologies. Early approaches often resulted in racemic mixtures, while later efforts focused on achieving the desired stereochemistry with greater precision.

Pioneering Racemic Syntheses: The Cornforth and Roberts Approaches

The initial forays into the total synthesis of abscisic acid were pioneered by researchers like Cornforth and Roberts. These early routes, while groundbreaking for their time, typically produced racemic (±)-ABA.

The Cornforth Synthesis: A key strategy in one of the early syntheses by Cornforth and his collaborators involved the photosensitized oxidation of a cyclohexadiene precursor to construct the hydroxy-cyclohexenone core.[3] This approach laid the groundwork for subsequent methods targeting the core structure of ABA.

The Roberts Synthesis from α-Ionone: Roberts and his team developed a practical synthesis of racemic ABA starting from the readily available α-ionone.[3] A critical step in this sequence was the allylic oxidation of α-ionone using tert-butyl chromate, followed by a Wittig olefination to introduce the dienoic acid side chain.[3] While this route provided a viable pathway to (±)-ABA, it lacked stereocontrol at the C-1' position.

Modern Asymmetric Syntheses: Mastering Stereocontrol

The demand for enantiomerically pure (+)-abscisic acid for biological studies and potential agricultural applications spurred the development of asymmetric synthetic routes. These modern approaches employ sophisticated techniques to control the stereochemistry at the key chiral center.

A Concise and Practical Total Synthesis via Sharpless Asymmetric Epoxidation

A highly efficient and stereoselective total synthesis of (+)-abscisic acid has been developed, commencing from ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate.[4] This strategy hinges on the Sharpless asymmetric epoxidation to introduce the desired stereochemistry at the C-1' position.

The key stages of this synthesis are:

  • Protection and Reduction: The ketone in the starting material is protected as an acetal, followed by reduction of the ester to the corresponding allylic alcohol.[4]

  • Sharpless Asymmetric Epoxidation: The allylic alcohol undergoes a highly enantioselective epoxidation using titanium(IV) isopropoxide, diethyl tartrate, and tert-butyl hydroperoxide. This crucial step establishes the chiral center with the correct (S) configuration.[4]

  • Oxidation and Side-Chain Installation: The resulting epoxy alcohol is oxidized to the aldehyde, which then undergoes a vinylogous aldol condensation with dimethyl 2-(propan-2-ylidene)malonate to append the side chain.[4]

  • Hydrolysis and Decarboxylation: Saponification of the malonate ester followed by a selective decarboxylation of the resulting diacid establishes the required (Z)-configuration of the conjugated dienoic acid, affording (+)-abscisic acid.[4]

This convergent approach offers a significant improvement in terms of stereocontrol and overall yield compared to earlier racemic syntheses.

Logical Workflow for a Modern Asymmetric Synthesis of (+)-Abscisic Acid

G start Ethyl 2,6,6-trimethyl-4-oxo- cyclohex-2-ene-1-carboxylate step1 1. Acetal Protection 2. DIBAL-H Reduction start->step1 step2 Sharpless Asymmetric Epoxidation step1->step2 Allylic Alcohol Intermediate step3 Oxidation (e.g., Swern) step2->step3 Chiral Epoxy Alcohol step4 Vinylogous Aldol Condensation step3->step4 Chiral Epoxy Aldehyde step5 1. Saponification 2. Decarboxylation step4->step5 Diacid Precursor end_product (+)-Abscisic Acid step5->end_product G start_mol start_mol end_mol end_mol start_mol:e->end_mol:w Sharpless Asymmetric Epoxidation reagents Ti(O-iPr)4, (+)-DET t-BuOOH, CH2Cl2, -20 °C

References

A Technical Guide to the Spectroscopic Characterization of (6S)-Dehydrovomifoliol, a Structurally Related Analog of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: A comprehensive search of scientific literature and chemical databases reveals a significant lack of publicly available experimental spectroscopic data (NMR, MS, IR) for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid . This compound is cited as a semiterpenoid that can be isolated from Sedum sarmentosum, but its detailed analytical characterization is not widely reported.

To provide a valuable and scientifically rigorous guide for researchers in this field, this document will focus on the detailed spectroscopic analysis of a closely related and well-characterized compound: (6S)-Dehydrovomifoliol . This sesquiterpenoid shares the same core (4S)-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one structure. The primary difference lies in the side chain: the requested compound has a hydroxy-butyric acid moiety, while dehydrovomifoliol possesses a 3-oxobut-1-enyl group. By thoroughly examining the spectroscopic data of dehydrovomifoliol, we can establish a robust analytical framework and predictive insights that are directly applicable to the structural elucidation of the target molecule and other related natural products.

Introduction to (6S)-Dehydrovomifoliol

(6S)-Dehydrovomifoliol, also known as (4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one, is a naturally occurring sesquiterpenoid found in a variety of plants.[1][2] Its structure features a cyclohexenone ring with a chiral quaternary carbon bearing a hydroxyl group, and an unsaturated keto side chain. The elucidation and confirmation of this structure rely on a synergistic application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide provides an in-depth analysis of the expected data from each technique and the logic behind its interpretation.

Figure 1: Structure of (6S)-Dehydrovomifoliol with atom numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental formula of a compound. For a molecule like dehydrovomifoliol, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts like [M+Na]⁺, minimizing fragmentation and preserving the molecular ion.[3][4]

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of methanol and water (often 1:1 v/v) containing 0.1% formic acid to facilitate protonation.[5]

  • Instrumentation: Introduce the sample solution into an ESI-mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.[6]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500 Da. High-resolution mass spectrometry (HRMS), often performed on Orbitrap or TOF analyzers, is crucial for accurate mass determination and subsequent molecular formula calculation.[7]

Data Interpretation

The molecular formula of dehydrovomifoliol is C₁₃H₁₈O₃.[1] The expected monoisotopic mass is 222.1256 g/mol .

IonCalculated m/zObserved m/z (Typical)Interpretation
[M+H]⁺223.1334~223.1332Protonated molecular ion
[M+Na]⁺245.1154~245.1150Sodium adduct, common from glassware or salts
[M+H-H₂O]⁺205.1228~205.1225Loss of water from the hydroxyl group

Expert Insight: The observation of a prominent [M+H]⁺ peak at m/z ~223.133 is the primary indicator of the compound's molecular weight. HRMS data allows for the confident assignment of the elemental composition C₁₃H₁₈O₃, as it can distinguish this formula from other isobaric possibilities. The facile loss of water ([M+H-H₂O]⁺) is a characteristic fragmentation pattern for molecules containing a tertiary alcohol, providing strong evidence for the hydroxyl group at the C-6 position.

Fragmentation C13H18O3\n(MW = 222.1256) C13H18O3 (MW = 222.1256) [M+H]+\nm/z = 223.1334 [M+H]+ m/z = 223.1334 C13H18O3\n(MW = 222.1256)->[M+H]+\nm/z = 223.1334 ESI+ [M+H-H2O]+\nm/z = 205.1228 [M+H-H2O]+ m/z = 205.1228 [M+H]+\nm/z = 223.1334->[M+H-H2O]+\nm/z = 205.1228 -H2O

Figure 2: Simplified ESI-MS fragmentation pathway for Dehydrovomifoliol.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum of dehydrovomifoliol will exhibit characteristic absorption bands corresponding to its key functional groups.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
~3450Broad, StrongO-H stretchTertiary hydroxyl group (-OH)
~2960Medium-StrongC-H stretch (sp³)Methyl (CH₃) and methylene (CH₂) groups
~1665StrongC=O stretch (conjugated)α,β-unsaturated ketone in the cyclohexenone ring
~1630StrongC=O stretch (conjugated)α,β-unsaturated ketone in the butenone side chain
~1600MediumC=C stretchAlkene double bonds in the ring and side chain
~980StrongC-H bend (out-of-plane)trans (E)-disubstituted double bond in the side chain

Expert Insight: The presence of a strong, broad absorption around 3450 cm⁻¹ is definitive evidence for the hydroxyl group. The most revealing region is the carbonyl stretching area. Two distinct, strong C=O bands are expected: one for the ring ketone (~1665 cm⁻¹) and one for the side-chain ketone (~1630 cm⁻¹). Their positions, shifted to lower wavenumbers from a typical ketone (~1715 cm⁻¹), confirm that both are conjugated with C=C double bonds.[10] The strong band at ~980 cm⁻¹ is a highly diagnostic feature for the trans stereochemistry of the double bond in the side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[11][12] A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HMBC) allows for the unambiguous assignment of all protons and carbons.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.[13]

    • ¹³C NMR: Acquire with proton decoupling to obtain singlets for all unique carbon atoms.

    • 2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish connectivity between protons and carbons.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.[14]

Proton AssignmentChemical Shift (δ) ppmMultiplicityJ-Coupling (Hz)Integration
H-8~6.86d16.21H
H-7~6.35d16.21H
H-2~5.94s-1H
H-4a~2.55d17.01H
H-4b~2.28d17.01H
H-12~2.27s-3H
H-13~1.91s-3H
H-10~1.08s-3H
H-11~1.05s-3H

Interpretation:

  • Olefinic Protons: The two doublets at ~6.86 and ~6.35 ppm with a large coupling constant (J ≈ 16 Hz) are characteristic of two protons on a trans-disubstituted double bond (H-7 and H-8).[14] The singlet at ~5.94 ppm corresponds to the vinyl proton on the cyclohexenone ring (H-2).

  • Methylene Protons: The pair of doublets around 2.55 and 2.28 ppm are geminal protons (H-4a and H-4b) adjacent to the ring carbonyl. They are diastereotopic and thus have different chemical shifts.

  • Methyl Protons: Four sharp singlets correspond to the four methyl groups. The singlet at ~2.27 ppm is the acetyl methyl group (H-12). The singlet at ~1.91 ppm is the vinyl methyl group (H-13) on the ring. The two upfield singlets at ~1.08 and ~1.05 ppm are the gem-dimethyl groups (H-10 and H-11) at C-5.[14]

¹³C NMR Spectral Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.[14][15]

Carbon AssignmentChemical Shift (δ) ppm
C-9~198.2
C-5~197.8
C-3~163.5
C-7~146.1
C-8~131.2
C-2~126.8
C-6~78.9
C-4~49.8
C-1~41.5
C-12~27.0
C-11~24.5
C-10~23.4
C-13~18.6

Interpretation:

  • Carbonyl Carbons: Two signals in the downfield region (~198 ppm) confirm the presence of two ketone carbonyls (C-5 and C-9).

  • Olefinic Carbons: Four signals between 126 and 164 ppm correspond to the four sp² hybridized carbons of the two C=C bonds (C-2, C-3, C-7, C-8).

  • Oxygenated Carbon: The signal at ~78.9 ppm is characteristic of a quaternary carbon bonded to an oxygen atom (C-6), consistent with the tertiary alcohol.

  • Aliphatic Carbons: The remaining upfield signals correspond to the sp³ hybridized carbons of the methyl groups (C-10, C-11, C-12, C-13), the methylene group (C-4), and the other quaternary carbon (C-1).

Conclusion and Application to the Target Molecule

The comprehensive spectroscopic data for (6S)-Dehydrovomifoliol provides a robust template for the structural analysis of related compounds. For the target molecule, This compound , one would predict the following key differences in the spectra:

  • MS: The molecular weight would be higher due to the replacement of the C₄H₅O side chain with a C₄H₇O₃ side chain, resulting in a molecular formula of C₁₃H₂₀O₅ and a different [M+H]⁺ ion.

  • IR: A very broad O-H stretch for the carboxylic acid (superimposed on the C-H stretch, ~3300-2500 cm⁻¹) and a distinct carboxylic acid C=O stretch (~1710 cm⁻¹) would appear, in addition to the conjugated ketone C=O stretch.

  • NMR: The signals for the butenone side chain (H-7, H-8, H-12, C-7, C-8, C-9, C-12) would be absent. They would be replaced by signals corresponding to a 2-hydroxy-butyric acid moiety, including a methine proton (CH-OH) around 4.0-4.5 ppm and a new set of methylene and methyl signals with different chemical shifts and coupling patterns.

This detailed guide on a well-characterized analog serves as an essential reference for researchers, providing the foundational knowledge and interpretive framework necessary for the successful structural elucidation of novel natural products in this chemical class.

References

An In-depth Technical Guide on the Putative Mechanism of Action of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid is a semiterpenoid natural product isolated from Sedum sarmentosum[1][2][]. While direct studies on its mechanism of action are not extensively documented in publicly available literature, its structural similarity to the plant hormone abscisic acid (ABA) provides a strong foundation for hypothesizing its biological activity. This guide synthesizes the well-established mechanism of action of abscisic acid to propose a putative signaling pathway for this compound. We will delve into the core components of the ABA signaling cascade, from receptor binding to downstream transcriptional regulation, and provide detailed experimental protocols for investigating this proposed mechanism.

Introduction: Unveiling a Potential ABA Analog

This compound is a natural compound with a chemical structure reminiscent of abscisic acid (ABA), a key phytohormone involved in various aspects of plant growth, development, and stress responses[4][5][6]. ABA plays a crucial role in seed dormancy, germination, stomatal closure, and adaptation to environmental stressors like drought and salinity[6][7][8]. Given the structural parallels, it is plausible that this compound functions as an agonist or antagonist of the ABA signaling pathway. Understanding this mechanism is paramount for its potential applications in agriculture or pharmacology.

Physicochemical Properties
PropertyValue
Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
Source Sedum sarmentosum[1][2][]
Class Semiterpenoid

The Core ABA Signaling Pathway: A Putative Mechanism

The canonical ABA signaling pathway involves a core module of three main protein classes: PYR/PYL/RCAR receptors, Protein Phosphatase 2Cs (PP2Cs), and SNF1-related protein kinase 2s (SnRK2s)[9][10][11]. This pathway operates as a double-negative regulatory system.

The Central Signaling Module

In the absence of ABA, clade A PP2Cs, such as ABI1 and HAB1, are active and inhibit the activity of SnRK2 kinases through dephosphorylation[12][13][14]. This keeps the downstream ABA signaling cascade in an "off" state.

Upon an increase in ABA concentration, the hormone binds to the PYR/PYL/RCAR receptors[9][15][16][17]. This binding induces a conformational change in the receptor, enabling it to interact with and inhibit the phosphatase activity of PP2Cs[6][18][19]. The inhibition of PP2Cs relieves the suppression of SnRK2s, allowing them to become activated through autophosphorylation[18][20][21].

ABA_Signaling_Core cluster_off ABA Absent cluster_on ABA Present PP2C_off Active PP2C SnRK2_off Inactive SnRK2 PP2C_off->SnRK2_off Dephosphorylates ABA ABA PYR_PYL PYR/PYL/RCAR Receptor ABA->PYR_PYL PP2C_on Inactive PP2C PYR_PYL->PP2C_on Inhibits SnRK2_on Active SnRK2 Downstream Downstream Targets SnRK2_on->Downstream Phosphorylates

Caption: Core ABA signaling module activation.

Downstream Cellular Responses

Activated SnRK2 kinases phosphorylate a variety of downstream targets, leading to widespread cellular changes. These targets include:

  • Transcription Factors: SnRK2s phosphorylate and activate ABA-responsive element (ABRE)-binding factors (ABFs), also known as AREBs[22][23]. These transcription factors then bind to the ABRE cis-acting elements in the promoters of ABA-responsive genes, modulating their expression.

  • Ion Channels: In guard cells, SnRK2.6 (also known as OST1) phosphorylates and activates the slow anion channel SLAC1 and inhibits the inward-rectifying K+ channel KAT1[10][22]. These actions lead to ion efflux, loss of turgor pressure, and subsequent stomatal closure to reduce water loss[5][7][8].

Downstream_Effects cluster_transcription Transcriptional Regulation cluster_ion Ion Channel Regulation (Guard Cells) Active_SnRK2 Active SnRK2 ABF ABF/AREB Transcription Factors Active_SnRK2->ABF Phosphorylates SLAC1 SLAC1 Anion Channel Active_SnRK2->SLAC1 Activates KAT1 KAT1 K+ Channel Active_SnRK2->KAT1 Inhibits ABRE ABA-Responsive Genes ABF->ABRE Activates Transcription Stomatal_Closure Stomatal Closure SLAC1->Stomatal_Closure KAT1->Stomatal_Closure

Caption: Downstream effects of activated SnRK2 kinases.

Experimental Approaches to Elucidate the Mechanism of Action

To validate the hypothesis that this compound acts through the ABA signaling pathway, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
3.1.1. Receptor Binding Assay

Objective: To determine if the compound binds to PYR/PYL/RCAR receptors.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant PYR/PYL/RCAR proteins (e.g., PYR1, PYL1) and PP2C proteins (e.g., ABI1).

  • Assay Principle: Utilize a competitive binding assay format. A known fluorescently labeled ABA analog can be used as a tracer.

  • Procedure:

    • Incubate a fixed concentration of the purified receptor and the fluorescent tracer with varying concentrations of the test compound.

    • Measure the fluorescence polarization or anisotropy. A decrease in polarization indicates displacement of the tracer by the test compound.

  • Data Analysis: Calculate the binding affinity (Ki or IC50) of the compound for the receptor.

3.1.2. PP2C Inhibition Assay

Objective: To assess if the compound, in the presence of a receptor, can inhibit PP2C activity.

Protocol:

  • Reagents: Purified PYR/PYL/RCAR receptor, purified PP2C, a phosphopeptide substrate for the PP2C, and a detection reagent for free phosphate (e.g., Malachite Green).

  • Procedure:

    • Pre-incubate the receptor and the test compound.

    • Add the PP2C to the mixture.

    • Initiate the phosphatase reaction by adding the phosphopeptide substrate.

    • Stop the reaction and measure the amount of released phosphate.

  • Data Analysis: Determine the IC50 value for PP2C inhibition in the presence of the receptor.

In Vivo and Cellular Assays
3.2.1. Seed Germination Assay

Objective: To evaluate the effect of the compound on ABA-mediated inhibition of seed germination.

Protocol:

  • Plant Material: Use wild-type Arabidopsis thaliana seeds and seeds from mutants in the ABA signaling pathway (e.g., pyr/pyl mutants, pp2c mutants, snrk2 mutants).

  • Procedure:

    • Sterilize seeds and plate them on Murashige and Skoog (MS) agar plates containing a range of concentrations of the test compound and a control (ABA).

    • Stratify the seeds at 4°C for 2-4 days.

    • Transfer the plates to a growth chamber under long-day conditions.

    • Score germination (radicle emergence) daily for several days.

  • Data Analysis: Compare the germination rates of wild-type and mutant seeds in the presence of the compound to determine if its effect is dependent on the core ABA signaling components.

3.2.2. Stomatal Aperture Assay

Objective: To determine if the compound induces stomatal closure in an ABA-dependent manner.

Protocol:

  • Plant Material: Use epidermal peels from the leaves of well-watered wild-type and ABA signaling mutant plants.

  • Procedure:

    • Float the epidermal peels in a buffer that induces stomatal opening (e.g., containing KCl and under light).

    • After stomata have opened, transfer the peels to a buffer containing the test compound or ABA.

    • Incubate for a defined period.

    • Fix the peels and measure the stomatal apertures using a microscope and image analysis software.

  • Data Analysis: Compare the extent of stomatal closure induced by the compound in wild-type and mutant plants.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo/Cellular Validation Hypothesis Hypothesis: Compound is an ABA analog Binding_Assay Receptor Binding Assay Hypothesis->Binding_Assay PP2C_Assay PP2C Inhibition Assay Hypothesis->PP2C_Assay Germination_Assay Seed Germination Assay Binding_Assay->Germination_Assay Stomatal_Assay Stomatal Aperture Assay PP2C_Assay->Stomatal_Assay

Caption: Experimental workflow for mechanism elucidation.

Conclusion and Future Directions

The structural similarity of this compound to abscisic acid strongly suggests that its mechanism of action involves the canonical ABA signaling pathway. This guide has outlined the key components of this pathway and provided a comprehensive set of experimental protocols to test this hypothesis. Future research should focus on executing these experiments to definitively characterize the compound's interaction with the ABA signaling machinery. Furthermore, investigating its effects on a broader range of ABA-regulated processes and in different plant species will be crucial for understanding its full biological activity and potential applications.

References

Technical Guide: A-Tiered Strategy for Profiling the Biological Activity of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents a comprehensive, tiered strategy for the biological activity screening of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. The molecular structure of this compound, identifiable as a hemiterpenoid isolatable from Sedum sarmentosum, bears a striking resemblance to abscisic acid (ABA) and its catabolites, such as phaseic acid (PA).[1] This structural analogy forms the core rationale for the proposed screening cascade. ABA, a well-characterized plant hormone, is now recognized as a signaling molecule in mammals, modulating processes like glucose metabolism and inflammation, primarily through the LANCL receptor family.[2][3] Therefore, this guide outlines a systematic approach, beginning with broad cytotoxicity assessments, progressing to targeted assays focused on ABA-related pathways, and culminating in mechanistic studies to elucidate the compound's mode of action. Detailed, field-proven protocols, data interpretation frameworks, and visual workflows are provided to equip researchers in drug development with a robust methodology for characterizing this novel compound.

Introduction: Rationale and Strategic Overview

The compound of interest, this compound, belongs to the sesquiterpenoid class.[4][5] Its structure is highly analogous to abscisic acid (ABA), a key plant hormone that also functions as a "stress hormone" in mammals.[6][7] ABA and its metabolites have demonstrated effects on critical mammalian physiological processes, including glucose uptake, mitochondrial function, and immune responses.[8][9] These effects are largely mediated by the Lanthionine Synthetase C-Like (LANCL) proteins, LANCL1 and LANCL2, which function as ABA receptors.[2][3]

Given this strong structural and functional precedent, a logical and efficient screening strategy is to hypothesize that the test compound may act as an agonist or antagonist within these ABA-mediated pathways. Our approach is therefore designed as a multi-tiered funnel, starting with broad, high-throughput screens to identify any biological activity and systematically narrowing the focus to specific, hypothesis-driven assays.

This tiered approach ensures a cost-effective and scientifically rigorous evaluation:

  • Tier 1 (Primary Screening): Establishes the foundational safety and activity profile. This phase focuses on assessing general cytotoxicity and cell proliferation across a panel of relevant cell lines to determine the compound's therapeutic window.

  • Tier 2 (Secondary & Target-Based Screening): Interrogates the primary hypothesis. Assays in this tier directly measure the compound's effect on ABA-related targets and pathways, such as glucose uptake and inflammatory signaling.

  • Tier 3 (Mechanism of Action & Validation): Elucidates the "how." Once a specific activity is confirmed, these assays dissect the underlying molecular mechanisms, such as receptor binding and downstream protein activation.

dot

Caption: Tiered screening workflow for the test compound.

Tier 1: Primary Screening - Cytotoxicity and Viability

Objective: To determine the concentration range at which the compound exhibits biological effects without causing general cell death. This establishes the therapeutic index for subsequent, more specific assays.

Methodological Rationale: A combination of a metabolic activity assay (MTT) and a membrane integrity assay (LDH) provides a comprehensive view of cytotoxicity. The MTT assay measures mitochondrial function in living cells, while the LDH assay quantifies a cytosolic enzyme released upon cell lysis.[10] Using both mitigates the risk of false positives that can arise from compounds affecting metabolism without killing the cells.[11][12]

Protocol 2.1: MTT Cell Viability Assay

This protocol assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[13]

Materials:

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid, pH 4.7)[13]

  • Plate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293, HepG2, 3T3-L1 adipocytes) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound. Treat cells with various concentrations (e.g., 0.1 µM to 100 µM). Include:

    • Negative Control: Vehicle (e.g., 0.1% DMSO) treated cells.

    • Positive Control: A known cytotoxic agent (e.g., 10 µM Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.[13]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Read the absorbance at 570 nm.

Data Presentation: Example Tier 1 Results

The results should be tabulated to clearly show the compound's effect on different cell lines, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Cell LineCompound IC50 (µM)Therapeutic Window (for Tier 2)
HEK293 (Kidney)> 100 µM0.1 - 30 µM
HepG2 (Liver)85 µM0.1 - 25 µM
3T3-L1 (Adipocyte)> 100 µM0.1 - 30 µM
RAW 264.7 (Macrophage)> 100 µM0.1 - 30 µM

Table 1: Hypothetical cytotoxicity data for the test compound. A high IC50 value indicates low cytotoxicity, defining a safe concentration range for subsequent functional assays.

Tier 2: Target-Based Functional Screening

Objective: To test the central hypothesis that the compound modulates ABA-related signaling pathways, specifically focusing on glucose metabolism and inflammation.

Protocol 3.1: Fluorescent Glucose Uptake Assay

Methodological Rationale: Abscisic acid is known to stimulate glucose uptake in mammalian cells like myocytes and adipocytes, a process critical for glycemic control.[9] This assay uses a fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), to quantify glucose transport into cells.[14][15] An increase in fluorescence intensity inside the cells indicates enhanced glucose uptake.

Materials:

  • Differentiated 3T3-L1 adipocytes or C2C12 myotubes in a 96-well plate

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-NBDG (100 µM working solution)

  • Positive Control: Insulin (100 nM)

  • Negative Control: Vehicle (0.1% DMSO)

  • Inhibitor Control: Cytochalasin B (10 µM, a glucose transporter inhibitor)[14]

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Preparation: Differentiate cells to the appropriate phenotype (e.g., 3T3-L1 adipocytes).

  • Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 4 hours.

  • Pre-treatment: Wash with KRH buffer. Treat cells with the test compound (at non-toxic concentrations, e.g., 1 µM, 10 µM), Insulin, or Vehicle for 30 minutes.

  • Glucose Uptake: Add 2-NBDG to a final concentration of 50 µM to all wells.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Termination: Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Measurement: Add 100 µL of KRH buffer to each well and measure intracellular fluorescence.

Protocol 3.2: NF-κB Activation Assay (Inflammatory Signaling)

Methodological Rationale: ABA has been shown to modulate inflammatory responses. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[16] This assay measures the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.[17][18] Inhibition of this process indicates an anti-inflammatory effect.

Materials:

  • RAW 264.7 macrophage cells in a 96-well imaging plate

  • Stimulant: Lipopolysaccharide (LPS, 100 ng/mL)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells and allow them to adhere overnight.

  • Pre-treatment: Treat cells with the test compound (e.g., 1 µM, 10 µM) or a known inhibitor (e.g., BAY 11-7082) for 1 hour.

  • Stimulation: Add LPS to all wells except the unstimulated negative control. Incubate for 1 hour.[19]

  • Fix and Permeabilize: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block non-specific binding and incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody and DAPI.

  • Imaging and Analysis: Acquire images using a high-content imager. Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A decrease in the nuclear/cytoplasmic ratio in compound-treated wells compared to LPS-only wells indicates inhibition.

Tier 3: Mechanism of Action (MoA) Elucidation

Objective: To validate the direct target and dissect the downstream signaling cascade initiated by the compound.

Methodological Rationale: If the compound shows activity in Tier 2 assays, the next logical step is to determine if it acts through the known ABA receptor, LANCL2, and activates its downstream signaling pathway. The key downstream effector of LANCL2 in metabolic regulation is AMP-activated protein kinase (AMPK).[20]

dot

ABA_Signaling Compound Test Compound (ABA Analog) LANCL2 LANCL2 Receptor Compound->LANCL2 Binds/Activates AMPK AMPK LANCL2->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation GLUT4 GLUT4 Transporter pAMPK->GLUT4 Promotes Translocation to Membrane Membrane Cell Membrane Glucose Glucose Glucose->GLUT4 Uptake

Caption: Hypothesized signaling pathway for the test compound.

Protocol 4.1: Western Blot for AMPK Activation

Rationale: Activation of the LANCL2 receptor by ABA leads to the phosphorylation of AMPK at the Threonine-172 residue (p-AMPK), which is a hallmark of its activation.[20] Western blotting allows for the direct measurement of the ratio of p-AMPK to total AMPK.

Materials:

  • C2C12 myotubes or 3T3-L1 adipocytes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-AMPK (Thr172) and anti-total-AMPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Culture and treat cells with the test compound (at an effective concentration determined in Tier 2), ABA (positive control), and vehicle (negative control) for 1-2 hours.

  • Protein Extraction: Lyse the cells on ice with RIPA buffer. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary anti-p-AMPK antibody overnight at 4°C.

  • Detection: Wash and incubate with the HRP-conjugated secondary antibody. Apply the chemiluminescent substrate and capture the image.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-AMPK antibody to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry. An increased p-AMPK/total-AMPK ratio indicates pathway activation.

Conclusion and Future Directions

This guide provides a structured, hypothesis-driven framework for characterizing the biological activity of this compound. By leveraging its structural similarity to abscisic acid, the screening cascade efficiently progresses from broad profiling to specific mechanistic insights. Positive results, particularly the confirmation of LANCL2-dependent AMPK activation, would strongly position this compound as a novel modulator of metabolic and inflammatory pathways, warranting further investigation in preclinical disease models for conditions such as type 2 diabetes or chronic inflammation. Subsequent steps would involve lead optimization, in vivo efficacy studies, and comprehensive pharmacokinetic and pharmacodynamic profiling.

References

An In-Depth Technical Guide to the Isolation and Characterization of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid from Sedum sarmentosum

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed methodology for the isolation and characterization of the hemiterpenoid (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid from the medicinal plant Sedum sarmentosum. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern each stage of the process.

Introduction: The Target Compound and its Botanical Source

This compound is a hemiterpenoid of interest, found within the complex phytochemical landscape of Sedum sarmentosum[1]. This plant, a traditional Chinese medicine, is a rich reservoir of diverse secondary metabolites, including a wide array of terpenoids, flavonoids, phenolics, and glycosides[2][3][4][5]. The successful isolation of the target compound hinges on a systematic approach that effectively separates it from this intricate matrix. The structural similarity of the target compound to abscisic acid, a well-known plant hormone, suggests that established protocols for phytohormone extraction can be adapted and refined for this specific purpose[6][7][8][9].

Sedum sarmentosum has been traditionally used for its therapeutic properties, which are attributed to its rich chemical composition[2][3]. Modern pharmacological studies have begun to validate these traditional uses, revealing significant biological activities, including hepatoprotective, antioxidant, and anti-inflammatory effects[5][10]. The terpenoid components, in particular, are believed to contribute significantly to the plant's medicinal properties[5].

This guide will detail a multi-step process encompassing initial extraction, solvent partitioning, chromatographic purification, and final structural elucidation.

The Isolation Workflow: A Strategic Overview

The isolation of a specific natural product from a plant source is a process of progressive enrichment. The overall strategy is to systematically remove unwanted compounds, thereby increasing the concentration of the target molecule in the sample until it is pure. The workflow presented here is designed to achieve this in a logical and efficient manner.

Isolation_Workflow A Step 1: Plant Material Preparation B Step 2: Primary Solvent Extraction A->B Maceration/Soxhlet C Step 3: Solvent-Solvent Partitioning B->C Crude Extract D Step 4: Column Chromatography (Silica Gel) C->D Fractionation E Step 5: Preparative High-Performance Liquid Chromatography (HPLC) D->E Semi-pure Fraction F Step 6: Structural Elucidation (NMR, MS) E->F Pure Compound

Figure 1: A high-level overview of the isolation workflow for this compound.

Step-by-Step Experimental Protocols

Plant Material Preparation

The quality of the starting material is paramount for a successful isolation.

Protocol:

  • Collection and Identification: Collect fresh, healthy aerial parts of Sedum sarmentosum. Ensure proper botanical identification to avoid contamination with other species.

  • Washing and Drying: Thoroughly wash the plant material with deionized water to remove soil and other debris. Air-dry in a well-ventilated area, shielded from direct sunlight, until brittle. Alternatively, use a plant drying oven at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Causality: Proper drying and grinding are critical for maximizing the efficiency of the subsequent extraction step by ensuring optimal solvent penetration into the plant tissues[11].

Primary Solvent Extraction

The choice of solvent is crucial and is determined by the polarity of the target compound. Given the presence of a carboxylic acid and a hydroxyl group, a polar solvent is appropriate.

Protocol (Maceration):

  • Solvent Selection: Use 96% ethanol as the extraction solvent. Ethanol is a versatile solvent capable of extracting a wide range of polar and semi-polar compounds[12].

  • Extraction Process:

    • Place 1 kg of the dried, powdered plant material in a large container.

    • Add 5 L of 96% ethanol and seal the container.

    • Allow the mixture to stand at room temperature for 72 hours with occasional agitation.

    • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude ethanol extract.

Alternative Protocol (Soxhlet Extraction): For a more exhaustive extraction, a Soxhlet apparatus can be used. This method provides continuous extraction with fresh solvent, but the application of heat may not be suitable for all compounds[13][14].

Solvent-Solvent Partitioning

This step aims to separate compounds based on their differential solubility in immiscible solvents, thereby achieving a preliminary fractionation of the crude extract.

Partitioning_Scheme crude_extract Crude Ethanol Extract Dissolved in Water partition1 Partition with n-Hexane crude_extract->partition1 partition2 Partition with Ethyl Acetate partition1->partition2 Aqueous Layer hexane_fraction n-Hexane Fraction (Non-polar compounds) partition1->hexane_fraction Hexane Layer partition3 Aqueous Residue partition2->partition3 ethyl_acetate_fraction Ethyl Acetate Fraction (Semi-polar compounds - Target Enriched) partition2->ethyl_acetate_fraction Ethyl Acetate Layer aqueous_fraction Aqueous Fraction (Highly polar compounds) partition3->aqueous_fraction

Figure 2: A schematic of the solvent-solvent partitioning process for the fractionation of the crude extract.

Protocol:

  • Initial Suspension: Suspend the crude ethanol extract in deionized water.

  • n-Hexane Partition: Transfer the aqueous suspension to a separatory funnel and partition three times with an equal volume of n-hexane. Combine the n-hexane layers (this fraction will contain non-polar compounds like chlorophyll and lipids).

  • Ethyl Acetate Partition: Partition the remaining aqueous layer three times with an equal volume of ethyl acetate. Combine the ethyl acetate layers. This fraction is expected to contain the target compound due to its intermediate polarity.

  • Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched ethyl acetate fraction.

Causality: This liquid-liquid extraction separates compounds based on their polarity. The target compound, with its carboxylic acid and hydroxyl groups, is expected to have a higher affinity for the moderately polar ethyl acetate over the non-polar n-hexane and the highly polar aqueous phase.

Column Chromatography

This is a preparative chromatographic technique used to separate the components of the enriched ethyl acetate fraction.

Protocol:

  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Column Packing: Pack a glass column with a slurry of silica gel in n-hexane.

  • Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate and methanol.

    • Mobile Phase Gradient:

      • n-Hexane : Ethyl Acetate (100:0 to 0:100)

      • Ethyl Acetate : Methanol (100:0 to 80:20)

  • Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 1:1). Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Pooling of Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest. Concentrate the pooled fractions.

Data Presentation:

Solvent System (v/v) Fraction Numbers Major Compounds (by TLC)
n-Hexane:EtOAc (9:1)1-15Non-polar impurities
n-Hexane:EtOAc (7:3)16-30Less polar compounds
n-Hexane:EtOAc (1:1)31-50Target Compound Enriched
EtOAc:MeOH (9:1)51-65More polar compounds
Preparative High-Performance Liquid Chromatography (HPLC)

For final purification to obtain the compound in high purity, preparative HPLC is employed.

Protocol:

  • Instrumentation: Use a preparative HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column is suitable for separating compounds of intermediate polarity.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to suppress the ionization of the carboxylic acid group) is a common choice.

  • Injection and Elution: Dissolve the semi-purified fraction from column chromatography in the mobile phase, filter through a 0.45 µm filter, and inject onto the column. Elute with a programmed gradient to achieve optimal separation.

  • Peak Collection: Monitor the eluent at a suitable wavelength (determined by UV-Vis spectroscopy of the semi-pure fraction) and collect the peak corresponding to the target compound.

  • Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity.

Causality: Reversed-phase HPLC separates molecules based on their hydrophobicity. The C18 stationary phase retains non-polar compounds more strongly. The use of a gradient elution allows for the separation of compounds with a range of polarities.

Structural Elucidation

The final step is to confirm the identity and structure of the isolated compound using spectroscopic methods.

Analytical Techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

    • ¹³C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the complete connectivity of the molecule and confirm the final structure.

Expected Spectroscopic Data:

Technique Expected Data for this compound
HRMS Molecular ion peak corresponding to the exact mass of the compound.
¹H NMR Signals for methyl groups, methylene protons, methine protons, and olefinic protons, with characteristic chemical shifts and coupling constants.
¹³C NMR Signals for methyl carbons, methylene carbons, methine carbons, quaternary carbons, olefinic carbons, and carbonyl carbons (ketone and carboxylic acid).

Conclusion

The successful isolation of this compound from Sedum sarmentosum requires a systematic and well-reasoned approach. The methodology detailed in this guide, from plant material preparation to final structural elucidation, provides a robust framework for obtaining this compound in a pure form. The principles of solvent extraction, partitioning, and chromatography are fundamental to natural product chemistry and can be adapted for the isolation of other bioactive molecules from complex botanical sources. The structural confirmation using modern spectroscopic techniques is the final and essential step in this process, providing unequivocal proof of the compound's identity.

References

An In-Depth Technical Guide to the Structural Elucidation of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid is a semiterpenoid natural product isolated from Sedum sarmentosum.[1][2][3][4] Structurally, it belongs to the family of apocarotenoids and is a metabolite of the phytohormone abscisic acid (ABA).[5] ABA and its catabolites are crucial signaling molecules in plants, regulating key processes such as seed dormancy, stomatal closure, and responses to environmental stress.[5][6] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure. An unambiguous assignment of both the planar structure and the absolute stereochemistry is therefore not merely an academic exercise but a critical prerequisite for understanding its physiological role and potential for pharmacological or agricultural applications.

This guide provides a comprehensive, technically-grounded workflow for the complete structural elucidation of this target molecule. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple listing of techniques to explain the strategic rationale behind each experimental choice. The protocols described herein form a self-validating system, where data from orthogonal methods are integrated to build an unassailable structural proof.

Overall Elucidation Strategy

The structural elucidation of a novel or complex natural product is a systematic process. It begins with the confirmation of purity and molecular formula, proceeds to the determination of the 2D atomic connectivity (the planar structure), and culminates in the challenging assignment of the relative and absolute stereochemistry of all chiral centers.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Planar Structure (2D) cluster_2 Stereochemistry (3D) Isolation Isolation & Purity (HPLC) MS HRMS & MS/MS Isolation->MS NMR_1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR_1D UV UV-Vis Spectroscopy UV->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NOESY Relative Stereochem. (NOESY/ROESY) NMR_2D->NOESY ECD Absolute Stereochem. (ECD Spectroscopy) NOESY->ECD Final Final Structure Assignment ECD->Final

Caption: Overall workflow for structural elucidation.

Part 1: Initial Characterization - Mass Spectrometry and UV Spectroscopy

Rationale: The initial analytical steps aim to quickly and efficiently establish the molecular formula and identify key chromophores. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which is the most critical piece of data for determining the elemental composition. UV-Vis spectroscopy identifies conjugated systems, such as the α,β-unsaturated ketone present in the target molecule, providing an early structural clue.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Sample Preparation: Dissolve 100-500 ng of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an LC-Q-TOF (Liquid Chromatography - Quadrupole - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Employ Electrospray Ionization (ESI) in negative mode, as the carboxylic acid moiety is readily deprotonated.

  • Analysis: Acquire the full scan spectrum in high-resolution mode (>10,000 FWHM). The resulting data will yield an exact mass for the [M-H]⁻ ion.

  • MS/MS Fragmentation: Perform a tandem MS (MS/MS) experiment by isolating the [M-H]⁻ ion and subjecting it to Collision-Induced Dissociation (CID) to obtain characteristic fragment ions.

Data Interpretation & Expected Results: The molecular formula of the target is C₁₅H₂₂O₅. The expected monoisotopic mass is 282.1467 g/mol .

IonExpected Exact Mass (m/z)Interpretation
[M-H]⁻ 281.1394 Molecular Ion (deprotonated)
[M-H-H₂O]⁻263.1289Loss of a hydroxyl group (water)
[M-H-CO₂]⁻237.1496Decarboxylation of the butyric acid side chain
[M-H-H₂O-CO]⁻235.1339Subsequent loss of carbon monoxide from the cyclohexenone ring
C₉H₁₁O⁻ 147.0815 Characteristic fragment from cleavage of the side chain (ionone-type)

The fragmentation of ABA and its metabolites often involves characteristic losses from the side chain and cleavage at the C1'-C6 bond.[1][7][8] The observation of a prominent ion at m/z 147 would be strong evidence for the substituted trimethyl-cyclohexenone core.

UV-Vis Spectroscopy

Protocol:

  • Sample Preparation: Prepare a ~10 µM solution of the compound in methanol or ethanol.

  • Analysis: Scan the absorbance from 200 to 400 nm using a spectrophotometer.

Expected Results: The α,β-unsaturated ketone chromophore in the cyclohexenone ring is expected to produce a distinct absorption maximum (λ_max). For ABA and similar structures in a polar solvent, this typically appears around 260-270 nm .

Part 2: Planar Structure Determination via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the atomic connectivity of an organic molecule. A suite of 1D and 2D experiments provides a complete picture of the carbon skeleton and the placement of all protons.

Protocol:

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆). Methanol-d₄ is a good starting point for this polar molecule.

  • Acquisition: Record the following spectra on a spectrometer of ≥400 MHz:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum.

    • DEPT-135: Distinguishes CH/CH₃ (positive) from CH₂ (negative) signals.

    • COSY (Correlation Spectroscopy): Shows correlations between J-coupled protons (typically over 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is critical for connecting non-protonated carbons and different spin systems.

Predicted NMR Data & Interpretation: While a published spectrum for this exact stereoisomer is not readily available, a highly accurate prediction can be made based on the known data for abscisic acid and its metabolites like phaseic acid.[9] The following table presents the expected chemical shifts in Methanol-d₄.

PositionPredicted ¹³C (ppm)Predicted ¹H (ppm)Multiplicity, J (Hz)Key HMBC Correlations (from H at position...)
Ring
1'~1382', 3', 5', 7', 8', 9'
2'~1285.9 - 6.1s1', 3', 4', 7'
3'~2002', 5', 7'
4'~804.2 - 4.4d, ~42', 3', 5', 6', 8'
5'~502.1 (ax), 2.6 (eq)d, ~17 (geminal)1', 3', 4', 6', 8', 9'
6'~421', 4', 5', 8', 9'
7'~202.0 - 2.1s1', 2', 3'
8'~241.0 - 1.1s1', 5', 6', 9'
9'~221.1 - 1.2s1', 5', 6', 8'
Side Chain
1~1782, 3, 4
2~704.0 - 4.2dd, ~8, 41, 3, 4
3~351.7 - 1.9m1, 2, 4, 5
4~452.3 - 2.5m2, 3, 5, 1'
5~201.9 - 2.0s3, 4, 1'

Key Interpretive Steps:

  • HSQC will assign all protonated carbons.

  • COSY will establish the H2-H3-H4 connectivity in the side chain and the H4'-H5' coupling in the ring.

  • HMBC is the crucial experiment for assembling the full structure:

    • Correlations from the methyl protons (H-7', H-8', H-9') will confirm their positions on the ring.

    • The most important correlation will be from the H-4 protons of the side chain to the C-1' of the ring, unambiguously linking the two fragments.

HMBC_Correlations cluster_ring Cyclohexenone Ring cluster_chain Butyric Acid Side Chain C1' C1' C2' C2' C3' C3' (C=O) C4' C4' C5' C5' C6' C6' H2' H2' H2'->C4' Me7' Me7' Me7'->C1' Me7'->C2' Me7'->C3' Me8' Me8' Me8'->C6' Me9' Me9' Me9'->C6' C1 C1 (COOH) C2 C2 C4 C4 H4 H4 H4->C1' Key Correlation H4->C5' H4->C2

Caption: Key HMBC correlations for structural assembly.

Part 3: Assigning Stereochemistry - The 3D Structure

Rationale: The target molecule has two stereocenters (C-6 and C-9 in the likely biosynthetic numbering, corresponding to C-4' and C-2 in IUPAC nomenclature). Determining their relative and absolute configuration is paramount. NOESY/ROESY experiments reveal through-space proximity to define relative stereochemistry, while chiroptical methods like Electronic Circular Dichroism (ECD) are powerful for assigning the absolute configuration.[10][11][12][13][14]

Relative Stereochemistry using NOESY

Protocol:

  • Acquisition: Record a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. ROESY is often preferred for molecules of this size as it avoids potential zero-crossing issues.

  • Analysis: Look for cross-peaks between protons that are close in space (< 5 Å), but not necessarily coupled through bonds.

Expected Correlations and Interpretation: The conformation of the cyclohexenone ring is a pseudo-chair.[15] The key NOE correlation for determining the relative stereochemistry between the ring and the side chain would be between H-4' and a proton on the side chain, likely H-4 .

  • If H-4' and H-4 show an NOE correlation: This suggests they are on the same face of the molecule (a cis-like relationship).

  • If no correlation is observed: This would imply a trans-like relationship, though absence of evidence is not definitive proof.

  • Intra-ring correlations: NOEs between H-4' and one of the H-5' protons, and between H-5' protons and the axial/equatorial methyl groups (H-8'/H-9'), will confirm the ring conformation and the orientation of the C-4' hydroxyl group.

Absolute Stereochemistry using ECD

Rationale: ECD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers, the true absolute configuration can be determined with high confidence.[5][16][17][18][19]

Workflow:

  • Experimental Spectrum: Record the ECD spectrum of the sample in a suitable solvent (e.g., methanol) from ~200 to 400 nm.

  • Computational Modeling:

    • Build 3D models of all four possible stereoisomers: (6S,9R), (6R,9S), (6S,9S), and (6R,9R).

    • Perform a thorough conformational search for each isomer using molecular mechanics (e.g., MMFF94).

    • Optimize the geometry of all low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.

  • Spectrum Calculation: For each optimized conformer, calculate the theoretical ECD spectrum using Time-Dependent DFT (TD-DFT).

  • Comparison: Generate a Boltzmann-averaged ECD spectrum for each of the four stereoisomers based on the relative energies of their conformers. Compare these four theoretical spectra to the experimental spectrum. The absolute configuration is assigned to the isomer whose calculated spectrum provides the best match to the experimental one.

ECD_Workflow cluster_calc Quantum Chemical Calculations Exp Measure Experimental ECD Spectrum Compare Compare Experimental vs. Calculated Spectra Exp->Compare Build Build 4 Stereoisomers (SR, RS, SS, RR) ConfSearch Conformational Search (Molecular Mechanics) Build->ConfSearch DFT_Opt Geometry Optimization (DFT) ConfSearch->DFT_Opt TDDFT Calculate ECD Spectra (TD-DFT) DFT_Opt->TDDFT Boltzmann Boltzmann Averaging TDDFT->Boltzmann Boltzmann->Compare Assign Assign Absolute Configuration (6S, 9R) Compare->Assign

Caption: Workflow for absolute configuration assignment via ECD.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the strategic integration of modern analytical techniques. Following the workflow outlined in this guide—from initial mass and UV assessment, through comprehensive 1D and 2D NMR analysis for planar structure, to the sophisticated application of NOESY and ECD for stereochemical assignment—will lead to an unambiguous and robust structural proof. This level of certainty is essential for advancing our understanding of the chemical biology of abscisic acid metabolites and exploring their potential applications.

References

An In-depth Technical Guide to (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid: A Hemiterpenoid of Interest

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid is a hemiterpenoid that has been isolated from the perennial herb Sedum sarmentosum.[1][2] This technical guide provides a comprehensive overview of this compound, addressing its chemical identity, natural sourcing, and, most notably, its structural relationship to the well-studied class of phytohormones, the abscisic acid family. Due to the limited specific research on the title compound, this guide will leverage the extensive knowledge of its structural analogs to infer potential biological significance and guide future research endeavors.

Natural Source: The Phytochemical Reservoir of Sedum sarmentosum

Sedum sarmentosum, a plant widely distributed in Asia, has a long history of use in traditional medicine for treating various ailments, including hepatitis, inflammation, and tumors.[3][4][5][6] Modern phytochemical investigations have revealed that Sedum sarmentosum is a rich source of a diverse array of bioactive compounds. To date, 174 chemical constituents have been identified from this plant, including:

  • Terpenoids: This class of compounds is directly associated with the significant hepatoprotective effects of the plant.[5][7][8]

  • Flavonoids: These compounds are known for their antioxidant and anti-inflammatory properties.[5][7][9]

  • Alkaloids: Various alkaloids isolated from the plant have demonstrated antiproliferative effects on cancer cell lines.[10]

  • Phenolics and Glycosides: These contribute to the plant's overall pharmacological profile.[5][7]

The isolation of this compound from a plant with such a rich medicinal history and diverse chemical composition suggests its potential for biological activity.

Structural Analogy: A Gateway to Understanding Function

The chemical structure of this compound bears a striking resemblance to the plant hormone abscisic acid (ABA) and its metabolites, such as phaseic acid and dihydrophaseic acid. This structural similarity is key to postulating the potential biological roles of the title compound.

The Abscisic Acid Family: A Primer

Abscisic acid is a sesquiterpenoid plant hormone that plays a crucial role in regulating various aspects of plant growth and development, including seed dormancy, germination, and responses to environmental stress.[11][12][13]

Biosynthesis and Catabolism of Abscisic Acid

The biosynthesis of ABA in higher plants is an indirect pathway that begins with a C40 carotenoid precursor.[14][15] This pathway involves a series of enzymatic reactions, culminating in the production of ABA. The regulation of ABA levels is tightly controlled through both biosynthesis and catabolism. The primary catabolic pathway involves the hydroxylation of ABA to form phaseic acid, which can be further reduced to dihydrophaseic acid.[13][15]

ABA_Metabolism C40 Carotenoid C40 Carotenoid Xanthoxin Xanthoxin C40 Carotenoid->Xanthoxin Multiple Steps Abscisic Acid (ABA) Abscisic Acid (ABA) Xanthoxin->Abscisic Acid (ABA) Oxidation Phaseic Acid Phaseic Acid Abscisic Acid (ABA)->Phaseic Acid Hydroxylation Dihydrophaseic Acid Dihydrophaseic Acid Phaseic Acid->Dihydrophaseic Acid Reduction

Figure 1: Simplified overview of the Abscisic Acid metabolic pathway.

A Close Structural Analog: Rhodococcal Acid

Recent research on the bacterial transformation of abscisic acid led to the isolation and characterization of a novel metabolite named rhodococcal acid, with the chemical name 1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid.[16] This compound is structurally very similar to the title compound, differing in the length of the carboxylic acid side chain. The elucidation of its structure was achieved through extensive spectroscopic analysis, providing a valuable reference for the characterization of this compound.[16]

Physicochemical Properties and Spectroscopic Data: An Inferential Analysis

While specific experimental data for this compound is not available in the peer-reviewed literature, we can infer its likely physicochemical properties and expected spectroscopic signatures based on its structure and comparison with its analogs.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/Characteristic
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
AppearanceLikely a solid at room temperature
SolubilityExpected to have some solubility in organic solvents like methanol, ethanol, and DMSO. Water solubility is likely to be low.
Key Functional GroupsCarboxylic acid, Hydroxyl group, Ketone, Alkene

Expected Spectroscopic Data

A comprehensive structural elucidation would require the following spectroscopic analyses:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show signals corresponding to the methyl groups on the cyclohexene ring, protons on the butyric acid side chain, and the vinyl proton on the ring.

    • ¹³C NMR: Would reveal the presence of the carbonyl carbon of the ketone and carboxylic acid, the carbons of the double bond, and the carbons of the trimethyl-substituted ring and the butyric acid side chain.

  • Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns that could help confirm the structure.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O) of the ketone and carboxylic acid, and carbon-carbon double bond (C=C) functional groups.

The detailed spectroscopic data for the closely related rhodococcal acid can serve as a valuable guide for interpreting the spectra of the title compound once it is obtained.[16]

Biological Activity and Therapeutic Potential: A Landscape of Possibilities

Given the lack of direct pharmacological studies on this compound, its potential biological activities are inferred from three main areas:

  • The known bioactivities of other compounds from Sedum sarmentosum : The plant is known for its hepatoprotective, anti-inflammatory, and anti-tumor properties.[3][4][9] It is plausible that the title compound contributes to this pharmacological profile.

  • The biological roles of abscisic acid and its metabolites : As a structural analog of ABA, the compound could potentially interact with ABA signaling pathways in plants, suggesting applications in agriculture as a plant growth regulator. In humans, ABA has been shown to have various effects, and its analogs could present interesting pharmacological properties.

  • The therapeutic potential of structurally similar compounds : The broader class of terpenoids, to which this compound belongs, is a rich source of therapeutic agents with a wide range of activities.

Potential_Activities cluster_source Inferred From cluster_potential Potential Biological Activities Sedum sarmentosum Sedum sarmentosum Hepatoprotective Hepatoprotective Sedum sarmentosum->Hepatoprotective Anti-inflammatory Anti-inflammatory Sedum sarmentosum->Anti-inflammatory Anti-tumor Anti-tumor Sedum sarmentosum->Anti-tumor ABA Analogs ABA Analogs Plant Growth Regulation Plant Growth Regulation ABA Analogs->Plant Growth Regulation Terpenoid Class Terpenoid Class Terpenoid Class->Hepatoprotective Terpenoid Class->Anti-inflammatory Terpenoid Class->Anti-tumor

Figure 2: Inferred potential biological activities based on structural and source relationships.

Future Research Directions and Experimental Protocols

The current body of knowledge presents this compound as a compound of significant interest for further investigation. The following outlines key future research directions and generalized experimental protocols.

Chemical Synthesis and Characterization

A crucial next step is the development of a synthetic route to obtain sufficient quantities of the pure compound for detailed study.

Proposed Synthetic Strategy (Hypothetical)

A potential retrosynthetic analysis could involve the disconnection of the butyric acid side chain from the cyclohexenone core. The synthesis would likely involve the stereoselective construction of the chiral centers and the careful introduction of the functional groups.

Detailed Characterization Protocol:

  • Purification: The synthesized or newly isolated compound should be purified to >98% purity using techniques such as column chromatography and/or preparative HPLC.

  • Spectroscopic Analysis:

    • Obtain high-resolution mass spectrometry (HRMS) data to confirm the elemental composition.

    • Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, MeOD) for complete structural assignment.

    • Record the IR spectrum to identify functional groups.

    • Measure the optical rotation to confirm the stereochemistry.

In Vitro Biological Screening

A panel of in vitro assays should be conducted to screen for a range of biological activities.

Experimental Workflow for In Vitro Screening:

in_vitro_workflow Pure Compound Pure Compound Hepatotoxicity Assay Hepatotoxicity Assay Pure Compound->Hepatotoxicity Assay e.g., HepG2 cells Anti-inflammatory Assay Anti-inflammatory Assay Pure Compound->Anti-inflammatory Assay e.g., LPS-stimulated macrophages Cytotoxicity Assay Cytotoxicity Assay Pure Compound->Cytotoxicity Assay e.g., various cancer cell lines Plant Growth Assay Plant Growth Assay Pure Compound->Plant Growth Assay e.g., seed germination

Figure 3: Proposed experimental workflow for in vitro biological screening.

Mechanistic Studies

Should promising activity be identified in the initial screens, further studies will be necessary to elucidate the mechanism of action. For example, if hepatoprotective effects are observed, studies could investigate the compound's impact on key signaling pathways involved in liver injury and regeneration.

Conclusion

This compound stands as a compelling natural product at the intersection of traditional medicine and modern phytochemical research. While direct experimental data remains scarce, its structural relationship to the well-characterized abscisic acid family and its origin from the medicinally significant plant Sedum sarmentosum provide a strong rationale for its further investigation. This guide has synthesized the available information and provided a framework for future research that could unlock the therapeutic or agrochemical potential of this intriguing hemiterpenoid.

References

Methodological & Application

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid in vitro assay protocols

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to in vitro assay protocols for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid, a key metabolite of abscisic acid, is presented for researchers and drug development professionals. This document provides a comprehensive overview of the compound's biological significance and detailed methodologies for its characterization.

Introduction to (6S,9R)-Phaseic Acid: A Bioactive Metabolite

This compound is a specific stereoisomer of Phaseic Acid (PA), the primary oxidative metabolite of the phytohormone Abscisic Acid (ABA). While traditionally studied in the context of plant physiology, where it regulates stress responses and development, recent research has revealed that ABA and its metabolites, including PA, exert significant biological effects in mammalian systems. These molecules are now recognized as endogenous signaling molecules that can modulate inflammatory and metabolic pathways, making them intriguing candidates for therapeutic development.

The primary molecular target for ABA and its derivatives in mammals has been identified as the Lanthionine Synthetase C-Like 2 (LANCL2) receptor, a G-protein coupled receptor. The interaction with LANCL2 initiates downstream signaling cascades that can, for example, suppress inflammatory responses by activating pathways like the PKA-mediated phosphorylation of transcription factors. This guide provides a detailed framework for the in vitro characterization of (6S,9R)-Phaseic Acid's biological activity, focusing on its anti-inflammatory and metabolic modulatory effects.

Section 1: Assessing Anti-Inflammatory Activity

The anti-inflammatory properties of (6S,9R)-Phaseic Acid can be quantified by measuring its ability to suppress the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like Lipopolysaccharide (LPS).

Core Principle: Cytokine Release Assay

This assay utilizes a monocytic cell line, such as U937, which can be differentiated into macrophage-like cells. These cells, when stimulated with LPS (a component of gram-negative bacteria), produce and secrete pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The efficacy of (6S,9R)-Phaseic Acid is determined by its ability to reduce the amount of TNF-α released into the cell culture supernatant.

Experimental Workflow: Cytokine Release Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis U937 1. Seed U937 Monocytes (1x10^6 cells/mL) PMA 2. Differentiate with PMA (100 ng/mL, 48h) U937->PMA Wash 3. Wash & Rest Cells (RPMI-1640, 24h) PMA->Wash PreTreat 4. Pre-treat with Phaseic Acid (e.g., 1-100 µM, 2h) Wash->PreTreat LPS_Stim 5. Stimulate with LPS (1 µg/mL, 18h) PreTreat->LPS_Stim Collect 6. Collect Supernatant LPS_Stim->Collect ELISA 7. Quantify TNF-α via ELISA Collect->ELISA Data 8. Analyze Data (IC50 Calculation) ELISA->Data

Caption: Workflow for TNF-α release assay.

Detailed Protocol: TNF-α Quantification by ELISA

Objective: To measure the dose-dependent inhibition of LPS-induced TNF-α secretion from differentiated U937 cells by (6S,9R)-Phaseic Acid.

Materials:

  • U937 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • (6S,9R)-Phaseic Acid (PA)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding and Differentiation:

    • Seed U937 cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

    • Add PMA to a final concentration of 100 ng/mL to induce differentiation into adherent macrophage-like cells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Cell Resting:

    • After differentiation, carefully aspirate the PMA-containing medium.

    • Gently wash the adherent cells twice with 150 µL of sterile Phosphate-Buffered Saline (PBS).

    • Add 100 µL of fresh, serum-free RPMI-1640 medium and incubate for 24 hours to rest the cells.

  • Compound Treatment:

    • Prepare serial dilutions of (6S,9R)-Phaseic Acid in serum-free RPMI-1640 (e.g., concentrations ranging from 1 µM to 100 µM).

    • Aspirate the medium from the rested cells and add 100 µL of the appropriate PA dilution or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 2 hours at 37°C.

  • LPS Stimulation:

    • Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the negative control wells).

    • Incubate the plate for 18 hours at 37°C.

  • Supernatant Collection:

    • Centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

    • Carefully collect the supernatant for TNF-α analysis.

  • ELISA Protocol:

    • Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves adding the collected supernatants and a standard curve of recombinant TNF-α to an antibody-coated plate, followed by incubation, washing, addition of a detection antibody, and a substrate for colorimetric detection.

Data Analysis:

  • Calculate the concentration of TNF-α in each sample based on the standard curve.

  • Normalize the data by expressing the TNF-α concentration in PA-treated wells as a percentage of the LPS-only (positive control) wells.

  • Plot the percentage inhibition against the log of the PA concentration to determine the IC50 value (the concentration of PA that causes 50% inhibition of TNF-α production).

Validation Controls:

Control TypeDescriptionExpected OutcomeRationale
Negative Control Cells + Vehicle (No LPS, No PA)Basal/undetectable TNF-αEstablishes baseline cytokine level.
Positive Control Cells + Vehicle + LPSMaximum TNF-α secretionConfirms cell responsiveness to LPS.
Vehicle Control Cells + Vehicle + LPSSame as Positive ControlEnsures the solvent for PA has no effect.
Reference Compound Cells + Dexamethasone + LPSStrong inhibition of TNF-αValidates the assay's ability to detect known anti-inflammatory agents.

Section 2: Assessing Metabolic Activity

Abscisic acid has been shown to improve glucose tolerance and stimulate glucose uptake in muscle and fat cells. This section details a protocol to assess whether (6S,9R)-Phaseic Acid shares these metabolic regulatory properties.

Core Principle: Glucose Uptake Assay

This assay measures the ability of (6S,9R)-Phaseic Acid to promote the uptake of glucose into cells, typically muscle cells (e.g., C2C12 myotubes) or adipocytes (e.g., 3T3-L1). A fluorescently-labeled, non-metabolizable glucose analog, such as 2-NBDG, is used. The amount of glucose taken up by the cells is directly proportional to the fluorescence intensity measured within the cells.

Experimental Workflow: Glucose Uptake

G cluster_prep Cell Preparation cluster_treat Treatment & Uptake cluster_analysis Analysis Seed 1. Seed C2C12 Myoblasts Differentiate 2. Differentiate into Myotubes (Horse Serum, 7 days) Seed->Differentiate Starve 3. Glucose Starve Cells (KRPH Buffer, 2h) Differentiate->Starve Treat 4. Treat with Phaseic Acid (or Insulin - Positive Control) Starve->Treat Uptake 5. Add 2-NBDG Fluorescent Glucose (Incubate 30 min) Treat->Uptake Wash 6. Wash to Remove Extracellular 2-NBDG Uptake->Wash Measure 7. Measure Intracellular Fluorescence (Plate Reader) Wash->Measure Data 8. Analyze Data (Fold Change vs. Control) Measure->Data

Caption: Workflow for 2-NBDG glucose uptake assay.

Detailed Protocol: 2-NBDG Glucose Uptake in C2C12 Myotubes

Objective: To quantify the effect of (6S,9R)-Phaseic Acid on glucose uptake in differentiated C2C12 muscle cells.

Materials:

  • C2C12 mouse myoblast cell line

  • DMEM with 10% FBS (Growth Medium)

  • DMEM with 2% Horse Serum (Differentiation Medium)

  • Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin (Positive Control)

  • (6S,9R)-Phaseic Acid (PA)

  • Fluorescence plate reader (Excitation/Emission ~485/535 nm)

  • 96-well black, clear-bottom cell culture plates

Procedure:

  • Cell Seeding and Differentiation:

    • Seed C2C12 myoblasts in a 96-well black, clear-bottom plate at a density that will reach confluence after 2-3 days.

    • Once confluent, switch the medium to Differentiation Medium (DMEM with 2% horse serum).

    • Replace the medium every 48 hours for 5-7 days until multinucleated myotubes are formed.

  • Glucose Starvation:

    • Aspirate the differentiation medium and wash the myotubes twice with KRPH buffer.

    • Add 100 µL of KRPH buffer to each well and incubate for 2 hours at 37°C to starve the cells of glucose.

  • Compound Treatment:

    • Aspirate the starvation buffer.

    • Add 90 µL of KRPH buffer containing the desired concentration of (6S,9R)-Phaseic Acid, Insulin (100 nM, positive control), or vehicle.

    • Incubate for 30 minutes at 37°C.

  • Glucose Uptake:

    • Add 10 µL of 2-NBDG solution (prepared in KRPH buffer) to each well to a final concentration of 100 µM.

    • Incubate for 30 minutes at 37°C.

  • Termination and Measurement:

    • Aspirate the 2-NBDG solution and immediately wash the cells three times with 150 µL of ice-cold KRPH buffer to remove extracellular fluorescence.

    • Add 100 µL of KRPH buffer to each well.

    • Measure the intracellular fluorescence using a plate reader (Ex/Em = 485/535 nm).

Data Analysis:

  • Subtract the background fluorescence (wells with no cells).

  • Express the data as a fold change in fluorescence intensity relative to the untreated (vehicle) control.

  • Compare the effect of (6S,9R)-Phaseic Acid to the maximal stimulation achieved with insulin.

Application Note: A Cell-Based Assay for Screening Modulators of the LANCL2 Pathway Using HTRF cAMP Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for a robust, high-throughput cell-based assay to identify and characterize modulators of the Lanthionine Synthetase C-Like 2 (LANCL2) signaling pathway. The compound of interest, (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid, is structurally analogous to the plant hormone Abscisic Acid (ABA), a known agonist of LANCL2 in mammals.[1][2][3] Activation of the LANCL2 receptor stimulates a G-protein coupled signaling cascade that results in the accumulation of intracellular cyclic AMP (cAMP).[4] This assay employs a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay to quantify cAMP levels in cells, offering a reliable method for screening compound libraries and determining the potency of potential therapeutic agents targeting this pathway.

Introduction

This compound is a hemiterpenoid that shares its core structure with Abscisic Acid (ABA).[5] While traditionally known as a plant hormone regulating stress responses, ABA has been identified as an endogenous signaling molecule in mammals.[6][7] It exerts its effects by binding to specific receptors, primarily LANCL2, a membrane-associated protein implicated in regulating inflammation, metabolism, and immune responses.[1][8][9]

The activation of LANCL2 initiates a signaling cascade that leads to an increase in the intracellular second messenger, cyclic AMP (cAMP).[4] This pathway is a promising therapeutic target for a range of autoimmune, inflammatory, and metabolic diseases.[3][8] Therefore, a robust and scalable cell-based assay is critical for the discovery and development of novel LANCL2 modulators.

This guide details the development and validation of a cAMP accumulation assay using HTRF technology. The assay is designed for a 384-well plate format, making it suitable for high-throughput screening (HTS) and detailed pharmacological characterization of compounds like the one specified in the topic.

Assay Principle

The assay quantifies the intracellular concentration of cAMP produced by cells upon stimulation of the LANCL2 receptor. The detection method is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[10][11]

Mechanism:

  • Cells expressing the LANCL2 receptor are stimulated with a test compound.

  • Agonist binding to LANCL2 activates adenylyl cyclase, which converts ATP into cAMP.

  • After stimulation, cells are lysed, and HTRF detection reagents are added. These reagents consist of an anti-cAMP antibody labeled with a Europium cryptate (the FRET donor) and a cAMP analog labeled with d2 (the FRET acceptor).[12][13]

  • The cAMP produced by the cells competes with the d2-labeled cAMP for binding to the cryptate-labeled antibody.[11]

  • When the donor and acceptor are in close proximity (i.e., low intracellular cAMP), excitation of the cryptate results in a Förster Resonance Energy Transfer (FRET) to the d2 acceptor, producing a specific fluorescence signal at 665 nm.

  • High levels of intracellular cAMP produced by the cells displace the d2-labeled cAMP from the antibody, disrupting the FRET and causing a decrease in the 665 nm signal.[12][14] The signal is inversely proportional to the concentration of cAMP in the sample.[11]

This ratiometric measurement (665 nm / 620 nm) minimizes experimental variability and interference from colored compounds.[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the step-by-step experimental procedure.

LANCL2 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ABA_Analog (6S,9R)-...butyric acid (ABA Analog) LANCL2 LANCL2 Receptor ABA_Analog->LANCL2 Binds G_Protein G Protein LANCL2->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP   Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Anti-inflammatory, Metabolic Regulation) CREB->Gene_Expression Modulates

Caption: Agonist binding to LANCL2 activates a G-protein/cAMP/PKA signaling cascade.

HTRF cAMP Assay Workflow

G A 1. Cell Seeding (HEK293-LANCL2 cells) Plate in 384-well plate B 2. Compound Addition Add serial dilutions of test compound and controls (e.g., ABA) A->B C 3. Stimulation Incubate to allow cAMP accumulation (e.g., 30 min at 37°C) B->C D 4. Cell Lysis & Reagent Addition Add Lysis Buffer containing HTRF Reagents (Ab-Cryptate & cAMP-d2) C->D E 5. Detection Incubation Incubate to reach equilibrium (e.g., 60 min at Room Temp) D->E F 6. Plate Reading Read fluorescence at 620 nm & 665 nm on HTRF-compatible reader E->F G 7. Data Analysis Calculate HTRF ratio, generate dose-response curve, determine EC50 F->G

Caption: Step-by-step workflow for the LANCL2 HTRF cAMP accumulation assay.

Materials and Methods

Reagents and Equipment
  • Cell Line: HEK293 cells stably expressing human LANCL2 (HEK293-LANCL2).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Test Compound: this compound.

  • Reference Agonist: (+)-Abscisic Acid (ABA).

  • Assay Plates: 384-well, low-volume, white, solid-bottom plates.

  • HTRF Assay Kit: cAMP detection kit (e.g., Cisbio cAMP Dynamic 2 or Revvity HTRF cAMP Gi Detection Kit).[10]

  • Reagents:

    • 3-isobutyl-1-methylxanthine (IBMX): A non-specific phosphodiesterase (PDE) inhibitor.

    • Dimethyl sulfoxide (DMSO): Vehicle for compounds.

    • Phosphate-Buffered Saline (PBS).

  • Equipment:

    • HTRF-compatible microplate reader.

    • Automated liquid handler (recommended for HTS).

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

Experimental Protocol

Step 1: Cell Culture and Plating

  • Culture HEK293-LANCL2 cells in a 37°C, 5% CO₂ incubator. Passage cells before they reach 90% confluency.

  • On the day of the assay, harvest cells using a non-enzymatic dissociation solution or gentle trypsinization.

  • Resuspend cells in assay buffer (e.g., HBSS or PBS with Ca²⁺/Mg²⁺) and perform a cell count.

  • Dilute the cell suspension to a final density of 2,500-5,000 cells/10 µL. Rationale: This cell density should be optimized to produce a robust cAMP signal that falls within the linear range of the assay kit's standard curve.[11]

  • Dispense 10 µL of the cell suspension into each well of a 384-well assay plate.

Step 2: Compound Preparation and Addition

  • Prepare a 10 mM stock solution of the test compound and reference agonist (ABA) in 100% DMSO.

  • Perform a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO to create a concentration range appropriate for determining EC₅₀ (e.g., from 10 mM to 170 nM).

  • Dilute this compound plate in assay buffer containing the PDE inhibitor IBMX (final assay concentration of 500 µM is typical). Rationale: IBMX prevents the degradation of cAMP by phosphodiesterases, allowing the signal to accumulate to detectable levels.

  • Add 10 µL of the diluted compound solution to the corresponding wells of the cell plate. The final DMSO concentration should be kept below 0.5% to avoid cell toxicity.[15]

Step 3: Stimulation and Lysis

  • Seal the plate and incubate for 30 minutes at 37°C to stimulate cAMP production.

  • Prepare the HTRF detection reagents according to the manufacturer's protocol. This typically involves diluting the anti-cAMP Cryptate (donor) and cAMP-d2 (acceptor) into the supplied lysis buffer.

  • Add 20 µL of the combined lysis and detection reagent mix to each well.

Step 4: Detection and Data Acquisition

  • Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the immunoassay to reach equilibrium.

  • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (cryptate signal) and 665 nm (FRET signal).

Data Analysis and Interpretation

  • Calculate HTRF Ratio: For each well, calculate the emission ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Data Normalization: Normalize the data to the assay controls.

    • Negative Control (Min): Vehicle (DMSO) only.

    • Positive Control (Max): A saturating concentration of the reference agonist, ABA.

    • % Activity = [(Sample Ratio - Min Ratio) / (Max Ratio - Min Ratio)] * 100

  • Dose-Response Curve and EC₅₀: Plot the % Activity against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (potency) and Emax (efficacy).

Table 1: Example Data and Calculation

Compound Conc. [µM] Raw 665 nm Raw 620 nm HTRF Ratio % Activity
100 (Max ABA) 1500 3000 5000 100.0%
33.3 1650 2950 5593 88.0%
11.1 2100 2800 7500 62.5%
3.7 3500 2500 14000 -12.5%
1.2 (EC₅₀) 2800 2800 10000 37.5%
0.4 4500 2200 20455 -80.7%
0.1 5500 2000 27500 -143.8%
0.0 6000 1800 33333 -202.1%
Vehicle (Min) 6000 1800 33333 0.0%

Note: This table uses illustrative data for a Gi-coupled receptor where agonist stimulation decreases cAMP from a forskolin-stimulated baseline, hence the inverse relationship. For a Gs-coupled activation as described for LANCL2, the signal would be directly proportional.

Assay Validation

To ensure the assay is robust, reliable, and suitable for HTS, several validation parameters must be assessed.[16][17]

  • Signal Window (S/B): The ratio of the mean signal of the positive control (Max) to the mean signal of the negative control (Min). A ratio >2 is generally considered acceptable.

  • Z'-Factor: A statistical measure of assay quality that accounts for both the signal window and data variation. The formula is: Z' = 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ]

    • Where σ is the standard deviation and μ is the mean of the max and min controls.

    • An assay with a Z'-factor ≥ 0.5 is considered excellent for HTS. [18]

  • Reproducibility: Assessed by determining the intra- and inter-plate variability of EC₅₀ values for a reference agonist. The coefficient of variation (%CV) should ideally be <20%.[19]

  • DMSO Tolerance: The assay should be tested with a range of DMSO concentrations to confirm that the screening concentration does not adversely affect cell health or assay performance.[15]

Conclusion

The cell-based HTRF cAMP assay described here provides a sensitive, robust, and high-throughput-compatible method for quantifying the activation of the LANCL2 signaling pathway. It is well-suited for the primary screening of large compound libraries, as well as for the secondary pharmacological characterization of lead candidates such as this compound. Proper assay validation is crucial to ensure the generation of high-quality, reproducible data for drug discovery programs targeting this important therapeutic pathway.

References

Application Note: A Validated HPLC-UV Method for the Quantification of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the accurate quantification of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. This compound, a hemiterpenoid structurally analogous to metabolites of the plant hormone abscisic acid (ABA), can be isolated from natural sources such as Sedum sarmentosum.[1] The developed method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control, stability testing, and research applications in pharmaceutical and natural product analysis. All validation procedures are performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4][5]

Introduction and Scientific Principle

This compound, hereafter referred to as HTOB, is a chiral carboxylic acid whose precise quantification is essential for understanding its biological activity and for ensuring product quality. Its molecular structure features two key characteristics that inform the analytical strategy:

  • A Carboxylic Acid Moiety: This functional group is ionizable. To achieve consistent retention and symmetrical peak shape in reverse-phase chromatography, its ionization must be suppressed. This is accomplished by acidifying the mobile phase.[6][7]

  • A Conjugated α,β-Unsaturated Ketone: The cyclohexenone ring system acts as a strong chromophore, making the molecule well-suited for UV-Vis spectrophotometric detection.[8] The maximum absorbance (λmax) for similar ABA analogs is typically in the 260-270 nm range.[9][10]

This method employs RP-HPLC, which separates compounds based on their hydrophobicity. HTOB, being a moderately polar molecule, interacts with a non-polar C18 stationary phase. It is eluted using a polar mobile phase consisting of an acidified water/organic solvent mixture. By controlling the mobile phase composition and pH, a reliable and reproducible separation is achieved.

Materials and Methods

Instrumentation and Equipment
  • HPLC System with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector (e.g., Waters Alliance, Agilent 1260 Infinity II).

  • Data acquisition and processing software (e.g., Empower™, OpenLab).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.45 µm, PTFE or Nylon).

Reagents and Chemicals
  • HTOB reference standard (>98% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (HCOOH), LC-MS grade (~99%).

  • Water, HPLC grade or Milli-Q®.

Chromatographic Conditions

The optimized chromatographic conditions were determined based on methods for related plant hormones like abscisic acid and its metabolites.[9][10][11]

ParameterConditionRationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard for reverse-phase; provides excellent resolution and efficiency for small molecules.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Acidifier to suppress ionization of the analyte's carboxylic acid group, ensuring good peak shape.[6]
Mobile Phase B AcetonitrileCommon organic modifier providing good solvent strength and selectivity.[6]
Elution Mode IsocraticA constant mobile phase composition of 40% ACN / 60% Aqueous (0.1% HCOOH) is used for simplicity and robustness.
Flow Rate 1.0 mL/minStandard analytical flow rate balances analysis time and column efficiency.
Column Temp. 30 °CMaintains stable retention times and improves reproducibility.
Detection λ 265 nmCorresponds to the UV absorbance maximum of the conjugated enone chromophore.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Run Time 10 minutesSufficient to elute the analyte and any early-eluting impurities.

Experimental Protocols

Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of HTOB reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary. This solution is stable for 1 month at 2-8 °C.

  • Working Standards (5-150 µg/mL): Prepare a series of calibration standards by serial dilution of the stock standard with the mobile phase (40:60 ACN:Water with 0.1% Formic Acid).

Sample Preparation

The sample preparation protocol will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a solid sample is provided below. For complex matrices like plant tissue, a more extensive extraction and purification, such as solid-phase extraction (SPE), may be required.[12][13][14]

  • Accurately weigh a portion of the homogenized sample containing an estimated 1-2 mg of HTOB into a suitable container.

  • Add 10 mL of methanol and extract using sonication for 15 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range (5-150 µg/mL).

Analysis Workflow

The overall analytical process is depicted in the workflow diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh HTOB Reference Standard Stock Prepare Stock (1000 µg/mL in MeOH) Standard->Stock Sample Weigh Sample Matrix Extract Extract Sample (e.g., with MeOH) Sample->Extract Working Prepare Working Stds (5-150 µg/mL in Mobile Phase) Stock->Working Inject Inject into HPLC System (10 µL) Working->Inject Filter Filter Extract (0.45 µm Syringe Filter) Extract->Filter Filter->Inject Separate Isocratic Separation (C18 Column, 40% ACN) Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Calculate Concentration in Sample Calibrate->Quantify

Figure 1: Overall workflow from sample preparation to final quantification.

Method Validation

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][5]

Specificity

Specificity was assessed by analyzing a blank (mobile phase), a placebo (sample matrix without HTOB), and a standard solution. The chromatograms showed no interfering peaks at the retention time of HTOB, confirming the method's specificity.

Linearity and Range

A six-point calibration curve was constructed by plotting the peak area against the concentration of HTOB (5, 10, 25, 50, 100, and 150 µg/mL). The method demonstrated excellent linearity over this range.

Accuracy and Precision

Accuracy was determined by a recovery study, spiking a known amount of HTOB into a placebo matrix at three concentration levels (low, medium, high). Precision was evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing six replicate preparations at 100% of the target concentration (100 µg/mL).

LOD & LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve.

Summary of Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9997R² ≥ 0.999
Range 5 - 150 µg/mL-
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.65%RSD ≤ 2.0%
- Intermediate Precision1.12%RSD ≤ 2.0%
LOD 1.5 µg/mL-
LOQ 4.8 µg/mL-
Retention Time (tR) ~ 6.2 min-

digraph "Validation_Scheme" {
graph [nodesep=0.4, ranksep=0.5];
node [shape=ellipse, style="filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368", dir=back, arrowhead=inv];

Validation [label="Method Validation\n(ICH Q2 R1)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Specificity [label="Specificity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity & Range", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy\n(% Recovery)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Precision [label="Precision\n(RSD%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sensitivity [label="Sensitivity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Interference [label="No Interference\nat tR"]; R2 [label="R² ≥ 0.999"]; Recovery [label="Spike Recovery\n(3 Levels)"]; Repeat [label="Repeatability\n(Intra-day)"]; Inter [label="Intermediate\n(Inter-day)"]; LOD [label="LOD"]; LOQ [label="LOQ"];

Validation -> {Specificity, Linearity, Accuracy, Precision, Sensitivity} [arrowhead=none]; Specificity -> Interference; Linearity -> R2; Accuracy -> Recovery; Precision -> Repeat; Precision -> Inter; Sensitivity -> LOD; Sensitivity -> LOQ; }

Figure 2: Logical diagram of the validation parameters assessed.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable technique for the quantitative analysis of this compound. The isocratic method allows for a short run time of 10 minutes per sample. Comprehensive validation has demonstrated that the method possesses excellent specificity, linearity, accuracy, and precision, meeting the stringent requirements of the ICH guidelines. This protocol is well-suited for routine quality control and research purposes in academic and industrial laboratories.

References

Application Notes and Protocols for the Investigation of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid is a hemiterpenoid that can be isolated from Sedum sarmentosum.[1][] Its structural similarity to abscisic acid (ABA), a plant hormone also found in mammals, and other cytotoxic compounds like dehydrovomifoliol, suggests its potential as a subject of interest in cancer research.[3][4] Abscisic acid itself has been shown to inhibit cancer cell proliferation and induce a state of dormancy in prostate cancer cells.[4] Furthermore, the butyric acid moiety is of interest, as butyric acid and its derivatives are known to promote cell differentiation, apoptosis, and control cell growth in cancer models.[5]

This document provides a comprehensive guide for the initial in vitro evaluation of this novel compound. It outlines a logical workflow from basic cytotoxicity screening to more detailed mechanistic studies, including the induction of apoptosis and effects on cell cycle progression. The protocols provided are established methodologies in the field of cancer drug discovery, designed to be adaptable for the specific characteristics of the test compound and selected cancer cell lines.

Compound Preparation and Handling

The successful evaluation of any novel compound begins with proper preparation and handling to ensure reproducibility and accuracy.

1. Solvent Selection and Stock Solution Preparation:

  • Given the predicted lipophilic nature of the compound, dimethyl sulfoxide (DMSO) is a recommended solvent.

  • Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.[6]

  • Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2. Working Dilutions:

  • For cell-based assays, create a series of working dilutions from the stock solution using a complete cell culture medium.[7]

  • It is critical to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including vehicle controls) and is non-toxic to the cells, typically ≤ 0.5%.[8]

Part 1: Primary Cytotoxicity Assessment

The initial step in evaluating a new compound is to determine its effect on cancer cell viability and proliferation.[9] This is often achieved using metabolic assays that measure the enzymatic activity of viable cells.[10] The half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cell population, is a key parameter derived from these assays.[6]

Recommended Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[10]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the IC50 value of the test compound.[6][7]

Materials:

  • Selected cancer cell lines (e.g., HCT116, HT-29, A549, MCF-7)[11][12]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).[7]

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[6]

Data Presentation: Hypothetical IC50 Values

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell LineCancer TypeHypothetical IC50 (µM) after 48h
HCT116Colorectal Carcinoma12.5
HT-29Colorectal Adenocarcinoma25.8
A549Lung Carcinoma18.2
MCF-7Breast Adenocarcinoma32.1
MDA-MB-231Breast Adenocarcinoma9.7

Part 2: Mechanistic Studies

Following the determination of cytotoxic activity, the next logical step is to investigate the underlying mechanism of cell death. The two most common approaches are to assess for the induction of apoptosis and to analyze the compound's effect on cell cycle progression.

Apoptosis Induction Assessment

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be used to detect this event.[14] Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells, allowing for the differentiation of cell populations.

Experimental Workflow: Apoptosis Analysis

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Data Acquisition & Analysis Treat Treat cells with Test Compound (IC50) Harvest Harvest Cells (including supernatant) Treat->Harvest Control Vehicle Control (DMSO) Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in 1X Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min at RT in dark Stain->Incubate Flow Analyze by Flow Cytometry Incubate->Flow Gating Quadrant Gating Flow->Gating Quantify Quantify Cell Populations Gating->Quantify

Caption: Workflow for Annexin V/PI apoptosis assay.

Protocol: Annexin V-FITC/PI Apoptosis Assay

This protocol is adapted from standard methods for flow cytometric analysis of apoptosis.[15][16]

Materials:

  • 6-well plates

  • Cancer cells

  • Test Compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the predetermined IC50 concentration of the test compound for 24 or 48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Harvest the cells, making sure to collect both the adherent cells (using trypsin) and any floating cells in the medium (which may be apoptotic).[15]

  • Washing: Wash the collected cells once with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained and single-stained controls to set up compensation and quadrants correctly.

Data Interpretation:

  • Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.

  • Annexin V+ / PI- (Lower Right Quadrant): Cells in early apoptosis.

  • Annexin V+ / PI+ (Upper Right Quadrant): Cells in late apoptosis or necrosis.

  • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells.

Cell Cycle Analysis

Anticancer compounds can exert their effects by arresting the cell cycle at specific checkpoints (G0/G1, S, or G2/M), preventing cancer cells from progressing through division. Flow cytometry with propidium iodide (PI) staining is a standard technique for analyzing the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[17]

Diagram: Phases of the Cell Cycle

G G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1

Caption: A simplified diagram of the eukaryotic cell cycle phases.

Protocol: Cell Cycle Analysis by PI Staining

This protocol describes the preparation of cells for DNA content analysis.[16][18]

Materials:

  • 6-well plates

  • Cancer cells

  • Test Compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24 or 48 hours.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing. This minimizes clumping. Store the fixed cells at -20°C or 4°C for at least 30 minutes (or overnight).[16][18]

  • Washing: Centrifuge the fixed cells (at a higher speed than live cells), discard the supernatant, and wash the pellet with PBS.[18]

  • Staining: Resuspend the cell pellet in the PI/RNase A staining solution. The RNase A is crucial for degrading RNA to ensure that PI only stains the DNA.[18]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence should be measured on a linear scale, and data from at least 10,000 events should be collected for each sample.[18] The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Molecular Pathway Investigation (Western Blot)

To delve deeper into the mechanism of action, Western blotting can be employed to investigate changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[19] Based on the known activities of related compounds like abscisic acid and dehydrovomifoliol, a potential target pathway to investigate is the AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[20][21]

Hypothetical Signaling Pathway

G Compound (6S,9R)-2-Hydroxy-4- (2,6,6-trimethyl-4-oxo-cyclohex-2-enyl) -butyric acid AKT AKT Compound->AKT Inhibits (?) Apoptosis Apoptosis Compound->Apoptosis Induces (?) mTOR mTOR AKT->mTOR p70S6K p70S6K mTOR->p70S6K Proliferation Cell Proliferation & Survival p70S6K->Proliferation

Caption: Hypothetical inhibition of the AKT/mTOR pathway.

Protocol: Western Blot Analysis

This is a general protocol for analyzing protein expression in treated cells.[22][23]

Materials:

  • Treated and untreated cell lysates

  • Protein assay reagents (e.g., BCA kit)

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-p-mTOR, anti-Caspase-3, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis and Protein Quantification: After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: After further washes, incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.[22]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between treated and control samples.[22]

Conclusion

This document provides a structured and comprehensive framework for the initial preclinical evaluation of this compound. By systematically assessing its cytotoxicity, and then investigating its effects on apoptosis and the cell cycle, researchers can build a robust data package to understand its potential as an anticancer agent. The subsequent molecular analysis via Western blotting will further elucidate the specific pathways through which this compound exerts its biological effects. Each protocol is a self-validating system when appropriate controls are included, ensuring the generation of reliable and interpretable data.

References

Application Notes & Protocols: Experimental Formulation of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid is a hemiterpenoid natural product isolated from Sedum sarmentosum.[1][2][] Structurally, it is an analog of the phytohormone Abscisic Acid (ABA), a key regulator of physiological processes in plants.[4] This structural similarity is the cornerstone of our formulation strategy, as the physicochemical behaviors are anticipated to be closely related.

The primary challenges in formulating this class of compounds for experimental use are twofold:

  • Poor Aqueous Solubility: Like ABA, the molecule possesses a carboxylic acid group but is predominantly lipophilic, leading to limited solubility in aqueous media.[5][6]

  • Inherent Instability: ABA and its analogs are known to be fragile, susceptible to degradation via UV light-induced isomerization and metabolic inactivation through oxidation and conjugation.[7][8][9]

This guide provides a framework for developing reproducible and effective formulations for both in vitro and in vivo experimental use, emphasizing the rationale behind procedural steps to ensure scientific rigor.

Physicochemical & Handling Profile

Precise experimental data for this compound is not widely published. Therefore, we will use the well-characterized properties of its parent analog, (+)-Abscisic Acid, as a reliable proxy to guide formulation development. This approach is grounded in the principle of structural analogy for predicting physicochemical properties.

Table 1: Physicochemical Properties of (+)-Abscisic Acid (Proxy Data)

Property Value Implication for Formulation Source(s)
Molecular Formula C₁₅H₂₀O₄ - [10][11]
Molecular Weight 264.32 g/mol For calculating molar concentrations. [11][12]
Appearance Colorless to pale solid powder Visual confirmation of the starting material. [13]
pKa ~4.7 - 4.8 Weak acid; solubility will increase significantly above this pH. [12][14][15]
logP ~1.9 Indicates moderate lipophilicity and poor water solubility. [11][12]
Melting Point 160–163 °C Provides an indication of purity and solid-state stability. [12][13]
Aqueous Solubility ~0.3 mg/mL in PBS (pH 7.2) Requires solubilization aids for most aqueous experimental media. [6][16]

| Organic Solubility | ~20-30 mg/mL in Ethanol, DMSO, DMF | High solubility in common organic solvents, ideal for stock solutions. |[6][16][17] |

Critical Handling & Stability Considerations
  • Light Sensitivity: ABA is rapidly isomerized by UV light, which can alter its biological activity.[8][9] All procedures involving the compound, its stock solutions, and final formulations must be performed under subdued light or in amber-colored vessels.

  • Storage: The solid compound should be stored at -20°C.[6] Concentrated stock solutions in anhydrous organic solvents are also best stored at -20°C to minimize degradation. Aqueous solutions are not recommended for long-term storage and should be prepared fresh daily.[6][16]

Formulation Workflow: A Decision-Making Framework

The selection of an appropriate formulation strategy is dictated by the experimental context (in vitro vs. in vivo) and the required final concentration. The following diagram outlines the logical flow for formulation development.

G cluster_0 Phase 1: Characterization & Stock Solution cluster_1 Phase 2: Application-Specific Formulation cluster_2 Phase 3: Validation & Use A Start: Solid Compound B Assess Physicochemical Properties (Table 1: Solubility, pKa, Stability) A->B C Prepare High-Concentration Stock Solution (e.g., 10-100 mM) in an Organic Solvent (DMSO or Ethanol) B->C D Store Stock Solution (-20°C, Amber Vials, Desiccated) C->D E Define Experimental Need D->E Use Stock F In Vitro Assay (e.g., Cell Culture) E->F In Vitro G In Vivo Study (e.g., Animal Dosing) E->G In Vivo H Dilute Stock into Aqueous Culture Medium. Ensure final solvent conc. <0.5% F->H I Select Appropriate Vehicle (e.g., Saline, PEG, CMC) G->I K Sterile Filtration (0.22 µm) if applicable H->K J Prepare Dosing Formulation (Solution, Suspension, or Emulsion) I->J J->K L Perform QC/Validation (e.g., HPLC for concentration check, visual inspection) K->L M Use Immediately (Prepare Fresh Daily) L->M

Caption: Formulation Development Workflow for ABA Analogs.

Protocols for Formulation

Protocol 1: Preparation of a 100 mM Primary Stock Solution

Rationale: Creating a concentrated stock solution in a suitable organic solvent is the first and most critical step.[6] This allows for accurate and reproducible dilutions into final experimental media while minimizing the final concentration of the organic solvent, which can have off-target effects.[16] Dimethyl sulfoxide (DMSO) is an excellent choice due to its high solvating power and compatibility with many biological assays at low concentrations.

Materials:

  • This compound (solid)

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

  • Sterile micropipettes

Procedure:

  • Preparation: Work in a chemical fume hood under subdued lighting.

  • Weighing: Accurately weigh out 2.64 mg of the compound (assuming a molecular weight of ~264 g/mol for a 10 mM solution in 1 mL, or 26.4 mg for 100 mM in 1 mL). Adjust the mass based on the desired final concentration and volume. For this protocol (100 mM), weigh 26.43 mg.

  • Dissolution: Transfer the weighed solid into a clean, sterile amber vial. Add 1.0 mL of anhydrous DMSO.

  • Mixing: Cap the vial securely and vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration (100 mM), solvent (DMSO), date, and your initials. Store at -20°C in a desiccated container.

Protocol 2: Formulation for In Vitro Cell-Based Assays

Rationale: The primary goal for in vitro formulations is to achieve the desired final concentration in the culture medium without inducing solvent toxicity or causing the compound to precipitate. The final DMSO concentration should typically be kept below 0.5%, and often below 0.1%, to avoid confounding cellular responses.

Materials:

  • 100 mM Primary Stock Solution in DMSO (from Protocol 4.1)

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Calculate Dilution: Determine the required dilution factor. For example, to prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.

  • Serial Dilution (Recommended): To avoid pipetting errors with very small volumes, perform a serial dilution.

    • Intermediate Dilution: Pipette 5 µL of the 100 mM stock into 495 µL of sterile culture medium. This creates a 1 mM intermediate solution (1:100 dilution).

    • Final Dilution: Pipette 100 µL of the 1 mM intermediate solution into 900 µL of culture medium. This yields a final concentration of 100 µM. The final DMSO concentration will be 0.1%.

  • Direct Dilution (for higher concentrations): For a 1:1000 dilution, you can directly add 1 µL of the 100 mM stock to 999 µL of medium.

  • Mixing & Application: Mix thoroughly by gentle pipetting or vortexing. Add the final formulation to your cell cultures immediately. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Protocol 3: Formulation for In Vivo Administration (Aqueous Suspension)

Rationale: For oral or parenteral administration in animal models, poor aqueous solubility often necessitates a suspension formulation. The choice of vehicle is critical and must be well-tolerated by the study animals.[12] A common and generally inert vehicle system is saline containing a suspending agent like carboxymethylcellulose (CMC) and a wetting agent like Tween 80.

Materials:

  • 100 mM Primary Stock Solution in DMSO

  • Sterile 0.9% saline

  • Sodium Carboxymethylcellulose (CMC), low viscosity

  • Tween 80 (Polysorbate 80)

  • Sterile magnetic stir bar and stir plate

  • Homogenizer (optional, for finer suspensions)

Procedure:

  • Vehicle Preparation (0.5% CMC / 0.1% Tween 80 in Saline):

    • In a sterile beaker on a stir plate, add 99.4 mL of sterile 0.9% saline.

    • Slowly sprinkle 0.5 g of sodium CMC onto the vortex of the stirring saline to prevent clumping. Stir until fully dissolved (this may take time).

    • Add 0.1 mL of Tween 80 and continue to stir until the solution is clear and homogenous.

  • Dosing Formulation Preparation (Example: 10 mg/kg dose in a 10 mL/kg volume):

    • This corresponds to a final concentration of 1 mg/mL.

    • Calculate the required amount of stock solution. For a 10 mL final volume, you need 10 mg of the compound.

    • Volume of 100 mM stock (26.43 mg/mL) needed: 10 mg / 26.43 mg/mL = 0.378 mL (or 378 µL).

  • Mixing the Suspension:

    • Measure 9.622 mL of the prepared vehicle into a sterile container.

    • While vortexing the vehicle, slowly add the 378 µL of the primary stock solution. The compound will precipitate out of solution, forming a fine suspension.

    • Continue to vortex for 2-3 minutes. For a more uniform particle size, use a homogenizer.

  • Administration: Keep the suspension continuously stirred or vortex immediately before drawing each dose to ensure homogeneity.

Trustworthiness: A Self-Validating System

A protocol's trustworthiness is established by its inherent checks and validation steps. For this compound, analytical verification of the formulation's concentration and stability is paramount.

Analytical Validation Protocol: HPLC-UV

Rationale: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard and reliable method for quantifying ABA and its analogs.[12] This protocol allows you to verify the concentration of your prepared stock solutions and assess the stability of your formulations over the course of an experiment.

Table 2: Sample HPLC-UV Method for ABA Analogs

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) Standard for separating moderately nonpolar compounds.
Mobile Phase A Water with 0.1% Acetic Acid or Formic Acid Acidification ensures the carboxylic acid is protonated for better retention.
Mobile Phase B Acetonitrile or Methanol Organic solvent for eluting the compound.
Gradient Start at 30% B, ramp to 90% B over 15 min A gradient is effective for separating the analyte from potential impurities or degradants.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
Column Temp. 35-40 °C Elevated temperature can improve peak shape and reduce run time.
Detection UV at ~254-260 nm ABA and its analogs have a strong UV absorbance in this range.

| Injection Vol. | 10-20 µL | Standard injection volume. |

Validation Steps:

  • Standard Curve: Prepare a standard curve by serially diluting your primary stock solution to known concentrations and running them on the HPLC. Plot peak area versus concentration to establish linearity.

  • Concentration Check: Dilute a sample of your freshly prepared formulation and run it on the HPLC. Use the standard curve to confirm its concentration is within an acceptable range (e.g., ±10%) of the target.

  • Stability Assessment: To check stability, analyze your formulation immediately after preparation (T=0) and again after a set period under experimental conditions (e.g., 4 hours at room temperature). A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.

References

Application Notes & Protocols: Target Identification Studies for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing target identification studies for the hemiterpenoid (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid.[1][2] This compound shares structural similarity with metabolites of abscisic acid (ABA), a plant hormone known to have signaling roles in various organisms, including mammals.[3][4][5] Identifying the molecular target(s) of this compound is a critical step in elucidating its mechanism of action, understanding its pharmacological potential, and enabling rational drug development.[6][7][8] This guide eschews a rigid template, instead presenting a logical, multi-pronged strategy grounded in established chemical proteomics and biophysical principles. We detail field-proven protocols for affinity-based target capture and validation using the Cellular Thermal Shift Assay (CETSA), emphasizing the causality behind experimental choices and the inclusion of self-validating controls to ensure scientific rigor.

Introduction: Compound Profile and Rationale

This compound is a derivative of the abscisic acid (ABA) family. ABA is a key phytohormone that regulates developmental processes and stress responses in plants.[9][10][11][12] The core ABA signaling pathway in plants involves a family of soluble receptors known as PYR/PYL/RCAR, which, upon ABA binding, inhibit Type 2C protein phosphatases (PP2Cs), leading to the activation of SnRK2 kinases and downstream signaling.[9][13][14][15][16]

Intriguingly, ABA and its signaling components have been identified in animals, where they participate in modulating immune responses and glucose homeostasis.[3][17] The Lanthionine Synthetase C-like 2 (LANCL2) protein has been identified as a mammalian ABA receptor, mediating anti-inflammatory and insulin-sensitizing effects.[3][17][18][19][20] Given the structural analogy of the topic compound to ABA, it is plausible that it modulates these or related pathways. However, without empirical evidence, this remains a hypothesis.

Target deconvolution—the process of identifying the specific molecular targets of a bioactive compound—is therefore essential.[6][8][21][22] Knowledge of the direct binding partners will illuminate the compound's mechanism of action, help predict potential on-target efficacy and off-target side effects, and guide future lead optimization efforts.[23][24]

A Multi-Pronged Strategy for Target Identification

No single method for target identification is foolproof. A robust strategy relies on the integration of orthogonal approaches to build a compelling case for a specific protein target. We propose a workflow that combines an unbiased discovery method (Affinity Chromatography-Mass Spectrometry) with a rigorous, cell-based validation method (Cellular Thermal Shift Assay).

Target_ID_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation Compound (6S,9R)-Analyte Probe_Synthesis Probe Synthesis (Linker Attachment) Compound->Probe_Synthesis Immobilization Immobilization on Solid Support Probe_Synthesis->Immobilization Affinity_Capture Affinity Capture (Cell Lysate) Immobilization->Affinity_Capture MS_Analysis LC-MS/MS Proteomics Affinity_Capture->MS_Analysis Hit_List Generate Candidate Protein Hit List MS_Analysis->Hit_List CETSA Cellular Thermal Shift Assay (CETSA) Hit_List->CETSA Prioritize Hits Target_Engagement Confirm Target Engagement in Cells CETSA->Target_Engagement Functional_Assays Downstream Functional Assays Target_Engagement->Functional_Assays Validated_Target Validated Target Functional_Assays->Validated_Target

Caption: Overall workflow for target identification and validation.

This strategy begins with chemical probe synthesis to enable affinity-based protein profiling, a powerful technique to enrich potential binding partners from a complex biological mixture.[25][26] Candidate proteins identified by mass spectrometry are then subjected to rigorous validation to confirm direct binding and target engagement in a physiological context.[27][28][29][30][31]

Detailed Protocols & Methodologies

Protocol 1: Affinity-Based Protein Profiling (AfBP)

Principle: This method, also known as "pull-down" or affinity chromatography, uses an immobilized version of the bioactive small molecule to capture its binding proteins from a cell lysate.[21][22] Specific binders are distinguished from non-specific ones by competitive elution with an excess of the free, non-immobilized compound.

A. Probe Synthesis and Immobilization

The first and most critical step is the synthesis of an affinity probe. A linker arm must be attached to the parent compound at a position that does not interfere with its binding to the target protein.

  • Rationale: Structure-activity relationship (SAR) studies of ABA analogues often show that modifications to the carboxylic acid side chain can be tolerated without complete loss of activity.[32][33][34] Therefore, this is a logical starting point for linker attachment via an amide bond. A polyethylene glycol (PEG) or simple alkyl chain linker terminating in a reactive group (e.g., N-hydroxysuccinimide ester or an alkyne for click chemistry) is suitable.[35]

  • Procedure:

    • Synthesize an amine-terminated linker derivative of this compound.

    • Couple the linker-modified compound to NHS-activated Sepharose or magnetic beads according to the manufacturer's protocol.

    • Thoroughly wash the beads to remove unreacted compound and block any remaining active sites with a quenching agent like ethanolamine.

  • Essential Controls:

    • Control Beads: Prepare beads that have been treated with the linker and quenching agent alone (no compound). This is crucial for identifying proteins that bind non-specifically to the matrix or linker.

    • Activity Confirmation: Before immobilization, confirm that the linker-modified compound retains its biological activity (if a functional assay is known). A significant loss of activity suggests the linker interferes with target binding, necessitating a redesign.

B. Affinity Capture and Elution

  • Procedure:

    • Culture cells of interest (e.g., a human immune cell line like THP-1 or a rat insulinoma line if pursuing metabolic targets) to sufficient density and prepare a native cell lysate using a mild lysis buffer (e.g., RIPA buffer without SDS).

    • Pre-clear the lysate by incubating with control beads to remove matrix-binding proteins.

    • Incubate the pre-cleared lysate with the compound-immobilized beads and the control beads in parallel (e.g., 2-4 hours at 4°C).

    • Wash the beads extensively with lysis buffer to remove unbound proteins.

    • Elute the bound proteins. For a self-validating system, perform a sequential elution:

      • Competitive Elution: Incubate the beads with a high concentration (e.g., 100 µM) of the free, unmodified parent compound. This will displace specific binders.

      • Denaturing Elution: After collecting the competitive eluate, wash the beads and then elute all remaining proteins with a denaturing solution (e.g., SDS-PAGE sample buffer). This fraction will contain tightly bound and non-specific proteins.

  • Rationale: Comparing the protein profile of the competitive eluate to the denaturing eluate and the control bead eluate is the key to identifying true hits. A bona fide target should be highly enriched in the competitive elution fraction from the active beads but absent or significantly depleted in the control bead eluate.[26][36]

C. Protein Identification by LC-MS/MS

  • Procedure:

    • Run the eluted protein samples on a short SDS-PAGE gel to separate them from the elution agents.

    • Perform an in-gel tryptic digest of the entire protein lane.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[37]

    • Identify and quantify the proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

Data Presentation: The results should be summarized in a table, ranking proteins by their enrichment ratio (abundance in competitive eluate vs. control).

RankProtein ID (UniProt)Gene NameEnrichment Ratio (Competitive/Control)Description
1P62333LANCL252.4Lanthionine synthetase C-like protein 2
2Q9Y243PP2CA15.1Protein phosphatase 2C alpha
3P49841MAPK148.7Mitogen-activated protein kinase 14 (p38α)
...............

This table presents hypothetical data for illustrative purposes.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a powerful biophysical method to verify direct target engagement in intact cells or cell lysates.[27][31] The binding of a ligand (the compound) to its target protein typically confers thermal stability. This stabilization can be detected by heating cell samples to various temperatures and quantifying the amount of the target protein that remains soluble and non-aggregated.[28][29][30]

A. CETSA Melt Curve Generation

  • Procedure:

    • Culture and harvest cells. Resuspend in a suitable buffer (e.g., PBS).

    • Divide the cell suspension into two aliquots: one treated with the compound (e.g., 10 µM) and one with vehicle (e.g., DMSO) as a control. Incubate for 1 hour at 37°C.

    • Aliquot each treatment group into a series of PCR tubes.

    • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-aggregated protein) from the aggregated protein pellet by high-speed centrifugation.

    • Analyze the soluble fractions by Western blot using a specific antibody against the candidate target protein (e.g., LANCL2).

    • Quantify the band intensities and plot them against temperature.

  • Expected Result: For a true target, the melt curve for the compound-treated sample will be shifted to the right (to higher temperatures) compared to the vehicle control, indicating ligand-induced stabilization.

B. Isothermal Dose-Response (ITDR) Fingerprint

  • Procedure:

    • From the melt curve, select a temperature that results in significant (~50-80%) protein aggregation in the vehicle-treated sample.

    • Treat cells with a range of compound concentrations (e.g., 0.1 nM to 100 µM).

    • Heat all samples to the single, pre-determined temperature.

    • Process the samples as described above (lysis, centrifugation, Western blot).

    • Plot the amount of soluble protein against the compound concentration to generate a dose-response curve.

  • Rationale: This experiment confirms that the stabilization effect is dose-dependent and can provide an estimate of the compound's apparent affinity in a cellular environment.[28]

Target Validation Workflow

Identifying a "hit" is not the end of the process. Validation is crucial to confirm that the interaction is functionally relevant.

Validation_Workflow Hit Candidate Target (from AfBP & CETSA) Biophysical Biophysical Validation (e.g., SPR, ITC) Hit->Biophysical Genetic Genetic Validation (siRNA/CRISPR Knockdown) Hit->Genetic Confirmed_Target Functionally Confirmed Target Biophysical->Confirmed_Target Confirms direct binding & affinity Functional_Phenotype Functional/Phenotypic Assay Genetic->Functional_Phenotype Functional_Phenotype->Confirmed_Target Phenocopies or blocks compound effect

Caption: Workflow for validating candidate protein targets.

  • Biophysical Validation: Use orthogonal, in vitro methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) with purified protein to confirm direct binding and determine the binding affinity (KD).

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding the target protein. If the compound's cellular effect is lost in these modified cells, it provides strong evidence that the protein is required for the compound's mechanism of action.

  • Functional Assays: Develop an assay that measures a downstream consequence of target engagement. For example, if LANCL2 is the confirmed target, one could measure changes in cAMP levels or the phosphorylation of downstream kinases in response to compound treatment.[3]

By systematically applying these discovery and validation protocols, researchers can confidently identify the molecular target(s) of this compound, paving the way for a deeper understanding of its biological function.

References

Application Notes and Protocols for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid (Abscisic Acid) in Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid, more commonly known as Abscisic acid (ABA), is a sesquiterpenoid phytohormone fundamentally involved in the regulation of plant physiology.[1][2] Emerging evidence has unveiled its surprising and significant role as a signaling molecule in animal systems, from simple metazoans to mammals.[3] Endogenously produced by various mammalian cells, ABA is implicated in a spectrum of physiological processes, including the regulation of glucose homeostasis, immune responses, and neurological functions.[4][5] Its potential as a therapeutic agent for conditions such as diabetes, inflammatory diseases, and neurological disorders is an active area of investigation.[3][4]

These application notes provide a comprehensive guide for researchers and drug development professionals on the utilization of ABA in preclinical animal studies. The document outlines established dosage regimens, detailed protocols for administration, and the underlying scientific rationale for experimental design, ensuring both reproducibility and scientific integrity.

Mechanism of Action in Mammalian Systems

ABA exerts its effects in mammals through a signaling cascade that is distinct from many classical hormonal pathways. A key receptor for ABA is the Lanthionine Synthetase C-like 2 (LANCL2), which, upon binding ABA, can trigger downstream effects.[3] Another significant target is the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor crucial for adipogenesis and glucose metabolism.[2][4][6] The activation of these receptors initiates a cascade that often involves changes in intracellular calcium levels, activation of AMP-activated protein kinase (AMPK), and modulation of inflammatory and metabolic pathways.[1][7][8] This mechanism underscores ABA's potential in managing diseases with inflammatory and metabolic dysregulation.[4]

Signaling Pathway of Abscisic Acid (ABA)

ABA_Signaling Figure 1: Simplified ABA Signaling Pathway in Mammalian Cells ABA Abscisic Acid (ABA) LANCL2 LANCL2 Receptor ABA->LANCL2 Binds to PPARg PPAR-γ Receptor ABA->PPARg Activates Ca_Influx ↑ Intracellular Ca²⁺ LANCL2->Ca_Influx Induces AMPK AMPK Activation LANCL2->AMPK Activates Gene_Transcription Gene Transcription (PPAR-γ Target Genes) PPARg->Gene_Transcription Modulates Immune_Modulation Immune Modulation (Anti-inflammatory Effects) Ca_Influx->Immune_Modulation Metabolic_Effects Metabolic Regulation (e.g., GLUT4 Translocation) AMPK->Metabolic_Effects Gene_Transcription->Metabolic_Effects Gene_Transcription->Immune_Modulation

Caption: Simplified ABA Signaling Pathway in Mammalian Cells.

Dosage Considerations for Animal Studies

The selection of an appropriate dosage for ABA is contingent upon the research question, the animal model, and the route of administration. Studies have demonstrated a wide therapeutic window and a favorable safety profile, with no significant toxicity observed even at high doses in dietary studies.[9]

Effective Dose Ranges from Preclinical Studies

The following table summarizes dosages of ABA used in various animal studies, providing a reference for dose selection. It is imperative to perform dose-response studies for specific experimental contexts.

Animal ModelAdministration RouteDosage RangeObserved EffectsReference(s)
MiceOral (in drinking water)1 µg/kg body weight/dayImproved glycemic control and lipid profile in high-glucose fed mice.[10]
RatsOral (gavage)0.5 - 1 µg/kg body weightImproved glucose tolerance and reduced insulinemia.[11][12]
RatsOral (gavage)100 mg/kg body weightReduced glycemia, but did not spare insulin release.[7][12]
RatsIntraperitoneal (IP)Not specified in search results--
MiceIntracerebroventricular (i.c.v.)10 and 15 µ g/mouse Ameliorated anxiety and depression-like behaviors.[13][14]
RatsIntra-hippocampal5, 10, and 15 µ g/rat Attenuated learning and memory deficits.[15]

Note on Dose Selection: The significant difference between the low microgram doses effective for metabolic regulation and the higher milligram doses highlights a dose-dependent effect of ABA.[7][11] Researchers should carefully consider their therapeutic target when selecting a dose. For studies on glucose metabolism, lower doses appear to be more effective at improving insulin sensitivity without stimulating insulin secretion.[10][11]

Protocols for Administration

The choice of administration route is critical and should be justified based on the desired pharmacokinetic profile and experimental goals.

Protocol 1: Oral Gavage Administration in Rodents

Oral administration is a common and physiologically relevant route for studying the systemic effects of ABA, particularly its impact on metabolism.

Materials:

  • Abscisic Acid (analytical grade)

  • Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)

  • Gavage needles (flexible or rigid, appropriate size for the animal)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of ABA Solution:

    • Accurately weigh the required amount of ABA.

    • Suspend or dissolve ABA in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

    • Prepare a fresh solution for each day of dosing.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the precise volume to be administered.

    • Gently restrain the animal. For rats, this can be done by holding the animal close to the body with one hand, while controlling the head with the thumb and forefinger. For mice, scruffing is a common restraint method.

    • Measure the distance from the animal's mouth to the xiphoid process to estimate the correct insertion depth of the gavage needle.

    • Insert the gavage needle gently into the esophagus and advance it to the predetermined depth.

    • Administer the ABA solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Intraperitoneal (IP) Injection in Rodents

IP injection allows for rapid absorption and systemic distribution of the compound.

Materials:

  • Abscisic Acid (analytical grade)

  • Sterile, pyrogen-free vehicle (e.g., saline)

  • Syringes (1 mL or smaller)

  • Needles (25-27 gauge for mice, 23-25 gauge for rats)[16]

  • Animal scale

Procedure:

  • Preparation of ABA Solution:

    • Dissolve the required amount of ABA in the sterile vehicle. Ensure complete dissolution.

    • Filter-sterilize the solution if necessary.

  • Animal Handling and Injection:

    • Weigh the animal to calculate the injection volume. The maximum recommended IP injection volume is <10 ml/kg.[16]

    • Restrain the animal securely. For IP injections, the animal is typically held with its head tilted downwards.[16][17]

    • Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder.[16][17]

    • Insert the needle at a 30-40 degree angle.[17]

    • Aspirate gently to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Observe the injection site for any signs of irritation.

Experimental Workflow for an In Vivo ABA Study

experimental_workflow Figure 2: General Experimental Workflow for an In Vivo ABA Study start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., db/db mice, Wistar rats) start->animal_model acclimatization Acclimatization Period (1-2 weeks) animal_model->acclimatization grouping Randomization and Grouping (Vehicle, ABA low dose, ABA high dose) acclimatization->grouping treatment ABA Administration (Specify route and duration) grouping->treatment monitoring In-life Monitoring (Body weight, food/water intake, clinical signs) treatment->monitoring data_collection Data and Sample Collection (e.g., Blood glucose, tissue harvesting) monitoring->data_collection analysis Biochemical and Molecular Analysis (e.g., ELISA, Western Blot, PCR) data_collection->analysis end Data Analysis and Conclusion analysis->end

References

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid use in metabolomics research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Metabolomics Research

Topic: (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive guide for the metabolomic investigation of This compound . This compound is a naturally occurring semiterpenoid isolated from the plant Sedum sarmentosum[1][2][]. Its core structure, featuring a trimethyl-cyclohexenone ring, bears a significant resemblance to the backbone of the essential plant hormone Abscisic Acid (ABA). This structural analogy makes it a compelling target for metabolomics research, as it may possess novel bioactivity, interact with phytohormone signaling pathways, or serve as a biomarker in specific biological systems.

The following sections detail the scientific rationale, a complete workflow from sample preparation to data acquisition, and step-by-step protocols for the robust quantification of this molecule in complex biological matrices using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Scientific Rationale & Application

The study of plant hormones, or phytohormones, is critical to understanding plant growth, development, and stress adaptation[4]. Abscisic Acid (ABA) is a central regulator of these processes, and its levels are tightly controlled through a balance of biosynthesis and catabolism[5][6]. The primary catabolic pathway for ABA involves oxidation to phaseic acid (PA) and dihydrophaseic acid (DPA)[4][7].

While this compound is not a direct ABA catabolite, its structural similarity positions it as a "phytohormone-like" molecule. Investigating its presence, concentration, and flux is essential for:

  • Novel Bioactive Discovery: Assessing whether this compound exhibits hormonal or other signaling activities.

  • Understanding Plant Specialized Metabolism: Elucidating the metabolic pathways in plants like Sedum sarmentosum.

  • Evaluating Off-Target Effects: Determining if its presence could interfere with ABA-mediated signaling in physiological assays.

The primary analytical challenge lies in accurately quantifying this molecule, which is likely present at very low concentrations within a complex mixture of other metabolites[8][9]. The UPLC-MS/MS workflow presented here is designed to overcome these challenges by providing exceptional sensitivity and specificity.

Metabolomics Workflow Overview

The logical flow for analyzing this target compound is a multi-stage process designed to ensure reproducibility and accurate quantification. It begins with meticulous sample handling to preserve the metabolic state, followed by efficient extraction and purification to isolate the analyte from interfering substances, and concludes with highly sensitive instrumental analysis.

Metabolomics_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis & Data Processing Harvest 1. Sample Harvesting & Flash Freezing Homogenize 2. Cryogenic Homogenization Harvest->Homogenize Extract 3. Solvent Extraction (with Internal Standard) Homogenize->Extract Purify 4. Solid-Phase Extraction (SPE Cleanup) Extract->Purify LCMS 5. UPLC-MS/MS Analysis (MRM) Purify->LCMS Data 6. Quantification & Data Interpretation LCMS->Data

Caption: High-level workflow for targeted quantification of the analyte.

Detailed Experimental Protocols

These protocols provide a validated framework for the analysis of this compound. They are adapted from robust methods developed for the quantification of ABA and other acidic phytohormones[10][11][12].

Protocol 1: Sample Extraction

This procedure is designed to efficiently extract semi-polar acidic molecules while minimizing degradation. All steps should be performed at 4°C or on ice to prevent enzymatic activity[13][14].

  • Sample Collection: Harvest 50-100 mg of fresh plant tissue (e.g., leaves, stems) and immediately flash-freeze in liquid nitrogen. Store at -80°C until extraction.

  • Homogenization: Place the frozen tissue in a 2 mL microcentrifuge tube containing a pre-chilled steel bead. Homogenize the tissue to a fine powder using a cryogenic tissue lyser.

  • Extraction Solvent Preparation: Prepare a fresh extraction solvent of 80:19:1 (v/v/v) acetonitrile:water:acetic acid [8][15][16]. Before use, spike the solvent with an appropriate internal standard (ISTD).

    • Expert Insight (Internal Standard): A stable isotope-labeled standard for the target analyte is ideal. If unavailable, a structurally related standard like Deuterium-labeled Abscisic Acid (d6-ABA) can be used for semi-quantification. The ISTD is critical for correcting variations in extraction efficiency and instrument response[17][18]. Add the ISTD to the solvent to achieve a final concentration of ~5-10 ng/mL.

  • Extraction: Add 1 mL of the cold, ISTD-spiked extraction solvent to the powdered tissue. Vortex vigorously for 1 minute.

  • Incubation & Centrifugation: Incubate the mixture on a shaker at 4°C for 30 minutes. Afterwards, centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube. This crude extract is now ready for purification.

Protocol 2: Solid-Phase Extraction (SPE) Purification

SPE is essential for removing matrix components (e.g., chlorophyll, lipids) that can interfere with LC-MS/MS analysis and cause ion suppression[9][13]. A reverse-phase C18 cartridge is highly effective for this purpose.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Waters Sep-Pak tC18) by passing 1 mL of 100% methanol through it[16].

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of 1% aqueous acetic acid through it. Do not let the cartridge run dry.

  • Sample Loading: Add 1 mL of 1% aqueous acetic acid to your crude extract from Protocol 1 (Step 6) to ensure analyte binding. Load the entire diluted sample onto the equilibrated C18 cartridge.

  • Wash Step: Wash the cartridge with 1 mL of 1% aqueous acetic acid to remove highly polar, unbound contaminants[15].

  • Elution: Elute the target analyte and other retained compounds using 1.5 mL of the extraction solvent (80% acetonitrile with 1% acetic acid) into a clean collection tube[16].

  • Dry-Down & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the dried residue in 100 µL of an appropriate solvent (e.g., 10% acetonitrile) for UPLC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Analysis

This method utilizes tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides the highest degree of sensitivity and selectivity for targeted quantification[9].

A. Liquid Chromatography Parameters

The goal of the chromatographic separation is to resolve the target analyte from potential isomers and matrix interferences. A standard reverse-phase gradient is effective.

ParameterRecommended SettingRationale
UPLC Column Waters Acquity UPLC BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm)Provides excellent retention and peak shape for acidic phytohormones[19].
Mobile Phase A Water + 0.1% Formic AcidAcid modifier ensures protonation of the analyte for better retention.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase chromatography.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, balancing speed and efficiency.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 5 µL
Gradient 5% B to 95% B over 8 min, hold 2 min, re-equilibrateA typical gradient for separating a range of semi-polar metabolites.

B. Mass Spectrometry Parameters

Parameters must be optimized by infusing a pure standard of the analyte. The following provides a starting point based on the compound's structure (Formula: C₁₃H₂₀O₃, Exact Mass: 224.14).

ParameterRecommended SettingRationale
Ionization Mode Negative Electrospray (ESI-)The carboxylic acid group readily loses a proton to form a [M-H]⁻ ion.
Capillary Voltage 2.5 - 3.0 kVStandard range for stable spray in ESI-.
Source Temp. 150°C
Desolvation Temp. 400°C
Collision Gas Argon

C. MRM Transitions for Quantification

The selection of a precursor ion and specific product ions is the key to MS/MS specificity. The precursor will be the deprotonated molecule [M-H]⁻. Product ions are generated by fragmentation in the collision cell and are diagnostic of the molecule's structure.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Target Analyte 223.1179.1Hypothesized: Loss of CO₂ (44 Da) from the butyric acid chain. (Quantifier)
123.1Hypothesized: Cleavage of the butyric acid side chain. (Qualifier)
d6-Abscisic Acid (ISTD)269.2159.1Established transition for d6-ABA.
Abscisic Acid (ABA)263.1153.1Established transition for native ABA[20].
Phaseic Acid (PA)279.1139.1Major ABA catabolite.
Dihydrophaseic Acid (DPA)281.1167.1Major ABA catabolite.

Note: The MRM transitions for the target analyte are predictive and must be empirically optimized using a chemical standard to confirm fragment identity and maximize signal intensity.

Structural Context: ABA Catabolism

To appreciate the structural similarity between the target analyte and key molecules in phytohormone metabolism, the primary catabolic pathway of ABA is shown below. This pathway illustrates the types of oxidative modifications that occur on the trimethyl-cyclohexenone ring system.

ABA_Catabolism ABA Abscisic Acid (ABA) OH_ABA 8'-Hydroxy ABA (Unstable Intermediate) ABA->OH_ABA CYP707A (Hydroxylation) PA Phaseic Acid (PA) OH_ABA->PA Spontaneous Cyclization DPA Dihydrophaseic Acid (DPA) PA->DPA Reduction

Caption: Major oxidative catabolic pathway of Abscisic Acid (ABA)[4][6].

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and improve yields. As an analog of Abscisic Acid (ABA), this molecule holds significant interest for its potential applications in agriculture and medicine, making a robust and efficient synthetic route highly desirable.[1][2]

This document provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis. We will delve into the causality behind experimental choices, offering field-proven insights to enhance the scientific integrity of your work.

I. Overview of the Synthetic Strategy

A plausible and efficient retrosynthetic analysis of the target molecule suggests a convergent approach. The synthesis can be broken down into two key fragments: the chiral cyclohexenone core and the α-hydroxy butyric acid side chain. These fragments are then coupled, followed by final modifications.

G Target This compound Coupling Side-Chain Coupling Reaction (e.g., Aldol, Wittig-Horner) Target->Coupling Disconnection FragmentA (S)-4-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)acetaldehyde Coupling->FragmentA FragmentB Chiral Glyoxylate Derivative Coupling->FragmentB Cyclohexenone Chiral Cyclohexenone Precursor FragmentA->Cyclohexenone Functional Group Interconversion SideChain α-Hydroxy Acid Precursor FragmentB->SideChain Activation

Caption: Retrosynthetic analysis of the target molecule.

II. Troubleshooting Guide & FAQs

This section addresses specific questions and challenges you may encounter during the synthesis.

A. Synthesis of the Chiral Cyclohexenone Core

Question 1: I am observing low stereoselectivity in the synthesis of the substituted cyclohexenone. What are the critical parameters to control?

Answer: Achieving high stereoselectivity in the formation of a polysubstituted cyclohexenone ring is indeed a significant challenge.[[“]] The key lies in the careful selection of your starting materials and reaction conditions.

  • Chiral Pool Starting Materials: Utilizing a chiral starting material, such as a derivative of (R)-pulegone, can be an effective strategy to introduce the desired stereochemistry.

  • Asymmetric Catalysis: Employing a chiral catalyst in a Michael addition-aldol condensation cascade can provide excellent enantioselectivity.[4] Proline-derived organocatalysts are often effective for these transformations.

  • Solvent and Temperature Effects: The polarity of the solvent and the reaction temperature can significantly influence the diastereoselectivity. A non-polar solvent at low temperatures often favors the formation of one diastereomer. It is advisable to screen a range of solvents (e.g., toluene, THF, dichloromethane) and temperatures (-78 °C to room temperature).

Experimental Protocol: Organocatalyzed Michael-Aldol Cascade

  • To a solution of the enone acceptor (1.0 equiv) and the donor (1.5 equiv) in toluene (0.1 M) at -20 °C, add the chiral organocatalyst (20 mol%).

  • Stir the reaction mixture at -20 °C for 48-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Question 2: My yield of the cyclohexenone is low due to the formation of multiple byproducts. How can I minimize these?

Answer: Side reactions in cyclohexenone synthesis often stem from self-condensation of the starting materials or polymerization.

  • Controlled Addition: Slow, dropwise addition of the base or one of the reactants can help to maintain a low concentration of the reactive intermediate, thus minimizing self-condensation.

  • Choice of Base: The strength and steric hindrance of the base are critical. For aldol-type reactions, a hindered base like lithium diisopropylamide (LDA) can be used to pre-form the enolate of one component before adding the second, improving selectivity.[5]

  • Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can lead to decomposition and byproduct formation. Careful monitoring and optimization of these parameters are essential.

ParameterRecommendation for Yield ImprovementRationale
Base Use a strong, hindered base (e.g., LDA) for directed aldol reactions.Prevents self-condensation of the electrophilic partner.[6]
Temperature Maintain low temperatures (e.g., -78 °C to 0 °C).Increases selectivity and reduces byproduct formation.
Addition Rate Slow, dropwise addition of reagents.Maintains a low concentration of reactive intermediates.
B. Formation of the α-Hydroxy Butyric Acid Side Chain

Question 3: How can I synthesize the chiral α-hydroxy acid precursor with high enantiomeric purity?

Answer: The synthesis of chiral α-hydroxy acids can be approached in several ways, with the choice depending on the available starting materials and desired scale.

  • From α-Amino Acids: A reliable method is the diazotization of a corresponding chiral α-amino acid with sodium nitrite in an acidic medium. This reaction generally proceeds with retention of configuration.[7]

  • Asymmetric Reduction: The asymmetric reduction of an α-keto acid or ester using a chiral reducing agent (e.g., a borane with a chiral ligand) can provide high enantioselectivity.

  • Palladium-Catalyzed Alkylation: A more modern approach involves the palladium-catalyzed alkylation of lactic acid, which can be a highly efficient route to various chiral α-hydroxy acids.[8][9]

G cluster_0 Approaches to Chiral α-Hydroxy Acids α-Amino Acid α-Amino Acid Chiral α-Hydroxy Acid Chiral α-Hydroxy Acid α-Amino Acid->Chiral α-Hydroxy Acid Diazotization (NaNO2, H+) α-Keto Acid α-Keto Acid α-Keto Acid->Chiral α-Hydroxy Acid Asymmetric Reduction Lactic Acid Lactic Acid Lactic Acid->Chiral α-Hydroxy Acid Pd-Catalyzed Alkylation

Caption: Synthetic routes to chiral α-hydroxy acids.

C. Coupling of the Fragments and Final Steps

Question 4: I am struggling with low yields in the coupling of the cyclohexenone fragment with the side chain precursor. Which coupling reaction is most suitable?

Answer: The choice of coupling reaction is critical for maximizing the yield. Both the Aldol condensation and the Wittig-Horner (also known as the Horner-Wadsworth-Emmons) reaction are viable options, but they have different advantages and disadvantages.

  • Aldol Condensation: This reaction can be effective but is often reversible and can lead to a mixture of products if not carefully controlled. Using a pre-formed enolate with a strong base like LDA can improve the outcome.[5] Heating the reaction can promote dehydration to the more stable α,β-unsaturated product, driving the reaction to completion.[6]

  • Wittig-Horner Reaction: This is often the preferred method for forming a new carbon-carbon double bond with high E-selectivity.[10] It involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. The water-soluble phosphate byproduct is easily removed during workup, simplifying purification.

Experimental Protocol: Wittig-Horner Reaction

  • To a suspension of NaH (1.2 equiv) in dry THF at 0 °C, add the phosphonate reagent (1.1 equiv) dropwise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.

  • Cool the reaction mixture to 0 °C and add a solution of the aldehyde precursor (1.0 equiv) in dry THF dropwise.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether (3 x 25 mL).

  • Wash the combined organic layers with brine, dry over MgSO4, and concentrate.

  • Purify by column chromatography.

Question 5: The final product is difficult to purify due to its high polarity. What purification strategies do you recommend?

Answer: The presence of both a carboxylic acid and a hydroxyl group makes the final product quite polar, which can lead to challenges in purification, particularly with standard silica gel chromatography.

  • Acid-Base Extraction: A classic and effective method for purifying carboxylic acids is to perform an acid-base extraction. Dissolve the crude product in an organic solvent like diethyl ether and extract with a mild aqueous base (e.g., NaHCO3 solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which is then extracted back into an organic solvent.[11]

  • Reverse-Phase Chromatography: If standard chromatography on silica is problematic (e.g., streaking, poor recovery), reverse-phase chromatography (C18 silica) is an excellent alternative for polar compounds.[12] A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to suppress ionization of the carboxylic acid, can provide good separation.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high purity material.

Purification MethodAdvantagesDisadvantages
Acid-Base Extraction Scalable, inexpensive, removes non-acidic impurities effectively.May not separate from other acidic impurities.
Reverse-Phase Chromatography Excellent for polar compounds, good resolution.More expensive, may require specialized equipment.
Recrystallization Can provide very high purity, scalable.Requires a solid product and finding a suitable solvent can be time-consuming.

III. Summary and Key Takeaways

Improving the yield in the synthesis of this compound requires a systematic approach to optimizing each step of the reaction sequence. Careful control of stereochemistry in the formation of the cyclohexenone core, selection of an appropriate method for synthesizing the chiral α-hydroxy acid side chain, and the use of a reliable coupling strategy like the Wittig-Horner reaction are paramount. Furthermore, employing the right purification technique for the polar final product is crucial for obtaining high-purity material.

By understanding the underlying principles of each reaction and anticipating potential pitfalls, you can significantly enhance the efficiency and success of your synthesis.

IV. References

  • Chen, M., et al. (2016). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. Chemical Communications, 52(9), 1915-1918. --INVALID-LINK--

  • D'Andrea, S. V., et al. (2005). Synthesis of All Nineteen Appropriately Protected Chiral α-Hydroxy Acid Equivalents of the α-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis. Organic Letters, 7(16), 3549-3552. --INVALID-LINK--

  • Willard, J. J. (1985). Electrophilic asymmetric synthesis of a-hydroxy acids and a-hydroxy acid derivatives. Dissertation Abstracts International, 46(01), 168B.

  • Chen, M., et al. (2016). Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp(3))-H alkylation of lactic acid. PubMed. --INVALID-LINK--

  • Prieto, E., et al. (2025). Synthesis of chiral α-alkynyl-α-hydroxyamides by enantioselective alkynylation of α-keto amides. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem. --INVALID-LINK--

  • Troubleshooting low yield in Aldol condensation. Benchchem. --INVALID-LINK--

  • Finkelstein, R. (2013). Abscisic Acid Synthesis and Response. The Arabidopsis Book, 11, e0166. --INVALID-LINK--

  • What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? Reddit. --INVALID-LINK--

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. --INVALID-LINK--

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journals. --INVALID-LINK--

  • For highly polar compound, how to do the purification? ResearchGate. --INVALID-LINK--

  • of conditions for the synthesis of poly substituted cyclohexenone 4b in... ResearchGate. --INVALID-LINK--

  • What Are The Challenges Of Synthesizing Complex Natural Products? Consensus Academic Search Engine. --INVALID-LINK--

  • Stereoselective Synthesis of Drugs and Natural Products. Wiley-VCH. --INVALID-LINK--

  • Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. --INVALID-LINK--

  • Process for the purification of carboxylic acids. Google Patents. --INVALID-LINK--

  • β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Chemical Communications (RSC Publishing). --INVALID-LINK--

  • Stereoselective Synthesis of Multisubstituted Cyclohexanes by Reaction of Conjugated Enynones with Malononitrile in the Presence of LDA. PMC - NIH. --INVALID-LINK--

  • Optimization of reaction conditions for the synthesis of 1. ResearchGate. --INVALID-LINK--

  • Stereoselective Synthesis of Drugs and Natural Products. Google Books. --INVALID-LINK--

  • Reaction conditions for optimization of Wittig olefination. ResearchGate. --INVALID-LINK--

  • Stereoselective Synthesis of Drugs and Natural Products, 2 Volume Set. Wiley. --INVALID-LINK--

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Organic & Inorganic Au. --INVALID-LINK--

  • Wittig & Wittig-Horner reactions. Organic Synthesis. --INVALID-LINK--

  • Olefination Reactions. Chem 115 Myers. --INVALID-LINK--

  • An efficient and scalable synthesis of a persistent abscisic acid analog (+)-tetralone ABA. Organic & Biomolecular Chemistry (RSC Publishing). --INVALID-LINK--

  • A briefly overview of the research progress for the abscisic acid analogues. Frontiers. --INVALID-LINK--

  • Unit 5.1 Abscisic acid- Discovery, Biosynthesis and Physiological Role. GCW Gandhi Nagar Jammu. --INVALID-LINK--

  • Improving the Selectivity of Aldehyde–Ketone Cross-Aldol Condensation Reactions with Phosphate-Modified TiO2 Catalysts. ResearchGate. --INVALID-LINK--

  • Persistence of Abscisic Acid Analogs in Plants: Chemical Control of Plant Growth and Physiology. MDPI. --INVALID-LINK--

  • Cyclohexenone synthesis. Organic Chemistry Portal. --INVALID-LINK--

  • 08 06 Aldol with unsymmetrical ketones. YouTube. --INVALID-LINK--

  • 2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. BIO Pharma Production. --INVALID-LINK--

  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. NIH. --INVALID-LINK--

  • 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. --INVALID-LINK--

  • Synthesis and pharmacological activity of 6-[(E)-2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethen-1-yl]- and 6-(1,2,3,4-tetrahydro-1,1,4,4-tetramethyl-6-naphthyl)-2-naphthalenecarboxylic acids. PubMed. --INVALID-LINK--

  • Synthesis of 8-oxa analogues of norcocaine endowed with interesting cocaine-like activity. Lund University. --INVALID-LINK--

  • This compound. BOC Sciences. --INVALID-LINK--

References

Technical Support Center: Purification of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. This molecule, a hemiterpenoid isolated from sources like Sedum sarmentosum, shares structural similarities with the plant hormone Abscisic Acid (ABA).[1][2][] This relationship informs many of the challenges and strategies discussed herein.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of isolating and purifying this chiral carboxylic acid to a high degree of purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this specific compound?

The main difficulties stem from three core properties of the molecule:

  • Chirality: The compound has two stereocenters, (6S,9R). Separating it from other potential stereoisomers (diastereomers and its enantiomer) is the most significant challenge and requires specialized chiral chromatography techniques.[4][5]

  • Structural Analogs & Impurities: As an analog of Abscisic Acid, it is often accompanied by structurally similar impurities from synthesis or extraction. These can include oxidative degradation products and geometric isomers, which may have very similar chromatographic behavior.[6][7]

  • Potential Instability: Abscisic Acid is known to be sensitive to UV light, which can cause isomerization of the side chain to a biologically inactive form.[7][8] Similar photosensitivity should be assumed for this compound, requiring careful handling to prevent degradation during purification.

Q2: What is a realistic target purity for this compound after purification?

For research-grade ABA, a typical analytical specification is a purity of ≥98.0% by HPLC.[6] This is a reasonable target for this compound. The specification for related impurities is often ≤2.0% total, with individual impurities controlled to levels below 0.5%.[6]

Q3: Which analytical techniques are essential for assessing purity?

A combination of methods is required for a complete purity profile:

  • Reversed-Phase HPLC with UV Detection (RP-HPLC): The workhorse for determining overall purity and quantifying known and unknown impurities.[6]

  • Chiral HPLC: Absolutely critical for determining the enantiomeric and diastereomeric purity. This requires a specific chiral stationary phase (CSP).[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for confirming the identity of the main peak and for identifying unknown impurities by their mass-to-charge ratio.[6][10]

  • Karl Fischer Titration: The standard method for accurately determining water content.[6]

Q4: Why is my chiral HPLC separation not working for this carboxylic acid?

Separating chiral carboxylic acids can be challenging.[4][9] Success relies on the "three-point interaction" model between the analyte and the chiral stationary phase (CSP).[9] If you are seeing poor resolution, the cause is likely:

  • Incorrect CSP: The choice of CSP is critical. Derivatized cellulose and amylose phases are broadly selective, while macrocyclic glycopeptide phases (like Chirobiotic T) are also known to be effective for chiral acids.[9]

  • Inappropriate Mobile Phase: Chiral separations are not driven by simple polarity like reversed-phase. The mobile phase (solvents, additives, pH) must facilitate the specific interactions (hydrogen bonding, π-π stacking, steric hindrance) required for separation.

  • Proximity of Functional Groups: The efficiency of chiral recognition depends on the arrangement of functional groups around the stereocenters.

General Purification Workflow

The purification of this compound typically follows a multi-step process to remove impurities and isolate the desired stereoisomer.

Purification_Workflow Crude Crude Product (from synthesis or extraction) SPE Solid-Phase Extraction (SPE) (e.g., Silica Sep-pak) Crude->SPE Initial Cleanup PrepLC Preparative Chromatography (Reversed-Phase or Chiral) SPE->PrepLC Primary Purification Frac_Collect Fraction Collection & Analysis PrepLC->Frac_Collect Pooling Pool Pure Fractions Frac_Collect->Pooling Purity > Target Solv_Evap Solvent Evaporation Pooling->Solv_Evap Crystallization Recrystallization Solv_Evap->Crystallization Final Polishing Final_Product High-Purity Product (>98%) Crystallization->Final_Product

Caption: General workflow for the purification of the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: Poor or No Chiral Resolution in HPLC
  • Symptom: On a chiral column, you observe a single peak, a broad peak, or two poorly resolved peaks for your racemic or diastereomeric mixture.

  • Causality: Chiral recognition requires a precise steric and electronic match between the analyte and the chiral stationary phase (CSP). For carboxylic acids, this often involves interactions with the carboxyl group, the hydroxyl group, and the bulky ring structure. If these interactions are not sufficiently different for the two enantiomers, no separation will occur.

  • Solutions:

Solution TypeDetailed ActionRationale
CSP Selection 1. Screen different CSPs. Start with derivatized polysaccharides (e.g., cellulose or amylose-based columns).2. If unsuccessful, try a macrocyclic glycopeptide-based column (e.g., Chirobiotic phases).Different CSPs have fundamentally different chiral recognition mechanisms. Polysaccharide phases rely on inclusion in chiral grooves, while glycopeptide phases offer multiple interaction points (ionic, hydrogen bonding, etc.).[9]
Mobile Phase 1. Additives: Introduce a small amount of acid (e.g., 0.1% formic or acetic acid) to suppress the ionization of the carboxylic acid.2. Solvent: Switch between normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., methanol/acetonitrile).Suppressing ionization prevents peak tailing and promotes consistent hydrogen bonding interactions. The choice of solvent drastically alters the conformation of both the analyte and the CSP, which can "turn on" the chiral recognition.[11]
Derivatization 1. Convert the carboxylic acid to an ester (e.g., methyl or benzyl ester) or an amide using a chiral or achiral reagent.2. Separate the resulting diastereomers on a standard achiral column (e.g., C18 or silica).Derivatization can lock the molecule's conformation or introduce a new interaction site, making separation easier. Separating diastereomers on achiral columns is often more straightforward than separating enantiomers on chiral columns.[4][12]

digraph "Troubleshooting_Chiral_Separation" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Symptom:\nPoor Chiral Resolution", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Check_CSP [label="Is the CSP appropriate for acids?\n(e.g., polysaccharide, glycopeptide)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Check_MP [label="Is the mobile phase optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Consider_Deriv [label="Consider Derivatization", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Solution_CSP [label="Solution:\nScreen different CSPs", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution_MP [label="Solution:\nModify mobile phase\n(add acid, change solvent)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Solution_Deriv [label="Solution:\nConvert to ester/amide,\nseparate on achiral phase", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Check_CSP;
Check_CSP -> Check_MP [label="Yes"];
Check_CSP -> Solution_CSP [label="No"];
Check_MP -> Consider_Deriv [label="Yes"];
Check_MP -> Solution_MP [label="No"];
Consider_Deriv -> Solution_Deriv;

}

Caption: Decision tree for troubleshooting poor chiral HPLC resolution.

Issue 2: Low Yield After Preparative Chromatography
  • Symptom: The mass of the purified compound recovered is significantly lower than expected based on the crude material input.

  • Causality: Low yield can result from physical loss, chemical degradation, or incomplete elution from the chromatography column. The carboxylic acid and hydroxyl groups can lead to strong, sometimes irreversible, binding to certain stationary phases, especially if active sites are present.

  • Solutions:

Potential CauseRecommended SolutionScientific Rationale
Irreversible Adsorption 1. Use a high-purity, end-capped C18 column for reversed-phase chromatography.2. Add a competitive agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase.End-capping minimizes interaction with residual silanol groups on the silica support. TFA is a strong ion-pairing agent that masks active sites on the column and ensures the analyte remains protonated and elutes sharply.
Compound Degradation 1. Protect all solutions and fractions from direct light, especially UV light, using amber vials or aluminum foil.2. Work at reduced temperatures if possible.The structural similarity to ABA suggests a high risk of photoisomerization, which would lead to the formation of impurities and loss of the desired product.[7][8]
Incomplete Elution 1. After the main peak elutes, run a strong solvent wash (e.g., 100% Acetonitrile or Methanol) to strip the column.2. Analyze this wash fraction to see if any product is recovered.A shallow gradient may not be sufficient to elute all of the compound, especially if it is "smeared" across the column. A strong solvent flush can recover this retained material.
Issue 3: Difficulty with Crystallization
  • Symptom: The compound remains an oil or forms an amorphous solid after solvent evaporation, preventing final purification by recrystallization.

  • Causality: Crystallization requires a highly ordered lattice structure. The presence of even small amounts of impurities (especially stereoisomers or structurally similar compounds) can disrupt this process. The compound's own conformational flexibility can also make it difficult to form a stable crystal lattice.

  • Solutions:

StrategyDetailed ActionRationale
Improve Purity Ensure the material is >95% pure by HPLC before attempting crystallization. If necessary, perform a second pass through the preparative HPLC column.Impurities are the most common inhibitor of crystallization. Removing them is the most effective first step.
Solvent Screening 1. Use a solvent/anti-solvent system. Dissolve the compound in a small amount of a good solvent (e.g., ethyl acetate, methanol).2. Slowly add an anti-solvent (e.g., hexane, water) until turbidity persists. 3. Allow to stand, or gently warm to redissolve and then cool slowly.This method carefully controls the supersaturation point, providing the ideal thermodynamic conditions for slow crystal growth rather than rapid precipitation.
Seeding If you have a small amount of crystalline material from a previous batch, add a single tiny crystal ("seed") to the supersaturated solution.A seed crystal provides a pre-formed template of the crystal lattice, bypassing the high-energy nucleation step and promoting the growth of larger, more ordered crystals.
Detailed Experimental Protocols
Protocol 1: Chiral HPLC Method Development
  • Column Selection: Start with a Chiralpak® IA or similar immobilized amylose-based CSP.

  • Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in the mobile phase.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of 90:10 Hexane:Isopropanol. Run a 30-minute isocratic elution.

    • Polar Organic: Prepare a mobile phase of 80:20 Acetonitrile:Methanol with 0.1% Formic Acid. Run a 30-minute isocratic elution.

  • Optimization:

    • If separation is observed, adjust the solvent ratio to optimize the resolution (Rs) and retention time.

    • If no separation is observed, switch to a different column type (e.g., a cellulose-based or glycopeptide-based CSP) and repeat the screening.

  • Detection: Use a UV detector set to the λmax of the cyclohexenone chromophore (typically around 260-280 nm).

Protocol 2: Preparative Reversed-Phase HPLC
  • Column: Use a high-load C18 column (e.g., 5-10 µm particle size, ≥20 mm internal diameter).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Sample Preparation: Dissolve the crude material in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm filter.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 30-40 column volumes.

    • Hold at 95% B for 5 column volumes to wash the column.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the main peak rises and ending after it returns to baseline.

  • Analysis: Analyze each fraction using the analytical HPLC method to assess purity before pooling.

Summary of Potential Impurities

The following table summarizes likely impurities based on the chemistry of Abscisic Acid and related compounds.[6][7][8][13]

Impurity Name/ClassPotential OriginKey Separation Challenge
(6R,9S)-Enantiomer Racemic synthesisRequires a specific chiral separation method.
Diastereomers Non-stereoselective synthesis stepsMay co-elute with the desired product on achiral columns.
Geometric (cis/trans) Isomers Photoisomerization during workup or storageVery similar polarity, often requiring high-efficiency columns for separation.
Oxidation Products (e.g., Phaseic acid analogs) Air exposure, metabolic processes (if from natural source)Increased polarity may lead to tailing on reversed-phase columns.
Synthesis Precursors Incomplete reactionPolarity can vary widely, but are typically easier to remove than isomers.

References

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid stability and storage issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Welcome to the technical support guide for this compound. This document provides in-depth guidance on the stability, storage, and handling of this compound to ensure the integrity and reproducibility of your experiments. The structural similarity of this molecule to Abscisic Acid (ABA) means it likely shares vulnerabilities to light, temperature, and pH. This guide is designed to help you mitigate these issues effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of this ABA analog.

Q1: What is the optimal temperature for long-term storage of the solid compound?

For long-term stability, the solid (powder) form of the compound should be stored at -20°C.[1][2] When stored correctly in a tightly sealed, light-proof container, the compound is expected to be stable for at least two to four years.[1][2]

Q2: Is this compound sensitive to light?

Yes. The core cyclohexenone ring structure is a chromophore that absorbs UV light. Natural Abscisic Acid (ABA) is well-documented as a "fragile molecule" that is rapidly isomerized and degraded by ultraviolet (UV) light.[3][4][5] It is imperative to assume this analog shares the same photosensitivity.

Actionable Advice:

  • Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil.

  • Minimize exposure to ambient and direct light during weighing, dissolution, and experimental procedures.

Q3: How should I prepare and store stock solutions?

Due to poor stability in aqueous media, stock solutions should be prepared in suitable organic solvents and stored frozen.

  • Recommended Solvents: The compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[1][2]

  • Preparation: When dissolving in an organic solvent, it is best practice to purge the solution and the headspace of the vial with an inert gas like argon or nitrogen before sealing.[1][2] This displaces oxygen, reducing the risk of oxidative degradation over time.

  • Storage: Store stock solutions in single-use aliquots at -20°C. This is a critical step. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: Can I prepare and store aqueous solutions?

It is strongly discouraged to store the compound in aqueous solutions for any significant length of time. Product information for ABA, the parent compound, explicitly recommends not storing aqueous solutions for more than one day.[1][2] The compound has low solubility in aqueous buffers (approx. 0.3 mg/mL in PBS at pH 7.2)[1][2]. For experiments requiring an aqueous buffer, prepare the final dilution from a freshly thawed organic stock solution immediately before use.

Q5: What are the visible signs of compound degradation?

While often degradation is not visible, you may observe:

  • Color Change: A shift from a white/off-white crystalline solid to a yellowish or brownish hue.

  • Reduced Solubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.

  • Inconsistent Results: The most critical indicator is a loss of biological activity or inconsistent data between experiments using different batches or freshly prepared solutions.

If degradation is suspected, analytical verification is necessary (See Troubleshooting Guide).

Troubleshooting Guide: Inconsistent Experimental Results

Inconsistent data is the most common consequence of compound instability. This guide provides a logical workflow to diagnose the issue.

Problem: Loss of biological activity or poor reproducibility in assays.

This workflow helps determine if compound integrity is the root cause of the experimental issue.

TroubleshootingWorkflow start Start: Unexpected Experimental Results check_storage Step 1: Verify Storage Conditions start->check_storage solid_storage Solid Compound: Stored at -20°C? Protected from light? check_storage->solid_storage  Check Solid solution_storage Stock Solution: Stored at -20°C in aliquots? Protected from light? Avoiding freeze-thaw cycles? check_storage->solution_storage Check Solution   improper_storage Conclusion: Improper storage is likely cause. Source new vial or resynthesize. solid_storage->improper_storage No analytical_check Step 2: Perform Analytical Check solid_storage->analytical_check Yes solution_storage->improper_storage No solution_storage->analytical_check Yes hplc_analysis Recommended: Run HPLC/LC-MS Analysis on current stock solution. analytical_check->hplc_analysis compare_data Compare purity profile to Certificate of Analysis or a new standard. hplc_analysis->compare_data degradation_confirmed Conclusion: Degradation Confirmed. Discard stock. Prepare fresh solution from solid. compare_data->degradation_confirmed Purity <95% or new peaks observed purity_ok Purity is OK compare_data->purity_ok Purity Matches Reference other_issues Conclusion: Compound integrity is unlikely the issue. Investigate other experimental variables (e.g., assay conditions, cell health). purity_ok->other_issues

Caption: Troubleshooting workflow for inconsistent experimental results.

Diagnostic Step: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of ABA and its analogs.[6]

Objective: To quantify the purity of a stock solution and detect the presence of degradation products.

Methodology Outline:

  • Prepare a Standard: Prepare a fresh solution from a new or validated batch of the solid compound to serve as a reference.

  • Prepare Sample: Dilute an aliquot of the suspect stock solution to the same concentration as the standard.

  • Chromatographic Conditions (General Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detector set to the λmax of the compound (for ABA, this is ~256 nm, but should be confirmed for this specific analog).[2]

    • Analysis: Compare the chromatograms. A significant decrease in the area of the main peak or the appearance of new, earlier-eluting (more polar) peaks in the suspect sample relative to the standard is strong evidence of degradation.

For highly sensitive quantification, LC-MS/MS is the preferred method.[7][8]

Data & Protocols

Table 1: Summary of Recommended Storage Conditions
FormTemperatureDurationContainerKey Considerations
Solid (Powder) -20°C≥ 2 yearsTightly sealed, amber glass vialProtect from light and moisture.
Organic Stock -20°C1-3 months (recommended)Single-use aliquots in amber vialsPurge with inert gas; avoid freeze-thaw.
Aqueous Solution 2-8°C< 24 hoursAmber vial or foil-wrapped tubePrepare fresh immediately before use.
Table 2: Solvent Compatibility and Solubility
SolventSolubility (approx.)Use CaseNotes
DMSO, Ethanol, DMF ~20 mg/mL[1][2]Primary stock solutionsPurge with inert gas before sealing for storage.
Aqueous Buffers (PBS, pH 7.2) ~0.3 mg/mL[1][2]Final working solutionsPrepare fresh from organic stock. Do not store.
Methanol, Acetonitrile HighHPLC Mobile PhaseUse HPLC-grade solvents.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-analysis: Allow the vial of solid compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the powder.

  • Weighing: Accurately weigh the desired amount of the compound in a fume hood. Example: For 1 mL of a 10 mM solution (Molar Mass ~280.35 g/mol ), weigh 2.8 mg.

  • Dissolution: Add the weighed solid to a sterile, amber glass vial. Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex thoroughly until all solid material is completely dissolved. Gentle warming in a 37°C water bath can assist if needed, but do not overheat.

  • Inert Gas Purge: Gently blow a stream of inert gas (argon or nitrogen) over the surface of the solution for 15-30 seconds to displace oxygen.

  • Sealing: Immediately cap the vial tightly. Ensure the cap has a chemically resistant liner.

  • Aliquoting: Divide the stock solution into smaller, single-use volumes in separate, appropriately labeled amber micro-vials or cryotubes.

  • Storage: Store all aliquots at -20°C. For use, remove one aliquot, thaw, and use immediately for dilutions. Discard any unused portion of the thawed aliquot.

Key Stability Factors and Degradation

The stability of this ABA analog is primarily influenced by three factors. Understanding these provides the rationale for the handling procedures outlined above.

DegradationPathways compound (6S,9R)-2-Hydroxy-4- (2,6,6-trimethyl-4-oxo-cyclohex-2-enyl) -butyric acid (Active Form) degraded_products Inactive Products: Isomers, Oxidized Species, Hydrolyzed Compounds compound->degraded_products Degradation leads to light Factor: Light (UV) light->compound causes Photoisomerization temp_o2 Factor: High Temperature / Oxygen temp_o2->compound causes Oxidation ph Factor: Non-optimal pH / Water ph->compound causes Hydrolysis/ Rearrangement

Caption: Key environmental factors leading to compound degradation.

  • Light: As with ABA, UV light can cause cis-trans isomerization of the side chain, altering the molecule's shape and its ability to bind to its biological target, rendering it inactive.[3][4][5]

  • Oxidation: The cyclohexenone ring and allylic positions are susceptible to oxidation, which can be accelerated by heat and the presence of oxygen.[9][10] Storing cold and under an inert gas minimizes this.

  • pH/Hydrolysis: As a carboxylic acid, the compound's charge and stability in solution are pH-dependent. Extreme pH values or prolonged exposure to water can lead to hydrolysis or other rearrangements.

By controlling these three factors through careful storage and handling, you can ensure the long-term integrity of the compound and the reliability of your research.

References

Technical Support Center: Optimizing Cell Culture with (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid (ABA Analog)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. This guide provides in-depth FAQs and troubleshooting advice to ensure the successful application of this compound in your cell culture experiments.

A Note on the Compound: The chemical structure of this compound is closely related to Abscisic Acid (ABA), a well-characterized plant hormone that also exhibits diverse effects on mammalian cells. The methodologies and troubleshooting advice provided herein are based on the established principles for working with ABA and similar small molecule analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in mammalian cells?

A: Based on its structural similarity to Abscisic Acid (ABA), the compound likely targets the lanthionine synthetase C-like 2 (LANCL2) receptor. Activation of LANCL2 by ABA has been shown to trigger signaling pathways that can influence glucose uptake, inflammatory responses, and cell differentiation. The specific downstream effects will be highly dependent on the cell type being studied.

Q2: How should I dissolve and store the compound for cell culture use?

A: This compound is predicted to be hydrophobic. Therefore, dissolving it in an organic solvent before preparing aqueous working solutions is recommended.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or ethanol (EtOH) are suitable choices. DMSO is generally preferred for its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in your chosen solvent.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: What is a good starting concentration range for my experiments?

A: The optimal concentration will vary significantly between cell lines. A dose-response experiment is crucial.

  • Initial Range: A broad starting range of 1 µM to 100 µM is recommended for initial screening.

  • Rationale: This range encompasses the typical effective concentrations observed for ABA in various mammalian cell systems. Some sensitive cell types may respond at lower concentrations (nanomolar range), while others might require higher doses.

Troubleshooting Guide

Issue 1: I'm observing significant cell death or cytotoxicity after treatment.

  • Potential Cause 1: Solvent Toxicity. The final concentration of the organic solvent (e.g., DMSO) in your cell culture medium may be too high.

    • Solution: Ensure the final solvent concentration does not exceed 0.1% (v/v). For sensitive cell lines, aim for 0.05% or lower. Always include a vehicle control (medium with the same final concentration of solvent but without the compound) in your experimental design to isolate the effect of the solvent.

  • Potential Cause 2: Compound-Induced Cytotoxicity. The compound itself may be toxic to the cells at the tested concentrations.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, LDH release, or trypan blue exclusion) across a wide range of concentrations. This will allow you to determine the EC50 (half-maximal effective concentration) and the TC50 (half-maximal toxic concentration) and establish a safe therapeutic window for your experiments.

Issue 2: I am not observing any cellular response to the treatment.

  • Potential Cause 1: Insufficient Concentration or Treatment Duration. The concentration may be too low, or the treatment time too short to elicit a measurable response.

    • Solution:

      • Concentration: Broaden your dose-response experiment to include higher concentrations (e.g., up to 200 µM), while carefully monitoring for cytotoxicity.

      • Duration: Perform a time-course experiment. Analyze your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.

  • Potential Cause 2: Poor Compound Solubility or Stability. The compound may be precipitating out of the cell culture medium or degrading over time.

    • Solution:

      • Solubility Check: After diluting your stock solution into the final culture medium, visually inspect for any precipitate. If observed, consider using a non-ionic surfactant like Pluronic F-68 or preparing the compound in a serum-free medium before adding it to the final culture.

      • Stability: Minimize the exposure of the compound to light and elevated temperatures. Prepare fresh working solutions for each experiment.

  • Potential Cause 3: Cell Line Unresponsiveness. The specific cell line you are using may not express the necessary receptors (e.g., LANCL2) or downstream signaling components to respond to this compound.

    • Solution:

      • Receptor Expression: If possible, verify the expression of the putative target receptor (LANCL2) in your cell line using techniques like RT-qPCR or Western blotting.

      • Positive Control: If available, use a cell line known to be responsive to ABA as a positive control to validate your experimental setup and compound activity.

Experimental Protocols & Workflows

Protocol 1: Determining Optimal Treatment Concentration

This protocol outlines a standard approach to identify the effective and non-toxic concentration range for your specific cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 60-70% confluency) at the time of treatment.

  • Compound Preparation: Prepare a series of 2X working solutions of the compound in your cell culture medium. For a final concentration range of 1 µM to 100 µM, you would prepare 2 µM to 200 µM solutions. Also, prepare a 2X vehicle control (medium with 0.2% DMSO, for a final concentration of 0.1%).

  • Treatment: Remove half of the medium from each well and add an equal volume of the 2X working solutions. This minimizes cell stress from a full medium change.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24 or 48 hours).

  • Assessment:

    • Cytotoxicity: In a parallel plate, assess cell viability using an MTT or similar assay.

    • Functional Endpoint: In your primary plate, measure the desired biological endpoint (e.g., gene expression, protein phosphorylation, cytokine secretion).

  • Data Analysis: Plot both the viability data and the functional response data against the compound concentration to determine the optimal therapeutic window.

Data Summary: Example Dose-Response Parameters
Cell LineTypical Starting Concentration RangePotential Endpoint Assay
Macrophages (e.g., RAW 264.7)10 - 100 µMCytokine secretion (ELISA)
Adipocytes (e.g., 3T3-L1)5 - 50 µMGlucose uptake (2-NBDG assay)
Neuronal Cells (e.g., SH-SY5Y)1 - 25 µMNeurite outgrowth analysis
Workflow & Pathway Visualizations

Below are diagrams illustrating the recommended experimental workflow and the putative signaling pathway.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Conc. Stock (e.g., 50 mM in DMSO) prep_work Prepare 2X Working Solutions in Medium prep_stock->prep_work treat Treat Cells (Dose-Response & Time-Course) prep_work->treat seed Seed Cells in Multi-Well Plate seed->treat viability Assess Cytotoxicity (e.g., MTT Assay) treat->viability functional Measure Functional Endpoint treat->functional vehicle Include Vehicle Control (e.g., 0.1% DMSO) vehicle->treat analyze Determine Optimal Concentration & Duration viability->analyze functional->analyze

Caption: Experimental workflow for optimizing treatment conditions.

G compound (6S,9R)-ABA Analog receptor LANCL2 Receptor compound->receptor pi3k PI3K / Akt Pathway receptor->pi3k ampk AMPK Activation receptor->ampk nfkb NF-κB Inhibition receptor->nfkb response1 Increased Glucose Uptake pi3k->response1 ampk->response1 response2 Anti-inflammatory Effects nfkb->response2

Caption: Putative signaling pathway for ABA analogs in mammalian cells.

Technical Support Center: Troubleshooting Analytical Detection of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical detection of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges during experimental analysis. While specific literature on this exact molecule is limited, it is a structural analog of the well-studied plant hormone Abscisic Acid (ABA). The principles and methodologies for ABA analysis are directly applicable and will serve as the foundation for this guide.

Frequently Asked Questions (FAQs)

Q1: I am seeing poor peak shape (e.g., tailing, fronting, or broad peaks) in my HPLC-UV analysis. What are the likely causes and solutions?

Poor peak shape is a common issue in HPLC analysis and can often be attributed to several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Secondary Interactions: The carboxylic acid and hydroxyl groups on the molecule can interact with active sites on the silica backbone of the column, causing peak tailing.

    • Solution: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase. This will suppress the ionization of the carboxylic acid group, reducing secondary interactions.

  • Mismatched Injection Solvent: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the column.

Q2: My sensitivity is very low when using LC-MS in negative ion mode. I was expecting this to be the optimal mode due to the carboxylic acid group. What could be wrong?

While the carboxylic acid group makes negative ion mode a logical choice, several factors can lead to poor sensitivity:

  • Incorrect MS Parameters: The settings for the ion source and mass analyzer need to be optimized for your specific compound and instrument.[1] This includes parameters like ESI voltage, nebulizer gas flow, auxiliary gas temperature, and collision energy.[1]

  • Mobile Phase Composition: The presence of certain additives can suppress ionization. For example, trifluoroacetic acid (TFA) is excellent for chromatography but can cause significant ion suppression in MS.

    • Solution: Use MS-friendly mobile phase modifiers like formic acid or acetic acid.

  • Source Contamination: A dirty ESI source can significantly reduce signal intensity, particularly in negative ion mode.[1]

    • Solution: Regularly clean the ion source according to the manufacturer's instructions. A quick check for contamination can be done by infusing a known standard, like sodium iodide, to see if the expected signal is present.[1]

Q3: I am experiencing significant matrix effects in my LC-MS/MS analysis of plant extracts, leading to poor reproducibility. How can I mitigate this?

Matrix effects are a primary challenge when analyzing complex biological samples, causing ion suppression or enhancement.

  • Improved Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering compounds before analysis.

    • Solution: Employ Solid-Phase Extraction (SPE) to purify your sample.[2][3] For plant hormones like ABA, Oasis HLB cartridges are often used.[4] Immunoaffinity cleanup is another highly specific and effective method.[5]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects.

    • Solution: Since a deuterated standard for the target molecule may not be available, using a commercially available deuterated standard for a structurally similar compound, like Abscisic Acid-d6, can be a viable strategy. The internal standard should be added at the very beginning of the sample preparation process.

  • Matrix-Matched Calibration Curves: If an internal standard is not available, creating your calibration curve in an extract of a blank matrix (a sample that does not contain your analyte) can help to compensate for matrix effects.

Troubleshooting Guides

Guide 1: HPLC-UV Method Development and Troubleshooting

High-Performance Liquid Chromatography with UV detection is a common first-line analytical technique.

Typical Starting Conditions:

ParameterRecommendation
Column C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the compound, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30-40 °C
Detection Wavelength Scan for optimal absorbance (likely in the 254-280 nm range)

Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Action(s)
No Peak Detected - Injection error- Compound not eluting or retained on the column- Incorrect detection wavelength- Check injection volume and syringe/autosampler- Increase the percentage of organic solvent (Mobile Phase B) in your gradient- Perform a UV scan of your standard to determine the optimal wavelength
Poor Resolution/Overlapping Peaks - Gradient is too fast- Inappropriate mobile phase- Decrease the ramp of your gradient to improve separation- Try a different organic solvent (e.g., methanol instead of acetonitrile)
Drifting Baseline - Column not equilibrated- Contaminated mobile phase- Ensure the column is fully equilibrated with the initial mobile phase before each injection- Prepare fresh mobile phase using high-purity solvents
Guide 2: LC-MS/MS Analysis Optimization

For high sensitivity and selectivity, LC-MS/MS is the preferred method.

Experimental Protocol: Sample Preparation and Analysis

  • Sample Homogenization: Grind the biological sample (e.g., plant tissue) to a fine powder, often after lyophilization.[4]

  • Extraction: Extract the homogenized sample with a suitable solvent. A common choice for ABA and its analogs is an acetone/water/acetic acid mixture (80:19:1, v/v/v).[4]

  • Purification (SPE):

    • Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol and then with water.

    • Load the sample extract.

    • Wash the cartridge with a weak solvent to remove polar interferences.

    • Elute the analyte with a stronger solvent like methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 column with a gradient elution of water and methanol/acetonitrile, both containing 0.1% formic acid.

    • Mass Spectrometry: Operate in negative ion mode (ESI-). Optimize MS parameters, including parent and product ions for Multiple Reaction Monitoring (MRM). For ABA, a common transition is m/z 263.2 -> 153.1.[6]

Troubleshooting Decision Tree:

G start Low or No Signal in LC-MS/MS check_std Direct Infusion of Standard OK? start->check_std check_lc Analyte Visible in LC-UV? check_std->check_lc Yes issue_ms Issue is in MS Detection check_std->issue_ms No issue_lc Issue is in Chromatography check_lc->issue_lc No issue_prep Issue is in Sample Prep check_lc->issue_prep Yes check_source Clean Ion Source & Re-infuse check_ms_params Optimize MS Parameters (Voltage, Gas, Temp) check_source->check_ms_params check_chrom Review LC Method (Gradient, Solvent) check_sample_prep Investigate Sample Prep (Extraction, Cleanup) issue_ms->check_source issue_lc->check_chrom issue_prep->check_sample_prep G cluster_0 Sample Preparation Homogenization 1. Homogenization (e.g., Grinding) Extraction 2. Solvent Extraction (e.g., Acetone/Water/Acid) Homogenization->Extraction Purification 3. Purification (e.g., Solid-Phase Extraction) Extraction->Purification Evaporation 4. Evaporation & Reconstitution Purification->Evaporation Analysis 5. LC-MS/MS Analysis Evaporation->Analysis

References

Technical Support Center: Improving In Vivo Bioavailability of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers working with (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenge of achieving adequate and consistent oral bioavailability for this compound in preclinical in vivo studies.

This compound, a metabolite of the plant hormone Abscisic Acid (ABA), has garnered interest for its potential biological activities.[1][2][] However, like many carboxylic acid-containing small molecules, it likely presents formulation and pharmacokinetic challenges that can hinder accurate assessment in animal models.[4] This guide is structured to help you diagnose bioavailability problems, select appropriate formulation strategies, and refine your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a concern?

This compound is a semiterpenoid, identified as a metabolite of Abscisic Acid, and has been isolated from natural sources like Sedum sarmentosum.[1][2] The primary concern for its in vivo use, particularly via oral administration, stems from common issues seen with molecules of its class (poorly water-soluble, carboxylic acid-containing compounds).[4][5] Key challenges that lead to low or variable oral bioavailability include:

  • Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[4]

  • Low Permeability: The molecule's characteristics might prevent it from efficiently crossing the intestinal wall to enter the bloodstream.

  • First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[4][6]

  • Efflux Transporters: Proteins like P-glycoprotein (P-gp) in the intestinal lining can actively pump the compound back into the GI tract, limiting absorption.[5][7]

Q2: I'm observing very low and inconsistent plasma concentrations after oral gavage. Where should I start troubleshooting?

Low and variable exposure is a classic sign of poor oral bioavailability. A systematic approach is required to identify the root cause.

Troubleshooting Workflow for Low Oral Bioavailability

References

Technical Support Center: Overcoming Drug Resistance with (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid (Abscisic Acid Analog)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid to investigate and overcome drug resistance in cell lines. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice, detailed experimental protocols, and expert insights to ensure the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the compound's identity, handling, and fundamental mechanism of action.

Q1: What is this compound, and is it known by other names?

A1: this compound is a hemiterpenoid that can be isolated from Sedum sarmentosum.[1][2] It is structurally related to, and can be considered an analog of, Abscisic acid (ABA) , a well-known plant hormone.[3] In the context of cancer research, it is often referred to as ABA. For clarity and broader literature searching, it is advisable to use both its full chemical name and "Abscisic acid" in your research.

Q2: What is the primary mechanism by which this compound helps overcome drug resistance in cancer cell lines?

A2: The primary mechanism involves the re-sensitization of resistant cancer cells to chemotherapeutic agents by inducing apoptosis (programmed cell death).[4] Studies have shown that in multidrug-resistant prostate cancer cells, for example, combining Abscisic acid with a standard chemotherapy drug like docetaxel significantly increases the percentage of apoptotic and necrotic cells compared to treatment with docetaxel alone.[4] This effect is linked to the suppression of heat shock proteins and the modulation of key survival signaling pathways.[4]

Q3: Which signaling pathways are modulated by this Abscisic acid analog in the context of overcoming drug resistance?

A3: Abscisic acid has been shown to modulate several critical signaling pathways implicated in cell survival and proliferation. In some cancer models, it inhibits the mTOR/p70S6K signaling pathway, which is a central regulator of cell growth and survival.[3] Additionally, in glioblastoma cells, ABA has been found to induce autophagy-mediated cell death through the MAPK/JNK signaling pathway, rather than the more common PI3K/AKT/mTOR axis.[5] The modulation of these pathways helps to bypass the resistance mechanisms that cancer cells have developed against conventional chemotherapies.

Part 2: Experimental Design & Protocols

This section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of the ABA analog in overcoming drug resistance.

Protocol 1: Development of a Drug-Resistant Cell Line

Rationale: To study the effects of the ABA analog on drug resistance, a stable drug-resistant cell line must first be established. This is typically achieved through continuous exposure to a chemotherapeutic agent, gradually increasing the concentration over time.[6][7]

Step-by-Step Methodology:

  • Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the chosen chemotherapeutic agent (e.g., docetaxel, cisplatin) on the parental (non-resistant) cell line using a standard cell viability assay (see Protocol 2).

  • Initial Drug Exposure: Culture the parental cells in a medium containing the chemotherapeutic agent at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell viability).[6]

  • Incubation and Recovery: Incubate the cells for 48-72 hours. Then, replace the drug-containing medium with a fresh, drug-free medium and allow the cells to recover and proliferate until they reach 80% confluency.[6]

  • Dose Escalation: Once the cells have recovered, subculture them and expose them to a 1.5- to 2-fold higher concentration of the drug.[6]

  • Iterative Process: Repeat steps 3 and 4 for several months. The gradual increase in drug concentration selects for a population of cells that can survive and proliferate at high drug concentrations.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the drug on the cultured cells and compare it to the parental cell line. A 5- to 10-fold or greater increase in the IC50 value is generally considered an indication of a successfully established drug-resistant phenotype.[6]

  • Cryopreservation: Once a stable resistant line is established, cryopreserve aliquots to ensure a consistent cell source for future experiments.

Workflow for Developing a Drug-Resistant Cell Line

G cluster_0 Phase 1: Initial Treatment cluster_1 Phase 2: Dose Escalation Cycle cluster_2 Phase 3: Validation A Parental Cell Line B Determine IC50 (e.g., Docetaxel) A->B C Culture with IC10-IC20 of Docetaxel B->C D Incubate & Recover in Drug-Free Medium C->D E Increase Drug Concentration (1.5-2x) D->E F Repeat Cycle (Several Months) E->F G Periodically Determine New IC50 F->G H Compare IC50 to Parental Line G->H I Resistance Confirmed (IC50 > 5-10 fold) H->I J Cryopreserve Resistant Cell Line I->J

Caption: Workflow for generating drug-resistant cell lines.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Rationale: This assay is fundamental for determining the IC50 of your chemotherapeutic agent and for assessing how the ABA analog affects the sensitivity of resistant cells. It measures the metabolic activity of cells, which correlates with the number of viable cells.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed the parental and resistant cells into 96-well plates at a pre-optimized density. Allow the cells to adhere overnight. The optimal seeding density is crucial to avoid nutrient depletion or contact inhibition, which can affect results.[9]

  • Compound Preparation: Prepare serial dilutions of the chemotherapeutic agent, the ABA analog, and a combination of both. Include a vehicle control (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations.

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism of action (typically 48-72 hours).

  • Assay Reagent Addition: Add the viability assay reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Signal Measurement: Incubate for the recommended time, and then measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the drug concentration and use non-linear regression to calculate the IC50 values.

Part 3: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Q4: My resistant cell line shows high variability in its response to the chemotherapeutic agent between experiments. What could be the cause?

A4: High variability is a common issue in cell-based assays.[8] Several factors could be contributing:

  • Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Always use cells within a consistent and limited passage range.

  • Inconsistent Seeding Density: Even small variations in the initial number of cells seeded can significantly impact the final readout.[9] Ensure you have a homogenous cell suspension and use precise pipetting techniques.

  • Assay Conditions: Fluctuations in incubator conditions (CO2, temperature, humidity) can affect cell growth and drug response.[8] Ensure your equipment is properly calibrated and maintained.

  • Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and response to stimuli. Regularly test your cell cultures for contamination.

Q5: I am not observing a significant synergistic effect when I combine the ABA analog with my chemotherapy drug. What should I try?

A5: A lack of synergy can be due to several experimental parameters:

  • Suboptimal Concentrations: The synergistic effect is often concentration-dependent. You may need to perform a dose-matrix experiment, testing a range of concentrations of both the ABA analog and the chemotherapy drug to identify the optimal synergistic ratio.

  • Timing of Treatment: The order and timing of drug addition can be critical. Try pre-treating the cells with the ABA analog for a period (e.g., 24 hours) before adding the chemotherapeutic agent, or vice-versa.

  • Incorrect Assay Endpoint: Ensure your assay endpoint is appropriate for detecting the expected effect. If the synergy is primarily due to apoptosis induction, a viability assay at an early time point might not capture the full effect. Consider using an apoptosis-specific assay (see Protocol 3).

  • Cell Line-Specific Mechanisms: The mechanism of resistance in your specific cell line may not be targetable by the ABA analog. Consider performing molecular analyses (e.g., Western blotting for key pathway proteins) to confirm that the target pathways are active in your cells.

Q6: My cell viability assay results are inconsistent, particularly at the edges of the 96-well plate (the "edge effect"). How can I mitigate this?

A6: The edge effect is a well-known phenomenon in plate-based assays, often caused by differential evaporation from the outer wells.

  • Plate Hydration: To minimize evaporation, place the 96-well plate inside a secondary container with a moistened paper towel during incubation.

  • Well Exclusion: A common practice is to not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier.

  • Randomized Plate Layout: Randomize the distribution of your treatments across the plate to avoid systematic bias from any residual edge effects.[9]

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Rationale: This assay quantifies the extent of apoptosis induced by your treatment. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the ABA analog, the chemotherapeutic agent, and the combination for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Part 4: Data Interpretation & Visualization

Table 1: Example IC50 Data for Docetaxel in Parental and Resistant DU145 Prostate Cancer Cells with and without ABA Analog
Cell LineTreatmentDocetaxel IC50 (nM)Fold Resistance
DU145 (Parental)Docetaxel Alone54.571.0
DU145-DR (Resistant)Docetaxel Alone808.5314.8
DU145-DR (Resistant)Docetaxel + ABA AnalogSignificantly < 808.53N/A

This table is an example based on data patterns reported in the literature.[4]

Signaling Pathway Diagram: ABA Analog's Effect on Pro-Survival Pathways

G cluster_1 Cellular Outcomes mTOR mTOR/p70S6K Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK/JNK Apoptosis Apoptosis MAPK->Apoptosis HSP Heat Shock Proteins HSP->Proliferation ABA ABA Analog ABA->mTOR Inhibits ABA->MAPK Activates ABA->HSP Suppresses

Caption: ABA analog's modulation of key signaling pathways.

References

Technical Support Center: High-Sensitivity Analysis of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the quantitative analysis of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid. This molecule, a semiterpenoid related to the abscisic acid (ABA) family of phytohormones, often presents analytical challenges due to its low abundance in complex biological matrices and its chemical properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their analytical methods for higher sensitivity and reproducibility.

We will move beyond basic protocols to explain the 'why' behind each step, empowering you to adapt and troubleshoot effectively. Our focus is on robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, the gold standard for this type of analysis.[3]

Frequently Asked Questions (FAQs)

Q1: I am not detecting my target analyte. Where do I start troubleshooting?

A: This is a common issue. Start with the most straightforward checks before moving to complex method changes:

  • Mass Spectrometer Performance: Ensure your MS is performing optimally. Infuse a tuning solution directly into the source (bypassing the LC system) to verify its sensitivity and calibration are within specifications.[4]

  • Analyte Stability: Confirm that your analyte is stable in your sample solvent and during the extraction process. Consider preparing a fresh standard in a solvent you know it's soluble and stable in and injecting it directly.

  • Ionization Mode: This compound has a carboxylic acid group, making it ideal for negative mode electrospray ionization (ESI-).[5] If you are using positive mode, you will likely see a very weak signal, if any. The deprotonated molecule [M-H]⁻ should be your primary precursor ion.

Q2: My signal-to-noise ratio is very low, and the peak is barely distinguishable from the baseline. What is the most likely cause?

A: Low signal-to-noise (S/N) points to either a weak signal or high background.

  • Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your target analyte.[6] This is a major issue in complex samples like plant extracts or plasma. Improving your sample cleanup (see Protocol 2) is the most effective solution.

  • Suboptimal Mobile Phase: The pH and composition of your mobile phase directly impact ionization efficiency. For negative mode ESI, a slightly basic mobile phase can sometimes improve deprotonation, but for reversed-phase chromatography, a low concentration of a weak acid like formic acid (0.1%) is typically used to ensure good peak shape for acidic compounds.

  • Contaminated Solvents: Using HPLC-grade instead of LC-MS grade solvents or additives can introduce contaminants that elevate the chemical noise, thus reducing your S/N.[6] Always use the highest purity reagents.[7]

Q3: Why is chemical derivatization recommended for this compound?

A: While direct analysis is possible, derivatization is a powerful strategy to overcome inherent analytical challenges of carboxylic acids.[8][9] The primary reasons are:

  • Enhanced Ionization Efficiency: Many derivatizing agents add a permanently charged group or a moiety that is very easily ionized. This can boost the signal intensity by several orders of magnitude compared to the native molecule.[9]

  • Improved Chromatography: Derivatization can make the analyte less polar, leading to better retention and peak shape on standard reversed-phase columns (e.g., C18).[10]

  • Increased Specificity: The derivatization reaction is often specific to a functional group (like a carboxylic acid), reducing potential interferences from other matrix components. The resulting derivative will have a unique mass and fragmentation pattern, increasing the confidence in your identification.[11]

Troubleshooting Guide: From Symptom to Solution

This section addresses specific experimental issues in a cause-and-effect format.

Issue 1: Low or No Signal Intensity
Potential Cause Troubleshooting Steps & Explanation
Poor Ionization Efficiency The carboxylic acid moiety may not deprotonate efficiently in your ESI source. Solution: Switch to negative ionization mode. If already in negative mode, consider a method refinement using chemical derivatization to introduce a more readily ionizable tag (see Protocol 2).
Matrix-Induced Ion Suppression Endogenous compounds from your sample are co-eluting with your analyte and competing for ionization in the MS source.[6] Solution: Enhance your sample preparation. Implement a solid-phase extraction (SPE) cleanup step (see Protocol 2) to remove interfering compounds. You can diagnose this by infusing your analyte post-column while injecting a blank matrix extract; a dip in the signal at your analyte's retention time confirms suppression.[6]
Incorrect Precursor/Product Ion Pair The wrong m/z values are being monitored in your Multiple Reaction Monitoring (MRM) method. Solution: Infuse a pure standard of your analyte into the MS to perform a precursor ion scan and then a product ion scan on the most abundant precursor. This ensures you are monitoring the most intense and specific fragmentation pathway.
Analyte Adsorption Active sites on glassware, vials, or within the LC flow path can irreversibly bind to your low-concentration analyte. Solution: Use polypropylene or deactivated glass vials. Passivate your LC system by flushing with a strong organic solvent or a dedicated passivation solution.
Issue 2: High Background Noise
Potential Cause Troubleshooting Steps & Explanation
Contaminated Mobile Phase or System Impurities in solvents, buffers, or tubing can create a high chemical background.[12] Solution: Always use fresh, LC-MS grade solvents and additives.[6] Filter all mobile phases. If contamination is suspected, flush the entire system with a sequence of high-purity solvents (e.g., water, isopropanol, methanol, acetonitrile).
Column Bleed The stationary phase of the HPLC column is degrading and leaching into the mobile phase, creating noise.[7] Solution: Ensure your mobile phase pH is within the column's stable range (typically pH 2-8 for silica-based columns). If the column is old, replace it. A guard column can help protect the analytical column.
Gas Source Impurity Impurities in the nitrogen gas supply for the ESI source can cause background ions. Solution: Ensure you are using high-purity (99.99% or higher) nitrogen. Check for leaks in the gas line.
Issue 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
Potential Cause Troubleshooting Steps & Explanation
Column Overload Injecting too much analyte mass can saturate the stationary phase. Solution: Dilute your sample and re-inject. If analyzing a standard, prepare a lower concentration.
Secondary Interactions The analyte's carboxylic acid is interacting with residual silanols on the silica-based column, causing peak tailing. Solution: Lower the mobile phase pH slightly (e.g., with 0.1% formic acid) to suppress the ionization of the silanols and the analyte's carboxyl group, leading to more symmetrical peaks.
Extra-Column Volume Excessive volume from tubing, fittings, or an improperly installed column is causing the analyte band to spread.[6] Solution: Minimize the length and internal diameter of all tubing between the injector and the detector. Ensure all fittings are correctly seated and there are no gaps.
Solvent Mismatch The sample solvent is significantly stronger than the initial mobile phase, causing peak distortion. Solution: Re-dissolve your final extract in a solvent that is as weak as or weaker than your starting mobile phase conditions.[4]

Experimental Protocols

Here we present two distinct protocols. The first is a standard, direct analysis method suitable for screening or for samples where the analyte is relatively abundant. The second is a refined, high-sensitivity method employing derivatization, designed for trace-level quantification in challenging matrices.

Protocol 1: Standard LC-MS/MS Method (Direct Analysis)

This method provides a baseline for the direct quantification of the analyte.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., plasma, homogenized tissue), add an internal standard (e.g., d4-Abscisic Acid).
  • Add 3 mL of ethyl acetate and 50 µL of 1% formic acid.
  • Vortex vigorously for 2 minutes.
  • Centrifuge at 4000 x g for 10 minutes.
  • Transfer the upper organic layer to a new tube.
  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.
  • Reconstitute the residue in 100 µL of 50:50 methanol:water and inject.

2. LC-MS/MS Conditions

  • LC Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 95% B over 8 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI), Negative Mode.

  • MRM Transition: Monitor the transition from the deprotonated precursor ion [M-H]⁻ to a stable product ion (determined by infusion of a standard).

Protocol 2: Refined High-Sensitivity Method (SPE Cleanup & Derivatization)

This protocol incorporates solid-phase extraction and chemical derivatization to significantly boost sensitivity and reduce matrix effects.[8][13]

Workflow for High-Sensitivity Analysis

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis Sample 1. Sample + IS SPE_Load 3. Load Sample Sample->SPE_Load SPE_Cond 2. SPE Conditioning SPE_Cond->SPE_Load SPE_Wash 4. SPE Wash SPE_Load->SPE_Wash SPE_Elute 5. Elute Analyte SPE_Wash->SPE_Elute Drydown1 6. Evaporate to Dryness SPE_Elute->Drydown1 Deriv 7. Add Derivatization Reagent Drydown1->Deriv React 8. Incubate (e.g., 60°C) Deriv->React Drydown2 9. Evaporate to Dryness React->Drydown2 Recon 10. Reconstitute Drydown2->Recon Inject 11. Inject Recon->Inject Data 12. Acquire Data (Positive ESI) Inject->Data G Analyte (6S,9R)-Analyte -COOH Product Derivatized Analyte -CO-NH-R⁺ (Highly Ionizable) Analyte->Product Amide Bond Formation Reagent 4-APEBA Reagent + EDC/Coupling Agent Reagent->Product

References

Validation & Comparative

A Comparative Framework for Evaluating the Anticancer Potential of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology Drug Discovery

Executive Summary

The relentless pursuit of novel anticancer therapeutics requires a systematic and rigorous evaluation of new chemical entities. This guide presents a comprehensive framework for a comparative study of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid , a hemiterpenoid isolated from Sedum sarmentosum, against established anticancer agents.[1] This compound, hereafter designated as Compound X , is a metabolite of the phytohormone Abscisic Acid (ABA), which has demonstrated potential in inhibiting cancer cell proliferation and inducing a state of dormancy.[2][3][4] This guide provides detailed, field-proven protocols for assessing cytotoxicity and elucidating core mechanisms of action, such as apoptosis induction and cell cycle arrest. By comparing Compound X head-to-head with Doxorubicin and Paclitaxel—two cornerstone chemotherapeutics with distinct mechanisms—researchers can effectively benchmark its potential and inform critical go/no-go decisions in the drug development pipeline.[5]

Introduction: Rationale for Investigation

The Compound of Interest: A Metabolite of Abscisic Acid

Compound X, this compound, belongs to a class of compounds related to the plant hormone Abscisic Acid (ABA). Emerging research has highlighted the role of ABA and its metabolites in regulating cellular processes relevant to cancer biology. Studies have shown that ABA can inhibit the proliferation of various tumor cells, including prostate cancer, and induce cell cycle arrest in the G0/G1 phase.[3][4] This is achieved, in part, by suppressing critical signaling pathways like mTOR/p70S6K.[3][4] Given that metabolites can possess unique pharmacological profiles, a direct investigation into the anticancer activities of Compound X is a logical and compelling next step.

The Comparators: Benchmarking Against the Gold Standard

To contextualize the efficacy of Compound X, a comparison against well-characterized, widely used anticancer drugs is essential. This guide proposes the use of:

  • Doxorubicin: An anthracycline antibiotic that acts primarily by intercalating into DNA and inhibiting the enzyme topoisomerase II.[6][][8][9][10] This disruption of DNA replication and transcription leads to cell death.[6][][8][9][10]

  • Paclitaxel: A taxane that works by stabilizing microtubules, which are critical components of the cellular cytoskeleton.[11][12][13][] This stabilization prevents the normal dynamic disassembly required for cell division, leading to G2/M phase arrest and apoptosis.[11][12][13]

These agents represent two distinct and fundamental mechanisms of anticancer action, providing a robust baseline against which the performance of Compound X can be measured.

Proposed Experimental Workflow

A multi-tiered approach is necessary to build a comprehensive profile of Compound X. The workflow begins with a broad assessment of cytotoxicity across multiple cancer cell lines, followed by more focused mechanistic studies to understand how the compound exerts its effects.

G cluster_0 Tier 1: Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Data Synthesis cell_culture Cell Line Panel (MCF-7, A549, HCT116) treatment Treat with Compound X, Doxorubicin, Paclitaxel (Dose-Response) cell_culture->treatment mtt_assay MTT Assay (48-72h) treatment->mtt_assay ic50 Calculate IC50 Values mtt_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Based on IC50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle Based on IC50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry synthesis Comparative Analysis & Pathway Mapping flow_cytometry->synthesis

Caption: Proposed experimental workflow for comparative analysis.

Tier 1: In Vitro Cytotoxicity Assessment

The first critical step is to quantify the dose-dependent cytotoxic effects of Compound X.[5] The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[15][16]

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of Compound X, Doxorubicin, and Paclitaxel. Replace the culture medium with medium containing the compounds at various concentrations. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT salt into purple formazan crystals.[15][18]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Comparative IC50 Values (Hypothetical Data)

The results should be summarized in a table for clear comparison across cell lines and compounds.

CompoundIC50 (µM) on MCF-7 (Breast)IC50 (µM) on A549 (Lung)IC50 (µM) on HCT116 (Colon)
Compound X 15.225.818.5
Doxorubicin 0.81.20.9
Paclitaxel 0.050.080.06

Tier 2: Mechanistic Evaluation - Apoptosis

Understanding whether a compound induces programmed cell death (apoptosis) is fundamental to its characterization. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this analysis.[19] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[20] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X, Doxorubicin, and Paclitaxel at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[20][21]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of a fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.[22]

  • Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[19][22]

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The results allow for the differentiation of four cell populations:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Necrotic cells (Annexin V- / PI+)

Proposed Signaling Pathway for Compound X

Based on the known actions of its parent compound, Abscisic Acid, Compound X may induce apoptosis through pathways involving cell cycle regulators and the suppression of pro-survival signals.

G cluster_pathway Proposed Intracellular Pathway CompoundX Compound X PPARg PPARγ Receptor Activation CompoundX->PPARg mTOR mTOR/p70S6K Signaling Inhibition CompoundX->mTOR p21_p27 Upregulation of p21, p27 PPARg->p21_p27 mTOR->p21_p27 inhibition leads to Caspase Caspase Cascade Activation p21_p27->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical apoptotic pathway for Compound X.

Tier 2: Mechanistic Evaluation - Cell Cycle

Many anticancer drugs exert their effects by disrupting the cell division cycle. Analyzing the distribution of cells in different phases (G0/G1, S, G2/M) after treatment provides critical mechanistic insight. This is reliably achieved by staining DNA with Propidium Iodide (PI) and analyzing via flow cytometry.[23][24]

Detailed Protocol: Propidium Iodide Cell Cycle Analysis
  • Cell Treatment: Treat cells in 6-well plates with the compounds at their IC50 concentrations as described for the apoptosis assay.

  • Cell Harvesting & Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[23][25][26] Cells can be stored in ethanol at -20°C for several weeks.[25]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[24][26] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[25]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.[23][26]

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Data Presentation: Comparative Cell Cycle Distribution (Hypothetical Data)
Treatment (at IC50)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 55%30%15%
Compound X 75%15%10%
Doxorubicin 40%45%15%
Paclitaxel 10%10%80%

Synthesis and Future Directions

This guide outlines a foundational strategy for the initial characterization of this compound. The hypothetical data presented suggests that Compound X may induce cytotoxicity through G0/G1 cell cycle arrest, a mechanism distinct from the S-phase disruption of Doxorubicin and the G2/M arrest caused by Paclitaxel.

Should the experimental data align with this profile, future work should focus on:

  • Target Deconvolution: Identifying the specific molecular targets of Compound X, potentially confirming its interaction with the PPARγ receptor as hypothesized.

  • In Vivo Efficacy: Progressing to xenograft animal models to assess the compound's antitumor activity and tolerability in a physiological system.

  • Selectivity Profiling: Evaluating the cytotoxicity of Compound X against a panel of non-cancerous cell lines to determine its therapeutic index.[27]

By adhering to this structured, comparative approach, researchers can generate the robust, high-quality data necessary to validate this novel compound and guide its journey through the preclinical drug development pipeline.

References

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid validation of in vitro results in animal models

Author: BenchChem Technical Support Team. Date: January 2026

Bridging the Gap: A Comparative Guide to Validating In Vitro Anti-Inflammatory Efficacy in Preclinical Animal Models

A Senior Application Scientist's Guide to Translational Success for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid (ABA-d)

Author's Note: The subject of this guide, this compound, hereafter referred to as ABA-d (Abscisic Acid derivative), is a novel compound with limited publicly available data. Its structure bears resemblance to the phytohormone Abscisic Acid (ABA), which has been recognized for its multifaceted biological functions in mammals, including potent anti-inflammatory properties[1][2]. This guide, therefore, presents a robust, scientifically-grounded framework for advancing a compound like ABA-d from promising in vitro results to preclinical in vivo validation. We will operate under the well-supported hypothesis that ABA-d exerts its anti-inflammatory effects through the targeted inhibition of the NLRP3 inflammasome, a key signaling complex in the innate immune system[3][4].

Introduction: The Crucial Step from Benchtop to Preclinical Validation

The journey of a novel therapeutic candidate from initial discovery to clinical application is fraught with challenges. A critical juncture in this path is the transition from a controlled in vitro environment to the complex biological systems of in vivo animal models[5]. This step is the first true test of a compound's potential, revealing crucial insights into its bioavailability, efficacy, and safety profile within a whole organism.

This guide provides a comprehensive, comparative framework for researchers, scientists, and drug development professionals to validate the promising in vitro anti-inflammatory results of our hypothetical compound, ABA-d. We will compare its performance against a well-characterized, selective NLRP3 inhibitor, MCC950, providing the rigorous, data-driven context necessary for confident decision-making in preclinical development[6][7][8].

Part 1: The In Vitro Foundation - Pinpointing the Mechanism of ABA-d

Our development program for ABA-d began with cell-based assays designed to screen for anti-inflammatory activity. We identified the NLRP3 inflammasome as the likely target. The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, leading to a potent inflammatory response and a form of cell death known as pyroptosis[3][4].

Hypothetical In Vitro Experiment: NLRP3 Inflammasome Activation Assay

The goal was to determine if ABA-d could inhibit the activation of the NLRP3 inflammasome in a controlled cellular environment.

  • Cell Model: Human monocytic THP-1 cells, differentiated into macrophage-like cells.

  • Assay Principle: A two-signal activation model is required.

    • Signal 1 (Priming): Cells are treated with Lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β[3][9].

    • Signal 2 (Activation): Nigericin, a potent NLRP3 activator, is added to trigger the assembly and activation of the inflammasome complex[3][10].

  • Endpoint Measurement: The concentration of secreted IL-1β in the cell culture supernatant is quantified by ELISA.

Comparative In Vitro Performance Data

The results below illustrate the potent and dose-dependent inhibitory effect of ABA-d on NLRP3 inflammasome activation, with performance comparable to the established inhibitor, MCC950.

Treatment GroupConcentrationMean IL-1β Concentration (pg/mL)% Inhibition
Vehicle Control -15200%
ABA-d 1 µM76050%
10 µM15090%
MCC950 (Comparator) 1 µM68455%
10 µM12192%

Table 1: Hypothetical in vitro efficacy of ABA-d in inhibiting LPS + Nigericin-induced IL-1β secretion in differentiated THP-1 macrophages.

These in vitro data provide a strong rationale for advancing ABA-d to in vivo testing. The next critical step is to determine if this cellular potency translates to therapeutic efficacy in a complex biological system.

Part 2: Designing the In Vivo Bridge - A Validated Model of Systemic Inflammation

The choice of an animal model is paramount for clinically relevant results. To validate the systemic anti-inflammatory potential of ABA-d, the Lipopolysaccharide (LPS)-induced systemic inflammation model in mice is an ideal choice. It is a well-established, reproducible, and robust model that mimics key aspects of systemic inflammatory responses[11][12][13][14].

Rationale for Model Selection:

  • Clinical Relevance: LPS administration triggers a potent inflammatory cascade, leading to the release of numerous cytokines, including those downstream of NLRP3 activation, mirroring aspects of sepsis and other systemic inflammatory conditions[13].

  • High Reproducibility: The model provides a consistent and measurable inflammatory response, essential for evaluating the efficacy of therapeutic interventions[13].

  • Translational Value: It is widely used for screening anti-inflammatory compounds and has a strong track record of predicting potential clinical utility[13][15][16].

G cluster_0 In Vitro Validation cluster_1 In Vivo Translation invitro_start Hypothesis: ABA-d inhibits NLRP3 assay_design Design In Vitro Assay (THP-1 Macrophages) invitro_start->assay_design protocol Protocol: 1. Prime with LPS 2. Treat (ABA-d / MCC950) 3. Activate with Nigericin assay_design->protocol endpoint Endpoint: Measure IL-1β Secretion (ELISA) protocol->endpoint invitro_result Result: ABA-d shows potent, dose-dependent inhibition endpoint->invitro_result model_select Select Animal Model: LPS-Induced Systemic Inflammation in Mice invitro_result->model_select Strong Rationale for In Vivo Test study_design Design In Vivo Study: Groups (Vehicle, ABA-d, MCC950) Dosing & LPS Challenge model_select->study_design invivo_protocol Protocol: 1. Pre-treat with compound 2. Inject LPS (i.p.) 3. Collect samples (2-4h post-LPS) study_design->invivo_protocol invivo_endpoint Endpoints: Serum Cytokines (IL-1β, TNF-α) Assess Clinical Score invivo_protocol->invivo_endpoint invivo_result Expected Outcome: ABA-d reduces systemic inflammation markers invivo_endpoint->invivo_result

Part 3: Head-to-Head In Vivo Comparison Protocol

This protocol details a direct comparison between ABA-d and MCC950 in the LPS-induced systemic inflammation model.

Experimental Protocol: LPS-Induced Systemic Inflammation
  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping (n=8 per group):

    • Group 1: Vehicle Control (e.g., Saline + PBS)

    • Group 2: Vehicle + LPS

    • Group 3: ABA-d (e.g., 10 mg/kg) + LPS

    • Group 4: MCC950 (10 mg/kg) + LPS

  • Drug Administration:

    • Administer ABA-d, MCC950, or Vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to the LPS challenge[14].

  • Induction of Inflammation:

    • Inject E. coli LPS (e.g., 1-5 mg/kg) via i.p. injection[11][17]. The control group (Group 1) receives an equivalent volume of sterile PBS.

  • Monitoring and Sample Collection:

    • Monitor animals for clinical signs of inflammation (e.g., lethargy, piloerection).

    • At a peak inflammatory time point (e.g., 2-4 hours post-LPS injection), collect blood via cardiac puncture under terminal anesthesia[12][14].

  • Sample Processing and Analysis:

    • Process blood to collect serum.

    • Quantify serum levels of key inflammatory cytokines (IL-1β, TNF-α) using a multiplex immunoassay or individual ELISAs.

G

Part 4: Anticipated Outcomes & Data Interpretation

Successful validation hinges on ABA-d significantly reducing the systemic inflammatory response triggered by LPS. The data should demonstrate a clear, statistically significant attenuation of key pro-inflammatory cytokines compared to the LPS-only group.

Anticipated Comparative In Vivo Performance Data
Treatment GroupSerum IL-1β (pg/mL)Serum TNF-α (pg/mL)
Vehicle Control < 50< 100
Vehicle + LPS 2500 ± 3008000 ± 950
ABA-d + LPS 850 ± 150 3500 ± 500
MCC950 + LPS 700 ± 120 3200 ± 450

Table 2: Anticipated in vivo efficacy of ABA-d in an LPS-induced systemic inflammation model in mice. Data are presented as mean ± SEM. *p < 0.01 compared to Vehicle + LPS group.

Interpreting the Results:

  • Successful Validation: A significant reduction in both IL-1β and TNF-α by ABA-d, with potency comparable to MCC950, would validate the in vitro findings. This indicates the compound is bioavailable and effectively engages its target in vivo.

  • Partial Validation: If ABA-d reduces IL-1β but has a lesser effect on TNF-α, it may suggest high specificity for the NLRP3 pathway. Since TNF-α can be regulated by NLRP3-independent pathways, this result would still be considered positive.

  • Negative Result: A lack of significant reduction in cytokine levels could indicate poor pharmacokinetics (e.g., rapid metabolism, low bioavailability) or potential off-target effects that interfere with its primary mechanism. This would necessitate further pharmacokinetic and pharmacodynamic (PK/PD) studies.

Conclusion & Future Directions

The transition from in vitro promise to in vivo proof-of-concept is a defining moment in drug development. By employing a rigorous, comparative approach using a well-validated animal model and a known benchmark compound, researchers can generate the high-quality, interpretable data needed to justify further investment.

Should ABA-d prove successful in this acute systemic inflammation model, the logical next steps would involve:

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of ABA-d.

  • Dose-Response Studies: To establish a therapeutic window and optimal dosing regimen.

  • Chronic Disease Models: Testing ABA-d in more complex, disease-relevant models where the NLRP3 inflammasome is implicated, such as models of osteoarthritis, neuroinflammation, or metabolic disease[7][8][18].

This structured validation pathway ensures that resources are directed toward compounds with the highest probability of translational success, ultimately accelerating the development of novel anti-inflammatory therapeutics.

References

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid structure-activity relationship analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of sesquiterpenoid compounds exemplified by the natural plant hormone (+)-abscisic acid (ABA). The specific molecule "(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid," a semiterpenoid isolated from Sedum sarmentosum, belongs to this family.[1][2][] Due to the extensive body of research on ABA, this guide will leverage it as the archetypal structure to dissect the key molecular features governing biological activity. Understanding these relationships is paramount for the rational design of novel agonists or antagonists with improved stability, selectivity, and efficacy for applications in agriculture and medicine.

Introduction to Abscisic Acid and its Analogs

Abscisic acid (ABA) is a pivotal plant hormone that regulates crucial aspects of plant growth, development, and response to environmental stressors.[4][5][6] It plays a central role in seed dormancy, stomatal closure to prevent water loss, and adaptation to conditions like drought and high salinity.[4][6] Its discovery stemmed from observations of "dormin" and "abscisin II," compounds that induced dormancy and promoted abscission, respectively, which were later identified as the same molecule.[7][8][9]

The biological activity of ABA is intrinsically linked to its specific three-dimensional structure. Any deviation from the natural configuration can lead to a significant loss of function.[10][11] This guide will systematically explore the key functional regions of the ABA scaffold, providing a comparative analysis of how structural modifications impact biological outcomes, supported by experimental data from seminal studies.

The Core Pharmacophore: A Positional Breakdown

The quintessential structure for ABA-like activity consists of a cyclohexenone ring connected to a dienoic acid side chain. We will dissect the SAR of this scaffold by examining four critical regions, using the standard numbering for ABA.

  • The Carboxylic Acid Side Chain (C1-C5): The C1 carboxyl group is fundamental for activity. Esterification or reduction to an aldehyde or alcohol generally diminishes potency, although esters may exhibit some activity, potentially acting as pro-hormones.[10][11] Furthermore, the geometry of the side chain's double bonds is critical; the natural (2Z, 4E) configuration is required for optimal activity.

  • The C1' Chiral Center and Hydroxyl Group: The stereochemistry at the C1' position, which bears a hydroxyl group, is arguably the most critical determinant of activity. The naturally occurring (S)-enantiomer is significantly more active than its unnatural (R)-counterpart.[10][11] This highlights a highly specific stereochemical requirement for receptor binding. Removal or modification of this hydroxyl group drastically reduces or abolishes activity.

  • The C4' Ketone: The presence of the 4'-keto group on the cyclohexenone ring is another key feature for high biological activity. Its reduction to a hydroxyl group or complete removal leads to a substantial decrease in potency.[10][11]

  • The Cyclohexenone Ring: The integrity of the ring, including the double bond at C2' and the gem-dimethyl groups at C6', is important. Saturation of the C2'-C3' double bond to form a cyclohexanone analog reduces activity.[10][11][12] Modifications to the 8' and 9' methyl groups have also been explored to increase metabolic stability, as these positions are primary sites of inactivating hydroxylation in plants.[4][5]

The following diagram illustrates the key SAR takeaways for the ABA scaffold.

SAR_Summary cluster_Molecule Abscisic Acid (ABA) Scaffold cluster_SAR Structure-Activity Relationship Insights ABA_structure C1 C1 Carboxyl Group: - Essential for activity. - Esters/alcohols are less active. C1->ABA_structure Side Chain SideChain Side Chain Geometry: - (2Z, 4E) configuration is optimal. SideChain->ABA_structure C1_Stereo C1' Stereocenter: - (S)-configuration is critical. - (R)-enantiomer is much less active. C1_Stereo->ABA_structure Chiral Center C4_Keto C4' Ketone: - Important for high activity. C4_Keto->ABA_structure Ring Ring Cyclohexenone Ring: - C2' double bond enhances activity. - 8'/9' methyls are sites of metabolism. Ring->ABA_structure

Caption: Key structure-activity relationship points on the Abscisic Acid molecule.

Comparative Biological Activity of ABA Analogs

To quantify the impact of these structural changes, the following table summarizes the biological activity of key ABA analogs in a representative bioassay: the induction of freezing tolerance in bromegrass cell cultures. Activity is expressed relative to naturally occurring (+)-ABA.

Compound/AnalogStructural ModificationRelative Activity (%)Reference
(+)-Abscisic Acid (S)-enantiomer, (2Z, 4E)-side chain (Reference) 100 [11]
(-)-Abscisic Acid(R)-enantiomer< 10[13]
ABA Methyl EsterC1 carboxyl group converted to methyl ester~50-80[10][11]
ABA AldehydeC1 carboxyl group reduced to aldehyde< 20[10][11]
2-trans-ABA(2E, 4E)-side chain geometry< 10[10][11]
Dihydro-ABAC2'-C3' ring double bond is saturated~20-40[10][11]

Data are synthesized from referenced studies and represent general trends. Exact relative activities can vary between different bioassays.

Experimental Methodologies

This protocol describes a straightforward esterification of the carboxylic acid moiety of ABA, a common modification in SAR studies.

Objective: To convert the C1 carboxylic acid of ABA to a methyl ester to evaluate the importance of the free acid.

Materials:

  • (+)-Abscisic Acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated) or Diazomethane solution

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Rotary evaporator, glassware, magnetic stirrer

Step-by-Step Procedure (Acid-Catalyzed):

  • Dissolution: Dissolve 100 mg of (+)-ABA in 10 mL of anhydrous methanol in a round-bottom flask.

  • Catalysis: Carefully add 2-3 drops of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Reflux the mixture gently for 4 hours or stir at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and slowly add saturated sodium bicarbonate solution to neutralize the acid until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with 15 mL portions of dichloromethane.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product via column chromatography (silica gel) to yield pure ABA methyl ester.

  • Characterization: Confirm the structure of the product using NMR and Mass Spectrometry.

This bioassay is a classic method to determine the physiological activity of ABA and its analogs by measuring their effect on the stomatal apertures of plant leaves.[6]

Objective: To quantify the biological activity of an ABA analog by its ability to induce stomatal closure in epidermal peels.

Materials:

  • Vicia faba (fava bean) or Commelina communis plants, well-watered and grown under controlled conditions.

  • Test compounds (e.g., (+)-ABA as positive control, ABA analog) dissolved in a buffer solution.

  • Microscope slides, coverslips, and a light microscope with an imaging system.

  • Incubation buffer (e.g., 10 mM MES-KCl, pH 6.15).

Step-by-Step Procedure:

  • Plant Preparation: Use leaves from 3-4 week old plants. Keep plants in the dark for 2-3 hours before the experiment to ensure stomata are closed.

  • Induce Opening: Expose the plants to light for at least 2 hours to induce maximal stomatal opening.

  • Epidermal Peel: Carefully peel a small section of the abaxial (lower) epidermis from a leaf blade and immediately float it in the incubation buffer.

  • Treatment: Transfer the epidermal peels to petri dishes containing the incubation buffer with the desired concentration of the test compound (e.g., 10 µM ABA analog) or a control solution (buffer only).

  • Incubation: Incubate the peels under light at 25°C for 2.5 hours.

  • Microscopy: Mount the peels on a microscope slide in their respective treatment solutions.

  • Data Acquisition: Capture images of at least 20-30 stomata per peel. Measure the width of the stomatal aperture using image analysis software.

  • Analysis: Calculate the average stomatal aperture for each treatment. Compare the aperture reduction caused by the analog to that of the positive control ((+)-ABA) to determine its relative activity.

The workflow for this bioassay is depicted in the diagram below.

Stomatal_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Data Analysis start Select well-watered Vicia faba plant induce_opening Expose to light (2 hrs) to open stomata start->induce_opening peel Prepare abaxial epidermal peels induce_opening->peel control Control: Incubation Buffer peel->control test Test Compound: Analog + Buffer peel->test positive Positive Control: (+)-ABA + Buffer peel->positive incubate Incubate under light (2.5 hrs, 25°C) control->incubate test->incubate positive->incubate microscopy Mount peels and capture images incubate->microscopy measure Measure stomatal aperture width microscopy->measure compare Calculate average aperture and compare treatments measure->compare end Determine Relative Activity compare->end

Caption: Workflow for a quantitative stomatal closure bioassay.

Conclusion and Future Directions

The structure-activity relationship of abscisic acid is well-defined, characterized by stringent stereochemical and functional group requirements. The essential pharmacophore consists of a C1 carboxylic acid, a (2Z, 4E)-dienoic acid side chain, an (S)-hydroxyl group at C1', and a 4'-keto group on the cyclohexenone ring. Any deviation from this structural blueprint typically results in reduced biological activity.

This knowledge provides a powerful framework for designing next-generation ABA analogs. Future research will likely focus on developing compounds with enhanced metabolic stability by modifying the 8' and 9' positions, or creating highly selective agonists and antagonists for specific ABA receptors (e.g., the PYR/PYL/RCAR family).[4][14] Such molecules hold immense promise for agricultural applications, such as improving crop drought tolerance, and for potential therapeutic uses in human health, leveraging the discovery of ABA receptors in mammals.[15]

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Phaseic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key ABA Metabolite

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid, known more commonly as Phaseic Acid (PA), is a principal oxidative metabolite of the phytohormone abscisic acid (ABA). Its quantification is pivotal for researchers in plant physiology, agricultural science, and environmental stress response studies. Accurate measurement of PA levels provides critical insights into ABA catabolism and hormone homeostasis under various biotic and abiotic stress conditions. However, the inherent complexity of plant matrices, which are rich in interfering compounds, and the typically low concentrations of phytohormones present a significant analytical challenge.[1]

To ensure data integrity and comparability across different studies or laboratories, a robust cross-validation of analytical methods is not merely a recommendation but a scientific necessity.[2] This guide provides an in-depth comparison of the predominant analytical techniques for phaseic acid quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis based on internationally recognized validation parameters, primarily guided by the principles outlined in the ICH Q2(R1) guideline.[3][4][5]

Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation & Rationale

HPLC-UV is often the first-line analytical approach due to its accessibility, robustness, and cost-effectiveness. The technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[6] For phaseic acid, a reversed-phase method is standard. Detection relies on the chromophore within the PA molecule—specifically the α,β-unsaturated ketone—which absorbs UV light at a characteristic wavelength, typically around 254-270 nm.[7] While less sensitive and specific than mass spectrometric methods, HPLC-UV is highly suitable for analyzing samples where PA concentrations are relatively high or when the sample matrix is comparatively simple.[8][9]

Experimental Workflow & Protocol

The following represents a generalized, yet robust, starting point for method development.

  • Sample Preparation:

    • Homogenize 100-500 mg of plant tissue in 80% methanol containing an antioxidant like butylated hydroxytoluene (BHT).

    • Centrifuge to pellet debris.

    • Collect the supernatant and concentrate it under vacuum.

    • Re-dissolve the extract in the initial mobile phase.

    • Filter through a 0.22 µm syringe filter prior to injection. For complex matrices, a Solid-Phase Extraction (SPE) clean-up step using a C18 cartridge is highly recommended to remove interfering compounds.[10]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acidified water (e.g., 0.1% acetic or formic acid) and an organic solvent like methanol or acetonitrile is typical for separating organic acids.[6][11]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C to ensure reproducible retention times.[10]

    • Detection: UV detector set to the absorbance maximum of phaseic acid (approx. 265 nm).

Workflow Diagram: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV System Tissue Plant Tissue Extract Homogenize & Extract Tissue->Extract Clean SPE Cleanup Extract->Clean Inject Filter & Inject Clean->Inject Pump HPLC Pump (Mobile Phase) Inject->Pump Sample Introduction Column C18 Column Pump->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data

Caption: General workflow for Phaseic Acid analysis using HPLC-UV.

Pillar 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of Operation & Rationale

LC-MS/MS is the gold standard for phytohormone analysis due to its unparalleled sensitivity and specificity.[12][13] After chromatographic separation via LC, the analyte is ionized (typically via Electrospray Ionization, ESI, in negative mode for acidic compounds like PA). The mass spectrometer then isolates the parent ion (precursor ion) of PA based on its mass-to-charge ratio (m/z). This precursor ion is fragmented, and specific fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor and product ion m/z), drastically reducing matrix interference and allowing for confident quantification at very low levels (pg/mL).[14][15]

Experimental Workflow & Protocol

  • Sample Preparation: The extraction procedure is similar to that for HPLC-UV, but the inclusion of a deuterated internal standard (e.g., d6-ABA, as a structural analog if d-PA is unavailable) is crucial. The internal standard is added at the very beginning of the extraction to account for analyte loss during sample preparation and to correct for matrix effects (ion suppression or enhancement).[13]

  • LC Conditions: Similar to HPLC, but often employs UHPLC (Ultra-High-Performance Liquid Chromatography) with smaller particle size columns (e.g., <2 µm) for faster analysis and better resolution.

  • MS/MS Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transitions: This is compound-specific and must be determined by infusing a pure standard. For Phaseic Acid (MW ~280.3 g/mol ), a hypothetical transition might be:

      • Precursor Ion (Q1): m/z 279.1 [M-H]⁻

      • Product Ion (Q3): m/z 139.1 (This would need empirical determination)

    • Instrument Parameters: Dwell time, collision energy, and cone voltage must be optimized for maximum signal intensity.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS System Tissue Plant Tissue + Internal Std. Extract Extraction Tissue->Extract Clean SPE Cleanup Extract->Clean Inject Inject Clean->Inject LC UHPLC Separation Inject->LC Sample Introduction ESI ESI Source (Ionization) LC->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 MS_Detect MS Detector Q3->MS_Detect GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System Extract Cleaned Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatize (e.g., Silylation) Dry->Deriv Inject Inject Deriv->Inject Inlet GC Inlet (Vaporization) Inject->Inlet Sample Introduction GC_Col GC Column (Separation) Inlet->GC_Col Ion_Source Ion Source (EI) GC_Col->Ion_Source Analyzer Mass Analyzer Ion_Source->Analyzer MS_Detect MS Detector Analyzer->MS_Detect

References

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid comparing efficacy in different cancer types

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Abscisic acid (ABA), a crucial phytohormone regulating plant stress responses, has garnered significant attention for its potential as a multipotent signaling molecule in mammalian cells, including those of cancerous origin. Emerging evidence indicates that ABA can exert cytostatic and cytotoxic effects on various cancer types, yet its efficacy is notably heterogeneous. This guide provides a comparative analysis of ABA's anti-neoplastic activity across different cancer models, delving into the mechanistic underpinnings of its variable efficacy. We synthesize preclinical data, compare its performance with relevant alternatives, and provide detailed experimental protocols to enable researchers to validate and build upon these findings.

Introduction to Abscisic Acid as a Potential Anti-Cancer Agent

Abscisic acid (ABA) is a sesquiterpenoid hormone best known for its role in plants, where it governs processes like seed dormancy and responses to environmental stress. Intriguingly, ABA is also endogenously produced in mammals and can modulate a range of physiological functions, including immune responses and glucose metabolism. Its anti-cancer potential stems from its ability to interact with specific cellular targets, such as the lanthionine synthetase C-like 2 (LANCL2) receptor, which can trigger downstream signaling cascades that impede cancer cell proliferation and survival. Studies have demonstrated that ABA can induce apoptosis, cell cycle arrest, and differentiation in various cancer cell lines, making it a compound of interest for novel therapeutic strategies.

The primary mechanism of action involves ABA binding to LANCL2, which in turn activates a signaling pathway that increases the expression of peroxisome proliferator-activated receptor gamma (PPAR-γ). Activated PPAR-γ then influences the transcription of genes involved in cell cycle control and apoptosis. However, the expression levels of LANCL2 and the integrity of the downstream PPAR-γ pathway can vary significantly among different cancer types, providing a rationale for the observed differences in efficacy.

ABA_Signaling_Pathway ABA Abscisic Acid (ABA) LANCL2 LANCL2 Receptor ABA->LANCL2 Binds to PPARg PPAR-γ Activation LANCL2->PPARg Activates p38MAPK p38 MAPK Activation PPARg->p38MAPK Induces Gene_Expression Target Gene Transcription PPARg->Gene_Expression Promotes Dormancy Tumor Dormancy p38MAPK->Dormancy Cell_Cycle_Arrest Cell Cycle Arrest (p21, p27 ↑) Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest->Dormancy

Caption: ABA signaling cascade in cancer cells.

Comparative Efficacy of ABA in Preclinical Cancer Models

The anti-tumor effects of ABA have been documented across a range of cancer types, but with varying degrees of success. This section compares the efficacy of ABA in several key cancer models, highlighting the differential responses.

Prostate Cancer

Prostate cancer (PCa) represents one of the most promising areas for ABA's application. Studies have shown that ABA can induce a state of dormancy in PCa cells, which is particularly relevant for managing metastasis.[1][2] In PCa cell lines, ABA signaling through LANCL2 and PPAR-γ leads to the upregulation of cell cycle inhibitors like p21 and p27, effectively halting proliferation without causing significant toxicity.[1][2][3] This dormancy-inducing effect is significant because it suggests a potential strategy to manage disseminated tumor cells that often lead to lethal bone metastases years after primary treatment.[1]

  • Key Findings: ABA inhibits viability, migration, and invasion of PCa cells and induces cell cycle arrest in the G0 phase. It also suppresses mTOR/p70S6K signaling, a key pathway in cell growth and proliferation.[4]

  • Mechanism of Action: The effects are mediated by the LANCL2/PPAR-γ axis, leading to the activation of p38 MAPK and increased expression of dormancy-associated genes.[1][2]

Glioblastoma

In glioblastoma, a highly aggressive brain tumor, ABA has been shown to induce autophagic cell death.[5] This is a crucial finding, as glioblastoma cells are notoriously resistant to apoptosis. The mechanism in glioblastoma appears to be distinct from that in prostate cancer, primarily involving the MAPK/JNK signaling pathway rather than the PI3K/AKT/mTOR axis.[5] This suggests that ABA's mechanism of action can be context-dependent, adapting to the specific molecular landscape of the cancer type.

  • Key Findings: ABA treatment leads to the formation of autophagosomes and inhibits glioma growth in both cell culture and animal models.[5]

  • Mechanism of Action: ABA-induced autophagy is mediated by the MAPK/JNK signaling pathway.[5]

Other Cancer Types

Research has also explored ABA's effects on other cancers, including breast cancer, colon cancer, and leukemia, though data is more limited. Early studies indicated that ABA could reduce cell proliferation, alter the cell cycle, and induce apoptosis in HeLa (cervical cancer), DU145 (prostate cancer), HCT116 (colon cancer), and K562 (leukemia) cell lines.[6] Additionally, ABA has demonstrated anti-angiogenic properties, which are broadly applicable to solid tumors that rely on new blood vessel formation for growth.[4][7][8] It can inhibit the migration and growth of endothelial cells, a critical step in angiogenesis.[8]

Summary of In Vitro Efficacy

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of ABA and its general effects on various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Cancer TypeCell Line(s)Reported IC50 (µM)Primary EffectReference
Prostate Cancer PC3, LNCaPNot specifiedDormancy, Cell Cycle Arrest
Glioblastoma U87, U251~50-100Autophagy, Apoptosis[5]
Cervical Cancer HeLaNot specifiedApoptosis, Proliferation Reduction[6]
Colon Cancer HCT116Not specifiedApoptosis, Proliferation Reduction[6]
Leukemia K562Not specifiedApoptosis, Proliferation Reduction[6]
Angiogenesis Model HUVEC~28 (7.5 µg/ml)Inhibition of Tube Formation[4]

Note: IC50 values for ABA are not as widely reported in a comparative context as for traditional chemotherapeutics. The data is synthesized from descriptions of effective concentrations in the cited literature.

Comparison with Alternative Compounds

ABA's unique mechanism of action, particularly its ability to induce dormancy, sets it apart from conventional cytotoxic agents. A comparison with other compounds targeting similar pathways is warranted.

PPAR-γ Agonists (e.g., Thiazolidinediones)

Thiazolidinediones (TZDs) like rosiglitazone and pioglitazone are well-known PPAR-γ agonists used primarily for type 2 diabetes. They have also been investigated for their anti-cancer properties, which, similar to ABA, involve inducing cell cycle arrest and apoptosis.

  • Similarities: Both ABA and TZDs activate PPAR-γ, leading to anti-proliferative effects.

  • Differences: ABA activates PPAR-γ through an alternative, ligand-binding domain-independent mechanism that is dependent on LANCL2.[9] This may result in a different downstream signaling profile and potentially a better side-effect profile compared to direct PPAR-γ agonists. TZDs have been associated with adverse effects like fluid retention and bone fractures, which have not been reported for ABA in preclinical models.

Autophagy Inducers (e.g., Rapamycin)

For cancers like glioblastoma where ABA induces autophagy, it can be compared to mTOR inhibitors like rapamycin.

  • Similarities: Both can induce autophagic cell death in cancer cells.

  • Differences: ABA's effect in glioblastoma is mediated by the MAPK/JNK pathway, whereas rapamycin directly inhibits the mTOR pathway.[5] This mechanistic divergence could be exploited in combination therapies to overcome resistance.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed protocols for key experiments.

Protocol: Cell Viability and IC50 Determination using MTT Assay

This protocol is fundamental for assessing the cytotoxic or cytostatic effects of ABA on a panel of cancer cell lines.

MTT_Assay_Workflow Start 1. Seed Cells (96-well plate) Incubate1 2. Incubate (24h) Start->Incubate1 Treat 3. Add ABA (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (48-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent (10 µL/well) Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Add_MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze

Caption: Workflow for determining IC50 using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of ABA in complete culture medium. Remove the old medium from the wells and add 100 µL of the ABA-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of ABA concentration and use non-linear regression to determine the IC50 value.

Protocol: Western Blot for Signaling Pathway Analysis

This protocol is used to verify the mechanism of action, such as the activation of PPAR-γ or p38 MAPK.

Methodology:

  • Protein Extraction: Treat cells with ABA for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies (e.g., anti-PPAR-γ, anti-phospho-p38, anti-p21) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

Abscisic acid demonstrates significant, albeit variable, anti-cancer efficacy across different tumor types. Its most compelling activity is the induction of dormancy in prostate cancer cells, a mechanism that is highly distinct from traditional chemotherapy. In other cancers, such as glioblastoma, it promotes autophagic cell death, highlighting its mechanistic versatility. The differential efficacy appears to be linked to the specific molecular wiring of each cancer type, including the expression of the LANCL2 receptor and the functionality of downstream pathways like PPAR-γ and MAPK/JNK.

Future research should focus on:

  • Biomarker Identification: Identifying predictive biomarkers (e.g., LANCL2 expression levels) to select patients most likely to respond to ABA therapy.

  • Combination Therapies: Exploring synergistic combinations of ABA with conventional chemotherapy or other targeted agents. For instance, combining ABA's dormancy-inducing effect with a cytotoxic drug could be a powerful strategy to eliminate both quiescent and proliferating cancer cells.

  • In Vivo Studies: Expanding in vivo studies across a wider range of cancer models to validate the preclinical findings and assess pharmacokinetics and safety.

As a naturally occurring compound with a favorable safety profile in initial studies, ABA holds promise as a novel agent in the oncologist's armamentarium, particularly for managing metastatic disease through the unique mechanism of dormancy induction.

References

Comparative Guide to the Synergistic Effects of Apocarotenoids: A Focus on Abscisic Acid as a Structural Analog for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Editorial Note and Guide Objective

This guide addresses the synergistic effects of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid , a semiterpenoid isolated from Sedum sarmentosum[1][]. Initial literature analysis reveals a scarcity of published data specifically investigating the synergistic interactions of this compound. However, its chemical structure is closely related to the well-characterized phytohormone Abscisic Acid (ABA) , which shares the core trimethyl-cyclohexenone ring structure.

Given this structural analogy, this guide will focus on the experimentally verified synergistic effects of ABA. The objective is to provide researchers, scientists, and drug development professionals with a robust framework of testable hypotheses and validated experimental protocols that can be applied to investigate the potential synergistic activities of this compound and other related apocarotenoids. The data and methodologies presented herein for ABA serve as a scientifically-grounded proxy to inform and accelerate future research into this promising, yet understudied, compound class.

Introduction to Pharmacological Synergy

Pharmacological synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This phenomenon is a cornerstone of combination therapy, aiming to enhance therapeutic efficacy, overcome drug resistance, reduce dosages, and minimize toxicity. The concept is often quantified using the Combination Index (CI) method developed by Chou and Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Abscisic acid (ABA), a plant hormone also found to be endogenously produced in mammals, has garnered significant interest for its diverse biological activities, including anti-inflammatory, neuroprotective, and anti-cancer properties[3][4][5]. Its ability to modulate multiple signaling pathways makes it a prime candidate for synergistic combination therapies.

Synergistic Anti-Cancer Effects: ABA and Chemotherapeutics

A significant challenge in cancer therapy is acquired drug resistance. Combination therapies that resensitize resistant cells to standard chemotherapeutic agents are of high clinical value. Studies have demonstrated that ABA can act synergistically with conventional chemotherapy drugs like docetaxel, particularly in drug-resistant cancer models.

2.1 Case Study: ABA Enhances Docetaxel-Induced Apoptosis in Resistant Prostate Cancer

Research has shown that combining ABA with docetaxel significantly increases apoptosis in multidrug-resistant DU145 prostate cancer cells compared to docetaxel treatment alone[6]. This synergistic effect allows for the potentiation of the chemotherapeutic agent's efficacy, potentially overcoming resistance mechanisms.

Causality of Experimental Design: The choice of a drug-resistant cell line (DU145-DR) is critical to validate the clinical relevance of the synergy. By comparing the combination's effect on resistant cells to the effect of the single agents, researchers can definitively attribute the enhanced cell death to a synergistic interaction rather than a simple additive effect. The study established resistance by exposing cells to escalating drug concentrations, mimicking the clinical development of resistance[6].

Treatment Group (Resistant DU145 Cells)Apoptotic/Necrotic Cells (%)Fold Increase vs. Docetaxel AloneReference
Control (Untreated)~5%-[6]
Docetaxel Alone26%1.0x[6]
Docetaxel + ABA47%1.8x [6]

Table 1: Synergistic increase in apoptosis in docetaxel-resistant DU145 prostate cancer cells following co-treatment with Abscisic Acid (ABA). Data synthesized from findings reported in the Archives of Biological Sciences[6].

The synergistic effect is linked to ABA's ability to suppress heat shock proteins (HSPs), which are often overexpressed in resistant cancer cells and play a crucial role in cell survival and drug efflux. By downregulating HSPs, ABA compromises the cells' protective mechanisms, rendering them more susceptible to the cytotoxic effects of docetaxel. This leads to enhanced activation of the intrinsic apoptotic cascade.

Synergy_Apoptosis cluster_0 Cellular Environment Docetaxel Docetaxel Apoptosis Enhanced Apoptosis Docetaxel->Apoptosis Synergistic Induction Resistance Drug Resistance Mechanisms Docetaxel->Resistance Inhibited by ABA Abscisic Acid (ABA) HSP Heat Shock Proteins (e.g., HSP27, HSP70) ABA->HSP Suppresses ABA->Apoptosis Synergistic Induction HSP->Resistance Promotes Resistance->Apoptosis Blocks

Figure 1: Proposed mechanism of synergy between ABA and Docetaxel.

2.2 Experimental Protocol: Determining Synergy via Cell Viability and Apoptosis Assay

This protocol provides a self-validating system to assess the synergistic effects of a test compound (e.g., ABA) and a chemotherapeutic agent (e.g., docetaxel).

Objective: To quantify the synergy between Compound A and Compound B on a cancer cell line.

Methodology:

  • Cell Culture: Culture the target cancer cell line (e.g., DU145) in appropriate media until 80% confluency.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Single-Agent Dose-Response:

    • Prepare serial dilutions of Compound A and Compound B individually.

    • Treat cells with each compound across a wide concentration range (e.g., 8-10 concentrations).

    • Include a "vehicle only" control group.

    • Incubate for 48-72 hours.

  • Combination Treatment (Checkerboard Assay):

    • Prepare a matrix of concentrations. For example, use 5 concentrations of Compound A combined with 5 concentrations of Compound B (25 combinations total), centered around their individual IC50 values.

    • Treat cells with the combinations and incubate for the same duration.

  • Viability Assessment (MTT or CellTiter-Glo® Assay):

    • After incubation, add the viability reagent according to the manufacturer's instructions.

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis and Synergy Calculation:

    • Calculate the percentage of cell viability relative to the vehicle control for all treatments.

    • Determine the IC50 (concentration that inhibits 50% of cell growth) for each single agent.

    • Use software like CompuSyn to automatically calculate the Combination Index (CI) for each combination point. The software implements the Chou-Talalay method.

    • Interpretation: CI < 0.9 indicates synergy; CI between 0.9-1.1 indicates an additive effect; CI > 1.1 indicates antagonism.

  • Validation with Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Select the most synergistic combination dose identified in the viability assay.

    • Treat cells in 6-well plates with the single agents and the combination dose.

    • After 24-48 hours, harvest the cells, stain with Annexin V-FITC and Propidium Iodide (PI), and analyze by flow cytometry.

    • Self-Validation Control: The percentage of apoptotic cells (Annexin V positive) in the combination group should be significantly higher than the sum of the percentages from the single-agent groups.

Synergistic Anti-Angiogenic Effects: ABA and Corticosteroids

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and inflammation. Inhibiting angiogenesis is a key therapeutic strategy. ABA has been shown to possess anti-angiogenic properties and exhibits synergy when combined with corticosteroids like prednisolone.

3.1 Case Study: ABA and Prednisolone Synergistically Inhibit Blood Vessel Growth

An ex vivo study using the rat aortic ring assay demonstrated that ABA inhibits blood vessel formation in a dose-dependent manner. When combined with prednisolone, a known angiostatic agent, the inhibitory effect was significantly enhanced, indicating a synergistic interaction[7].

Causality of Experimental Design: The rat aortic ring assay is a robust ex vivo model that preserves the three-dimensional tissue architecture and cellular heterogeneity of a blood vessel, providing a more physiologically relevant environment than simple endothelial cell cultures. Using a known inhibitor (prednisolone) as a combination partner and a positive control allows for the validation of the assay's sensitivity and provides a benchmark against which the synergistic effect can be measured.

Treatment GroupIC50 (µg/mL)Angiogenesis Inhibition at 0.5 µg/mL (%)Reference
Abscisic Acid (ABA)7.5Significant Inhibition[7]
Prednisolone-Significant Inhibition[7]
ABA + Prednisolone < 7.5 Synergistic Inhibition [7]

Table 2: Anti-angiogenic activity of ABA alone and in combination with Prednisolone. The combination showed a synergistic effect, implying a lower concentration of each is needed to achieve a potent inhibitory effect[7].

Workflow_Angiogenesis cluster_workflow Rat Aortic Ring Assay Workflow A 1. Aortic Ring Explantation B 2. Embedding in Collagen Matrix A->B C 3. Treatment Application (ABA, Prednisolone, Combo) B->C D 4. Incubation (5-7 Days) C->D E 5. Imaging & Quantification (Microvessel Outgrowth) D->E F 6. Data Analysis (Inhibition %) E->F

Figure 2: Workflow for the ex vivo Rat Aortic Ring Angiogenesis Assay.

3.2 Experimental Protocol: Ex Vivo Rat Aortic Ring Assay

Objective: To assess the synergistic anti-angiogenic effects of two compounds.

Methodology:

  • Aorta Excision: Humanely euthanize a rat and aseptically dissect the thoracic aorta. Place it in sterile, ice-cold serum-free medium.

  • Ring Preparation: Remove fibro-adipose tissue from the aorta. Cut the aorta into 1 mm thick cross-sections (rings).

  • Matrix Embedding:

    • Place 50 µL of collagen gel solution (or Matrigel®) into each well of a 48-well plate and allow it to solidify at 37°C.

    • Place one aortic ring onto the surface of the gel in each well.

    • Overlay with another 50 µL of collagen gel solution to fully embed the ring. Allow to solidify.

  • Treatment:

    • Add 300 µL of complete culture medium to each well.

    • Add the test compounds (Compound A, Compound B, and A+B combination) at desired final concentrations.

    • Controls: Include a vehicle control (negative control) and a known angiogenesis inhibitor like suramin (positive control).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.

  • Quantification:

    • On the final day, photograph each ring under an inverted microscope.

    • Quantify the extent of microvessel outgrowth from the primary ring. This can be done by measuring the area of outgrowth or counting the number of vessel sprouts using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of inhibition for each treatment group relative to the vehicle control.

    • % Inhibition = [1 - (Outgrowth_Treated / Outgrowth_Vehicle)] * 100

    • Trustworthiness Check: The positive control (suramin) must show significant inhibition for the assay to be considered valid. The synergistic effect is confirmed if the inhibition from the combination treatment is significantly greater than the inhibition from either single agent at the same concentration.

Conclusion and Future Directions

The phytohormone Abscisic Acid (ABA) demonstrates clear synergistic potential in both oncology and anti-inflammatory applications, enhancing the efficacy of standard therapeutics like docetaxel and prednisolone[6][7]. The mechanisms appear to involve the modulation of cellular stress responses and the inhibition of pathological angiogenesis.

While direct experimental data for This compound remains to be generated, its striking structural similarity to ABA provides a strong rationale for investigating its potential in similar combination therapies. Researchers are encouraged to employ the detailed protocols within this guide—such as the checkerboard viability assay and the aortic ring assay—to systematically evaluate its synergistic capabilities. Future work should focus on elucidating the specific molecular targets of this novel compound and exploring its synergistic interactions with a broader range of therapeutic agents.

References

A Comparative Guide for the Independent Validation of Bioactivity for (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The phytohormone abscisic acid (ABA) and its metabolites are central to regulating plant development and responses to environmental stress.[1][2] (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid is a natural compound isolated from Sedum sarmentosum that shares structural similarity with known ABA catabolites like phaseic acid (PA) and dihydrophaseic acid (DPA).[3][4][] The bioactivity of such analogs is not always predictable, as minor structural changes can significantly alter receptor binding and physiological response.[6] Furthermore, the credibility of any novel bioactivity claim rests on the independent replication of experimental findings.[7][8][9] This guide provides a comprehensive framework for researchers to independently validate the ABA-like activity of the title compound. We present a detailed protocol for a classic, physiologically relevant bioassay—stomatal aperture inhibition—and establish a robust comparison against a positive control ((+)-Abscisic Acid) and a less active catabolite (Dihydrophaseic Acid). This document is intended to equip researchers with the necessary tools to generate reproducible and verifiable data, a cornerstone of scientific integrity.

Compound Profiles and Rationale for Comparison

To rigorously assess the bioactivity of the test compound, it is essential to compare it against well-defined standards. This approach allows for the contextualization of its effects and validation of the assay's performance.

  • Test Article: this compound

    • Structure: A sesquiterpenoid compound structurally related to the catabolic products of Abscisic Acid.

    • Hypothesis: Based on its structural similarity to phaseic acid, a known bioactive ABA catabolite, the test article is hypothesized to possess ABA-like activity, such as the ability to induce stomatal closure.[10][11][12][13] The presence of the hydroxyl group and the specific stereochemistry are critical features whose impact on bioactivity requires empirical validation.

  • Positive Control: (+)-Abscisic Acid (ABA)

    • CAS: 21293-29-8

    • Rationale: As the principal plant hormone mediating stomatal closure and numerous stress responses, (+)-ABA is the gold standard for this bioassay.[1][14][15] Its inclusion is critical to confirm that the biological system (i.e., the plant epidermal peels) is responsive and the assay is performing as expected. A potent dose-response to ABA validates any results obtained for the test article.

  • Comparative Control: Dihydrophaseic Acid (DPA)

    • CAS: 41743-30-6

Experimental Design: Stomatal Aperture Inhibition Assay

The regulation of stomatal aperture is a fundamental physiological process directly controlled by ABA, making it an ideal and highly relevant bioassay.[2] Guard cells surrounding the stomatal pore integrate ABA signals to modulate their turgor pressure, leading to pore closure and reduced water loss.[16] This assay is quantitative, reproducible, and directly visualizes a key physiological outcome of ABA signaling.

Experimental Workflow

The overall workflow is designed to ensure robust and reproducible measurements. It begins with the preparation of viable plant tissue, followed by a pre-treatment to ensure stomata are fully open, treatment with the test compounds, and finally, microscopic analysis and quantification.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bioassay cluster_analysis Phase 3: Analysis plant Grow Arabidopsis thaliana (4-5 weeks) peel Prepare abaxial epidermal peels plant->peel open Incubate in Opening Buffer (2-3h, under light) to ensure max aperture peel->open treat Transfer peels to Treatment Solutions: - Vehicle Control (DMSO) - (+)-ABA (Positive Control) - DPA (Comparative Control) - Test Compound open->treat incubate Incubate for 2h (under light) treat->incubate image Mount peels on slide & capture images via microscopy incubate->image measure Measure stomatal aperture width (e.g., ImageJ software) image->measure data Compile data, calculate stats (Mean, SD, p-value) measure->data

Caption: Workflow for the stomatal aperture inhibition bioassay.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for Arabidopsis thaliana.[17][18][19]

3.1. Materials and Reagents

  • Arabidopsis thaliana plants (Col-0), 4-5 weeks old, well-watered.

  • Test Compound, (+)-Abscisic Acid, Dihydrophaseic Acid.

  • Dimethyl sulfoxide (DMSO, sterile).

  • Stomatal Opening Buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 100 µM CaCl2).[20]

  • Microscope slides and coverslips.

  • Fine-tipped forceps (tweezers).

  • Petri dishes (60 mm).

  • Light microscope with imaging capabilities (e.g., 40x objective).

  • Image analysis software (e.g., ImageJ).

3.2. Preparation of Stock Solutions

  • Prepare 10 mM stock solutions of the Test Compound, (+)-ABA, and DPA in 100% DMSO.

  • Store stocks at -20°C in small aliquots to avoid freeze-thaw cycles.

  • Rationale: DMSO is used to solubilize these hydrophobic compounds. Preparing concentrated stocks allows for minimal final solvent concentration in the assay, reducing potential artifacts. The final DMSO concentration in all treatments, including the vehicle control, must be identical (e.g., 0.1%).

3.3. Stomatal Opening Pre-treatment

  • Select healthy, fully expanded rosette leaves from 4-5 week-old plants. Conduct all experiments starting at the same time of day to minimize circadian effects.[18]

  • Using forceps, carefully peel a small section of the abaxial (lower) epidermis. This layer is rich in stomata.

  • Immediately float the epidermal peels, cuticle-side up, in a petri dish containing 10 mL of Stomatal Opening Buffer.

  • Incubate the peels under a light source (~120 µmol m⁻² s⁻¹) for 2.5 to 3 hours at 22°C.

  • Causality: This pre-incubation step is critical. The light stimulus and the presence of K+ ions in the buffer actively promote stomatal opening, ensuring that the majority of stomata are fully open before the introduction of inhibitory compounds. This maximizes the dynamic range for observing closure.

3.4. Compound Treatment

  • Prepare fresh treatment solutions by diluting the 10 mM stock solutions into Stomatal Opening Buffer to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).

  • Prepare a "Vehicle Control" solution containing the same final concentration of DMSO (e.g., 0.1%) as the compound treatment solutions.

  • Carefully transfer the pre-treated epidermal peels from the opening buffer to the petri dishes containing the respective treatment solutions.

  • Incubate under the same light and temperature conditions for an additional 2 hours.

3.5. Microscopy and Data Quantification

  • After incubation, place a single epidermal peel on a microscope slide with a drop of its corresponding treatment solution and apply a coverslip.

  • Using a light microscope (40x objective), immediately capture clear images of at least 3-4 different fields of view per peel.

  • For each treatment condition, analyze a minimum of 60 individual stomatal apertures.[19]

  • Using ImageJ or similar software, measure the width of the stomatal pore (aperture).

  • Self-Validation: The stomata in the Vehicle Control should remain largely open. The stomata in the (+)-ABA treatment should show significant, dose-dependent closure. If these conditions are not met, the assay results are invalid.

Comparative Data Analysis and Interpretation

Treatment GroupConcentration (µM)Mean Stomatal Aperture (µm) ± SD (n=60)% Inhibition vs. Control
Vehicle Control 0.1% DMSO3.15 ± 0.450%
(+)-Abscisic Acid 11.89 ± 0.3140%
50.98 ± 0.2569%
100.41 ± 0.1587%
Dihydrophaseic Acid 13.05 ± 0.413%
52.91 ± 0.388%
102.77 ± 0.4012%
Test Compound 12.55 ± 0.3919%
51.51 ± 0.3352%
100.88 ± 0.2872%

Interpretation of Hypothetical Data:

  • The Vehicle Control establishes the baseline for fully open stomata.

  • (+)-ABA shows a strong, dose-dependent inhibition of opening, confirming assay validity.

  • DPA shows minimal activity even at the highest concentration, confirming the specificity of the response.

  • The Test Compound demonstrates significant, dose-dependent inhibitory activity. Its potency appears to be slightly lower than that of ABA (e.g., 10 µM Test Compound gives a response similar to 5 µM ABA) but substantially greater than DPA. This result would support the hypothesis that it is a bioactive ABA analog.

Mechanistic Context: The Core ABA Signaling Pathway

To understand how these compounds elicit a response, it is crucial to consider the established ABA signaling pathway in guard cells.[21] ABA binding to its receptors (PYR/PYL/RCAR) triggers a conformational change that allows them to inhibit Type 2C Protein Phosphatases (PP2Cs).[1][14] This inhibition relieves the suppression of SnRK2 kinases, which then become active and phosphorylate downstream targets, including ion channels, leading to ion efflux, loss of turgor, and stomatal closure.[21][22]

G cluster_inactive No ABA Present ABA ABA or Bioactive Analog Receptor PYR/PYL/RCAR Receptor ABA->Receptor PP2C PP2C Phosphatase (Active) Receptor->PP2C Binds & Inhibits SnRK2_inactive SnRK2 Kinase (Inactive) PP2C->SnRK2_inactive Dephosphorylates & Inactivates SnRK2_active SnRK2 Kinase (Active) SnRK2_inactive->SnRK2_active Autophosphorylation (Activation) Downstream Downstream Targets (e.g., Ion Channels) SnRK2_active->Downstream Phosphorylates Response Stomatal Closure Downstream->Response

Caption: Core ABA signaling cascade leading to stomatal closure.

The bioactivity of the test compound suggests it can effectively bind to the PYR/PYL/RCAR receptors, initiating this signaling cascade. Its lower potency compared to ABA could be due to differences in binding affinity or stability within the receptor's ligand-binding pocket.

References

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid benchmarking against industry standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid and its Benchmarking Against Abscisic Acid and Phaseic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Compound with Structural Homology to a Key Phytohormone

This compound is a hemiterpenoid that has been isolated from Sedum sarmentosum[1][]. Its chemical structure bears a notable resemblance to abscisic acid (ABA), a pivotal plant hormone that regulates numerous aspects of plant growth, development, and response to environmental stress[3][4][5][6]. This structural similarity suggests that the compound may possess biological activities analogous to ABA or its metabolites, making it a person of interest for applications in agriculture and pharmacology.

This guide will benchmark the potential of this compound by comparing it with ABA, the established industry standard for modulating plant stress responses, and phaseic acid (PA), a major and still bioactive catabolite of ABA[7][8].

The Industry Standard: Abscisic Acid (ABA) and its Primary Metabolite, Phaseic Acid (PA)

Abscisic acid is a sesquiterpenoid that plays a crucial role in a plant's life cycle, including seed dormancy, germination, and adaptation to environmental challenges such as drought and salinity[9]. Its effects are mediated through a well-characterized signaling pathway. Phaseic acid is a product of ABA oxidation and was once considered an inactive degradation product. However, recent studies have shown that PA can activate a subset of ABA receptors and may play a role in fine-tuning the plant's response to stress[7][10].

Comparative Biological Activities

The following table summarizes the known biological activities of ABA and PA, providing a baseline for evaluating novel compounds.

Biological ActivityAbscisic Acid (ABA)Phaseic Acid (PA)
Seed Germination Inhibition Potent inhibitor of seed germination.[11][12]Generally less active than ABA, but can still inhibit germination.
Stomatal Closure Strong inducer of stomatal closure to reduce water loss.[13]Can induce stomatal closure, but often with less potency and rapidity than ABA in several species.[13]
Gene Expression Regulation Induces the expression of a wide range of stress-responsive genes (e.g., RD29B, KIN1, RAB18).[14][15][16]Can modulate the expression of some ABA-responsive genes.
Drought Tolerance Significantly enhances plant tolerance to drought stress.[17]May contribute to drought resistance.[8]

Structural Comparison

A visual comparison of the chemical structures of the target compound, ABA, and PA highlights their similarities and differences. These structural nuances are critical in determining their interaction with cellular receptors and, consequently, their biological activity.

Caption: Chemical structures of the target compound, ABA, and PA.

Experimental Protocols for Benchmarking

To objectively assess the biological activity of this compound, a series of standardized bioassays should be performed. The following protocols are based on established methods using the model organism Arabidopsis thaliana.

Seed Germination Inhibition Assay

This assay quantifies the inhibitory effect of a compound on seed germination, a classic response to ABA.

Protocol:

  • Sterilization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% (v/v) ethanol for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes. Rinse the seeds five times with sterile distilled water.

  • Plating: Prepare germination medium consisting of 0.5x Murashige and Skoog (MS) medium, 0.8% (w/v) agar, and the desired concentrations of the test compound (e.g., 0, 0.5, 1, 5, 10 µM). Include ABA as a positive control and a solvent control (e.g., DMSO).

  • Sowing: Aseptically sow approximately 50-100 seeds per plate.

  • Stratification: Store the plates at 4°C in the dark for 3 days to synchronize germination.

  • Incubation: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.

  • Scoring: Score germination, defined as the emergence of the radicle, daily for 7 days. Calculate the germination percentage for each treatment.[18]

G start Start sterilize Sterilize Arabidopsis seeds start->sterilize prepare_media Prepare MS agar plates with test compounds and controls sterilize->prepare_media sow_seeds Sow seeds on plates prepare_media->sow_seeds stratify Stratify at 4°C in the dark for 3 days sow_seeds->stratify incubate Incubate in growth chamber (16h light/8h dark, 22°C) stratify->incubate score Score germination daily for 7 days incubate->score end End score->end

Caption: Workflow for the seed germination inhibition assay.

Stomatal Aperture Assay

This assay measures the effect of a compound on the opening and closing of stomata, which is crucial for regulating gas exchange and water loss.

Protocol:

  • Plant Material: Use well-watered 3-4 week old Arabidopsis thaliana plants.

  • Epidermal Peels: Carefully peel the abaxial epidermis from a mature leaf.

  • Pre-incubation: Float the epidermal peels in an opening buffer (10 mM MES-KOH, pH 6.15, 50 mM KCl, 10 µM CaCl2) under light for 2-3 hours to induce stomatal opening.

  • Treatment: Transfer the peels to the opening buffer containing the test compound at various concentrations (e.g., 0, 1, 10, 50 µM). Use ABA as a positive control. Incubate for 2 hours.

  • Imaging: Mount the epidermal peels on a microscope slide and observe under a light microscope. Capture images of at least 20 stomata per peel.

  • Measurement: Use image analysis software (e.g., ImageJ) to measure the width and length of the stomatal aperture. The stomatal aperture is typically expressed as the width-to-length ratio.[19]

G start Start peel Prepare epidermal peels from Arabidopsis leaves start->peel pre_incubate Pre-incubate in opening buffer under light for 2-3 hours peel->pre_incubate treat Transfer to buffer with test compounds and controls pre_incubate->treat incubate Incubate for 2 hours treat->incubate image Image stomata using a microscope incubate->image measure Measure stomatal aperture with ImageJ image->measure end End measure->end

Caption: Workflow for the stomatal aperture assay.

Quantitative Real-Time PCR (qRT-PCR) for ABA-Responsive Gene Expression

This assay determines if a compound can induce the expression of genes known to be regulated by ABA.

Protocol:

  • Plant Treatment: Grow Arabidopsis thaliana seedlings in liquid 0.5x MS medium for 7-10 days. Treat the seedlings with the test compound (e.g., 10 µM) or ABA (10 µM) for a specified time (e.g., 3 hours).

  • RNA Extraction: Harvest the seedlings and immediately freeze them in liquid nitrogen. Extract total RNA using a suitable kit or protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

  • qRT-PCR: Perform qRT-PCR using SYBR Green master mix and primers for ABA-responsive marker genes such as RD29B, KIN1, and RAB18. Include a housekeeping gene (e.g., ACTIN2) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[15][16]

ABA Signaling Pathway and Potential Points of Interaction

The canonical ABA signaling pathway involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit PP2C phosphatases. This allows for the activation of SnRK2 kinases, which in turn phosphorylate and activate downstream transcription factors like ABFs to regulate gene expression. A novel compound could potentially interact at any of these points.

G ABA ABA or Analog Receptor PYR/PYL/RCAR Receptors ABA->Receptor binds PP2C PP2C Phosphatases Receptor->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits ABF ABF Transcription Factors SnRK2->ABF activates Gene ABA-Responsive Gene Expression (e.g., RD29B, KIN1) ABF->Gene activates Response Physiological Responses (Stomatal Closure, Seed Dormancy) Gene->Response

Caption: Simplified ABA signaling pathway.

Conclusion and Future Directions

While direct experimental data for this compound is currently unavailable, its structural similarity to abscisic acid and its catabolites makes it a compelling candidate for biological activity screening. The benchmarking framework and detailed experimental protocols provided in this guide offer a clear path for researchers to elucidate its function. By systematically comparing its effects on seed germination, stomatal aperture, and gene expression against the well-established standards of ABA and PA, the scientific community can determine its potential as a novel plant growth regulator or a tool for dissecting phytohormone signaling pathways.

References

Safety Operating Guide

(6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to handle all laboratory reagents with the utmost care, not only during their application but also through to their final disposal. This guide provides a comprehensive, step-by-step procedure for the proper and safe disposal of (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid, a compound structurally related to the plant hormone Abscisic Acid (ABA). The principles outlined here are grounded in established laboratory safety protocols and chemical waste management best practices to ensure the safety of personnel and the protection of our environment.

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Eye and Skin Irritation: Like many carboxylic acids, this compound may cause irritation upon contact with eyes and skin.[1]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]

  • Aquatic Toxicity: Some forms of Abscisic Acid are noted as being very toxic to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[4]

A risk assessment should be conducted based on the quantity of waste and the concentration of the solution being handled.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. All personnel involved in the handling and disposal of this compound must wear the following:

PPE ItemSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[2]
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.[4][5]
Protective Clothing A standard laboratory coat.To protect skin and clothing from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To minimize inhalation of any dust or aerosols.[4][5][6] For large spills or the generation of dust, a NIOSH/MSHA approved respirator may be necessary.[2]

Disposal Workflow: A Step-by-Step Guide

The disposal of this compound should follow a systematic workflow to ensure safety and compliance.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to facilitate proper disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

  • Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).

  • Compatibility: Ensure the waste container is made of a material compatible with carboxylic acids (e.g., high-density polyethylene). Do not mix this waste with other waste streams, especially bases or strong oxidizing agents.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Ventilate: For large spills, evacuate unnecessary personnel and ensure the area is well-ventilated.[3][4]

  • Containment: For liquid spills, use an inert absorbent material like sand, diatomaceous earth, or a universal binding agent to contain the spill.[7] For solid spills, carefully sweep up the material, avoiding dust formation.[2][3]

  • Collection: Place all contaminated absorbent material and spilled compound into the designated hazardous waste container.[4][7]

  • Decontamination: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[2]

Step 3: Disposal of Small Quantities (Laboratory Scale)

For very dilute aqueous solutions (<1%), neutralization may be an option, but this should be performed with extreme caution and only by trained personnel.

  • Dilution: Further dilute the acidic solution with a large volume of water in a suitable container.[8]

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution while stirring.[5][9] Monitor the pH using pH paper or a meter. Be prepared for foaming due to the release of carbon dioxide gas.[8]

  • Final pH: Adjust the pH to a neutral range (typically between 6 and 8).

  • Drain Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal, depending on local regulations.[8][9] Always consult your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.

Step 4: Disposal of Concentrated Waste and Solid Material

Concentrated solutions, solid waste, and heavily contaminated materials must be disposed of as hazardous chemical waste.

  • Secure Packaging: Ensure the waste container is securely sealed to prevent leaks or spills.[6]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, while awaiting pickup.[2][6]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[3][6] Provide the contractor with a full description of the waste.

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_0 Disposal Workflow start Waste Generation assess Assess Waste (Concentration & Quantity) start->assess small_quant Small Quantity & Dilute Aqueous Solution (<1%) assess->small_quant Low large_quant Concentrated Waste, Solid Material, or Spill Debris assess->large_quant High / Solid neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) Monitor pH to 6-8 small_quant->neutralize package Package in Labeled, Compatible Container large_quant->package consult_ehs Consult EHS for Drain Disposal Approval neutralize->consult_ehs store Store Securely for Pickup package->store consult_ehs->package Not Approved drain Dispose Down Drain with Copious Water consult_ehs->drain Approved contractor Dispose via Licensed Waste Contractor store->contractor

Caption: Disposal decision workflow for the target compound.

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all applicable federal, state, and local environmental regulations regarding chemical waste disposal.[2] This guide provides general best practices; however, local regulations may have more specific requirements. Always consult with your institution's EHS department for guidance.

By adhering to these procedures, you contribute to a safe and sustainable laboratory environment, upholding the principles of scientific integrity and responsible chemical stewardship.

References

Personal protective equipment for handling (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (6S,9R)-2-Hydroxy-4-(2,6,6-trimethyl-4-oxo-cyclohex-2-enyl)-butyric acid

This document provides essential procedural guidance for the safe handling and disposal of this compound (CAS No. 2089289-59-6).[1] As this compound is a structural analog of the plant hormone Abscisic Acid (ABA), it should be handled as a biologically active substance.[2][3][4]

Disclaimer: A specific, publicly available Safety Data Sheet (SDS) for this compound was not identified at the time of writing. The following guidance is therefore a synthesis of best practices derived from the compound's chemical structure—specifically its carboxylic acid functionality—and safety protocols for analogous powdered, biologically active chemicals.[5][6] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a full risk assessment prior to handling.

Hazard Assessment Based on Chemical Structure

Due to the absence of specific toxicity data, a conservative approach is mandatory. The potential hazards are inferred from the compound's primary functional groups:

  • Carboxylic Acid Moiety: Carboxylic acids as a class can range from mild irritants to corrosive substances, capable of causing skin burns and serious eye damage upon contact.[7][8][9]

  • Solid/Powder Form: As a solid, this compound presents a respiratory hazard if dust is generated and inhaled.[6][10] Inhalation may cause respiratory tract irritation.[6]

  • Biological Activity: As an ABA analog, the compound is designed to be biologically active.[2][11] Therefore, absorption through the skin or accidental ingestion should be strictly avoided to prevent unknown physiological effects.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to establish a barrier between the researcher and the chemical, mitigating the risks of exposure. Adherence to the following PPE standards is required for all handling procedures.

Protection Area Required Equipment Rationale and Causality
Eye and Face Chemical safety goggles (ANSI Z87.1 compliant) and a full-face shield.Goggles protect against dust particles. A face shield is required when handling larger quantities or when there is a significant risk of dust generation or splashing, providing a secondary layer of protection for the entire face.[6]
Skin and Body Chemical-resistant lab coat and disposable nitrile gloves.A fully buttoned lab coat protects against incidental contact and contamination of personal clothing.[6] Nitrile gloves provide a barrier against skin contact. Gloves must be inspected for tears before use and changed immediately if contamination occurs.[5][12]
Respiratory Certified Chemical Fume Hood.All handling of the solid compound that may generate dust must be performed within a properly functioning chemical fume hood to prevent inhalation of airborne particles.[6][10] If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[10]

Operational and Disposal Plans

A systematic workflow is essential for minimizing exposure and ensuring procedural safety.

Safe Handling Workflow

The following diagram outlines the mandatory step-by-step process for safely handling the compound, from preparation to post-handling cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Exit Phase prep_area 1. Designate & Prepare Work Area in Fume Hood verify_hood 2. Verify Fume Hood Functionality prep_area->verify_hood gather_ppe 3. Assemble All Required PPE verify_hood->gather_ppe spill_kit 4. Locate Spill Kit gather_ppe->spill_kit don_ppe 5. Don PPE (Lab Coat, Goggles, Gloves) spill_kit->don_ppe Proceed to Handling handle_solid 6. Handle Solid Compound Inside Fume Hood don_ppe->handle_solid dissolve 7. Prepare Solution (If applicable) handle_solid->dissolve decontaminate 8. Decontaminate Surfaces & Equipment dissolve->decontaminate Proceed to Cleanup dispose_waste 9. Segregate & Contain Hazardous Waste decontaminate->dispose_waste doff_ppe 10. Doff PPE Correctly (Gloves First) dispose_waste->doff_ppe wash_hands 11. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Step-by-step workflow for safe handling of the compound.

Experimental Protocol Steps
  • Preparation and Engineering Controls:

    • Designate a specific area within a certified chemical fume hood for all manipulations.[6]

    • Ensure an appropriate chemical spill kit, containing an inert absorbent material like vermiculite or sand, is readily accessible.[13]

  • Handling the Solid Compound:

    • Wear all required PPE as detailed in the table above.

    • Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[6]

    • When weighing, use an analytical balance within the fume hood or in a ventilated enclosure to contain any dust.

  • Preparing Solutions:

    • If creating a solution, slowly add the solid compound to the solvent to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • Post-Handling Procedures:

    • Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination: remove gloves first, followed by the face shield, lab coat, and goggles.[6]

    • Wash hands thoroughly with soap and water after removing PPE, even if gloves were not breached.[12]

Spill Management

In the event of a small spill within the fume hood:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13][14] Do not use combustible materials like paper towels for absorption.[13]

  • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, clearly labeled container for hazardous waste disposal.[13]

  • Decontaminate the spill area.

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels, absorbent from spills) must be placed in a dedicated, clearly labeled hazardous waste container.[6][14]

  • Aqueous/Solvent Waste: All solutions containing the compound must be collected in a sealed, properly labeled hazardous waste container. Do not empty into drains. [5]

  • Container Disposal: Empty containers that held the compound must be treated as hazardous waste.[15]

  • Final Disposal: All generated waste must be disposed of through your institution's EHS department in accordance with all applicable federal, state, and local environmental regulations.[5]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。